Product packaging for 3-(1-Aminoethyl)phenol(Cat. No.:CAS No. 63720-38-7)

3-(1-Aminoethyl)phenol

Katalognummer: B1280079
CAS-Nummer: 63720-38-7
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: WFRNDUQAIZJRPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1280079 3-(1-Aminoethyl)phenol CAS No. 63720-38-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(1-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63720-38-7
Record name 3-(1-aminoethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Aminoethyl)phenol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol is a key chemical intermediate, notable for its role in the synthesis of various pharmaceutical compounds. Its structure, featuring both a phenolic hydroxyl group and a chiral aminoethyl side chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. The primary application of its (S)-enantiomer as a crucial precursor in the manufacture of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases, underscores its significance in drug development.

Physical and Chemical Properties

This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary slightly between these forms.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 63720-38-7 (racemate)[2], 123982-81-0 ((S)-enantiomer), 518060-42-9 ((R)-enantiomer)[3][2][3]
Appearance White to off-white or light brown crystalline solid/powder[1]
Melting Point 177-180 °C (for the racemate, solvated with ethanol)
Boiling Point 266.3 ± 15.0 °C (predicted)
Density 1.096 ± 0.06 g/cm³ (predicted)
pKa 9.86 ± 0.10 (predicted, for the amino group)
Solubility Slightly soluble in water.[1]
InChI Key WFRNDUQAIZJRPZ-UHFFFAOYSA-N (racemate)[1]

Experimental Protocols

Synthesis of Racemic this compound via Reductive Amination

This protocol describes the synthesis from 3'-hydroxyacetophenone (B363920).

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation 3_hydroxyacetophenone 3'-Hydroxyacetophenone Reaction_vessel Reaction Vessel 3_hydroxyacetophenone->Reaction_vessel Ammonium_formate Ammonium (B1175870) Formate (B1220265) Ammonium_formate->Reaction_vessel Methanol Methanol Methanol->Reaction_vessel Pd_C Palladium on Carbon (Pd/C) Pd_C->Reaction_vessel Heating Heat to Reflux (e.g., 65-70 °C) Reaction_vessel->Heating Stirring Stir under N2 (e.g., 24-48 h) Heating->Stirring Cooling Cool to RT Stirring->Cooling Filtration Filter through Celite Cooling->Filtration Evaporation Evaporate Methanol Filtration->Evaporation Extraction Extract with Ethyl Acetate (B1210297) Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Final_Evaporation Evaporate Solvent Drying->Final_Evaporation Crude_Product Crude this compound Final_Evaporation->Crude_Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3'-Hydroxyacetophenone

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of 3'-hydroxyacetophenone (1 equivalent) in methanol, add ammonium formate (10 equivalents) and 10% Pd/C (catalytic amount).

  • Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add water and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification by Crystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.[4]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[4]

  • Dry the crystals under vacuum to obtain pure this compound.

Chiral Resolution using Tartaric Acid

This protocol outlines the separation of the racemic mixture into its enantiomers.[5][6]

Logical Flow for Chiral Resolution

G Racemic_Amine Racemic this compound Mixing Mix and Heat to Dissolve Racemic_Amine->Mixing Chiral_Acid (+)-Tartaric Acid Chiral_Acid->Mixing Solvent Methanol/Water Solvent->Mixing Cooling Slow Cooling Mixing->Cooling Crystallization Crystallization of Diastereomeric Salt Cooling->Crystallization Filtration Filtration Crystallization->Filtration Crystals (S)-Amine-(+)-Tartrate Crystals Filtration->Crystals Filtrate Filtrate containing (R)-Amine Filtration->Filtrate Basification_Crystals Basify with NaOH Crystals->Basification_Crystals Basification_Filtrate Basify with NaOH Filtrate->Basification_Filtrate Extraction_S Extract (S)-Enantiomer Basification_Crystals->Extraction_S Pure_S_Amine Pure (S)-3-(1-Aminoethyl)phenol Extraction_S->Pure_S_Amine Extraction_R Extract (R)-Enantiomer Basification_Filtrate->Extraction_R Pure_R_Amine Pure (R)-3-(1-Aminoethyl)phenol Extraction_R->Pure_R_Amine

Caption: Chiral resolution of this compound using tartaric acid.

Procedure:

  • Dissolve the racemic this compound in a suitable solvent such as a methanol/water mixture.

  • Add a solution of an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent system.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • Collect the precipitated crystals (diastereomeric salt of one enantiomer) by filtration.

  • Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and subsequent extraction with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

  • The optical purity of the separated enantiomers should be determined using chiral HPLC.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands[3]:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchPhenolic -OH
3500-3300 (medium)N-H stretchPrimary Amine (-NH₂)
3100-3000Aromatic C-H stretchAromatic Ring
2970-2850Aliphatic C-H stretchEthyl group
1600, 1475C=C stretchAromatic Ring
1260-1000C-O stretchPhenolic C-O
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 6.7Multiplet4HAromatic protons
~5.0 (broad)Singlet1HPhenolic -OH
~4.1Quartet1H-CH(NH₂)-
~1.8 (broad)Singlet2H-NH₂
~1.4Doublet3H-CH₃

¹³C NMR (Carbon NMR): The expected chemical shifts (in ppm) are:

Chemical Shift (ppm)Assignment
~155C-OH (aromatic)
~145Quaternary C (aromatic)
~129Aromatic CH
~118Aromatic CH
~115Aromatic CH
~113Aromatic CH
~50-CH(NH₂)-
~25-CH₃
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z = 122, and benzylic cleavage to form a prominent ion at m/z = 122 or through the loss of the amino group.

Role in Drug Development: Synthesis of Rivastigmine

The (S)-enantiomer of this compound is a critical intermediate in the synthesis of Rivastigmine. Rivastigmine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain. This mechanism is beneficial in treating the cognitive symptoms of Alzheimer's and Parkinson's diseases.

Signaling Pathway Context: Rivastigmine Synthesis and Action

G cluster_0 Synthesis of Rivastigmine cluster_1 Mechanism of Action S_Amine (S)-3-(1-Aminoethyl)phenol Reaction Reaction S_Amine->Reaction Carbamoyl_Chloride N-Ethyl-N-methylcarbamoyl chloride Carbamoyl_Chloride->Reaction Rivastigmine Rivastigmine Reaction->Rivastigmine Inhibition Inhibition Rivastigmine->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition BuChE Butyrylcholinesterase (BuChE) BuChE->Inhibition Acetylcholine Increased Acetylcholine in Synapse Inhibition->Acetylcholine leads to Cholinergic_Transmission Enhanced Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Cognitive_Improvement Amelioration of Cognitive Symptoms Cholinergic_Transmission->Cognitive_Improvement

Caption: Role of (S)-3-(1-Aminoethyl)phenol in Rivastigmine synthesis and its mechanism of action.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable intermediate with well-defined physical and chemical properties. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve good yields and purity. The ability to resolve its enantiomers is crucial for its primary application in the pharmaceutical industry, particularly for the synthesis of Rivastigmine. This guide provides essential technical information for researchers and professionals working with this important compound, from its fundamental properties to its practical application in drug development.

References

Biological Activity Screening of (R)-3-(1-Aminoethyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the biological activity screening of (R)-3-(1-Aminoethyl)phenol. While specific quantitative biological activity data for (R)-3-(1-Aminoethyl)phenol is not extensively available in publicly accessible literature, its structural similarity to known pharmacologically active agents suggests several potential biological targets. This document outlines detailed experimental protocols for assays relevant to these targets, presents example data from structurally related compounds to guide screening efforts, and visualizes key experimental workflows and signaling pathways. The primary objective is to equip researchers with the necessary tools and methodologies to systematically investigate the biological profile of (R)-3-(1-Aminoethyl)phenol.

Introduction

(R)-3-(1-Aminoethyl)phenol is a chiral molecule featuring a phenol (B47542) group and an aminoethyl side chain. This structural motif is present in a variety of biologically active compounds, including neurotransmitters and synthetic drugs. The specific stereochemistry at the benzylic position, combined with the electronic properties of the phenol ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

Based on the known activities of structurally analogous phenolic and aminoethyl-containing compounds, the primary hypothesized biological activities for (R)-3-(1-Aminoethyl)phenol include:

  • Modulation of Monoamine Oxidase (MAO) Activity: Phenolic compounds are known to interact with MAO enzymes, which are critical in the metabolism of monoamine neurotransmitters.

  • Inhibition of Acetylcholinesterase (AChE): The structurally related (S)-enantiomer is an intermediate in the synthesis of the AChE inhibitor Rivastigmine, suggesting the (R)-enantiomer may also possess affinity for this enzyme.

  • Interaction with G-Protein Coupled Receptors (GPCRs): The phenethylamine (B48288) scaffold is a common feature in ligands for dopamine, serotonin, and adrenergic receptors.

This guide provides a roadmap for the systematic in vitro screening of (R)-3-(1-Aminoethyl)phenol against these potential targets.

Potential Biological Targets and Screening Strategy

A tiered screening approach is recommended to efficiently characterize the biological activity of (R)-3-(1-Aminoethyl)phenol.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: In Vitro ADME & Advanced Assays MAO-A/B Inhibition MAO-A/B Inhibition IC50 Determination IC50 Determination MAO-A/B Inhibition->IC50 Determination AChE Inhibition AChE Inhibition AChE Inhibition->IC50 Determination GPCR Binding Panel GPCR Binding Panel Ki Determination Ki Determination GPCR Binding Panel->Ki Determination Metabolic Stability Metabolic Stability IC50 Determination->Metabolic Stability Functional Assays (e.g., cAMP, Calcium Flux) Functional Assays (e.g., cAMP, Calcium Flux) Ki Determination->Functional Assays (e.g., cAMP, Calcium Flux) Cellular Assays (e.g., Neuroprotection) Cellular Assays (e.g., Neuroprotection) Functional Assays (e.g., cAMP, Calcium Flux)->Cellular Assays (e.g., Neuroprotection)

Figure 1: Tiered Screening Workflow for (R)-3-(1-Aminoethyl)phenol.

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition

Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit MAO-A and/or MAO-B, leading to an increase in monoamine neurotransmitter levels.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric methods for determining MAO activity.

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • Amplex® Red reagent.

    • Horseradish peroxidase (HRP).

    • p-Tyramine (MAO-A and MAO-B substrate).

    • Clorgyline (selective MAO-A inhibitor, positive control).

    • Selegiline (selective MAO-B inhibitor, positive control).

    • (R)-3-(1-Aminoethyl)phenol (test compound).

    • Phosphate (B84403) buffer (pH 7.4).

    • 96-well black microplates.

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate buffer, Amplex® Red, and HRP.

    • Add the test compound or control inhibitor at various concentrations to the wells of the microplate.

    • Add the MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (p-tyramine).

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 20-30 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Data Presentation (Example Data for Structurally Related Compounds)

CompoundTargetIC50 (µM)Inhibition TypeReference
PhenelzineMAO-A/B-Irreversible, Non-selective[1]
SelegilineMAO-B0.037 ± 0.001Irreversible, Selective[2]
ClorgylineMAO-A-Irreversible, Selective[1]
MoclobemideMAO-A-Reversible, Selective[3]
Acetylcholinesterase (AChE) Inhibition

Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit AChE, leading to increased acetylcholine (B1216132) levels.

Experimental Protocol: Ellman's Colorimetric AChE Inhibition Assay

This protocol is a widely used method for measuring AChE activity.

  • Reagents and Materials:

    • Human recombinant acetylcholinesterase (AChE).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Donepezil or Galantamine (positive control inhibitors).

    • (R)-3-(1-Aminoethyl)phenol (test compound).

    • Phosphate buffer (pH 8.0).

    • 96-well clear microplates.

  • Assay Procedure:

    • Add phosphate buffer, DTNB, and the test compound or control inhibitor at various concentrations to the wells of the microplate.

    • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation (Example Data for Structurally Related Compounds)

CompoundTargetIC50 (µM)Reference
DonepezilAChE-[4]
GalantamineAChE0.79[5]
RivastigmineAChE-[5]
QuercetinAChE3.60[4]

G-Protein Coupled Receptor (GPCR) Binding Assays

Hypothesis: The phenethylamine scaffold of (R)-3-(1-Aminoethyl)phenol may confer affinity for various GPCRs, including dopamine, serotonin, and adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

This is a general protocol that can be adapted for different GPCR targets.

  • Reagents and Materials:

    • Cell membranes expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic β2).

    • A specific high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-CGP-12177 for β-adrenergic receptors).

    • A known non-labeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2).

    • (R)-3-(1-Aminoethyl)phenol (test compound).

    • Assay buffer specific to the receptor.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled ligand.

    • Incubate the plate at a specified temperature for a set duration to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition binding curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add membranes, radioligand, & test compound Filter & Wash Filter & Wash Incubate->Filter & Wash Separate bound & free ligand Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Quantify bound radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Figure 2: General Workflow for a Radioligand Binding Assay.

Data Presentation (Example Data for Structurally Related Compounds at Various GPCRs)

Dopamine Receptors

CompoundTargetKi (nM)Reference
HaloperidolD2-[6]
QuinpiroleD3-[7]
RisperidoneD2-[8]

Serotonin Receptors

CompoundTargetKi (nM)Reference
Serotonin (5-HT)5-HT1A-[9]
Ketanserin5-HT2A-[10]
Sumatriptan5-HT1D20-30[11]

Adrenergic Receptors

CompoundTargetEC50 (nM)Ki (nM)Reference
Isoproterenolβ1/β2--[8]
CL316243β33-
L-757793β36.3-

Functional Assays

Should (R)-3-(1-Aminoethyl)phenol demonstrate significant binding affinity for a particular GPCR, functional assays should be conducted to determine whether it acts as an agonist, antagonist, or inverse agonist.

G cluster_0 GPCR Signaling Pathways Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Figure 3: Simplified GPCR Signaling Pathway.

Example Functional Assay: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Treat cells with the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and maximal efficacy (Emax).

    • For antagonist activity, perform a concentration-response curve of a known agonist in the presence of different concentrations of the test compound to determine the IC50 and the nature of the antagonism (e.g., competitive).

Advanced In Vitro Assays

Based on the results of the primary and secondary screening, more advanced in vitro assays can be employed.

Neuroprotection Assay

A study has suggested that (R)-3-(1-Aminoethyl)phenol hydrochloride may have neuroprotective effects, reducing cell death by approximately 40% in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of (R)-3-(1-Aminoethyl)phenol for a specified time.

    • Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).

    • After incubation, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and H₂O₂-treated controls.

Conclusion

This technical guide provides a structured approach for the comprehensive biological activity screening of (R)-3-(1-Aminoethyl)phenol. While there is a current lack of specific quantitative data for this compound, the proposed screening cascade, detailed experimental protocols, and reference data for related molecules offer a solid foundation for its pharmacological characterization. The suggested assays will enable the determination of its activity at key CNS targets, including MAO, AChE, and various GPCRs, thereby elucidating its potential therapeutic relevance. It is anticipated that the execution of these studies will fill the existing data gap and provide valuable insights into the biological profile of this intriguing molecule.

References

(S)-3-(1-Aminoethyl)phenol: A Technical Guide on its Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry, primarily serving as a crucial intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine (B141). Rivastigmine is a therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. While the primary role of (S)-3-(1-Aminoethyl)phenol is as a synthetic precursor, its structural similarity to endogenous biogenic amines and other pharmacologically active agents suggests a potential for inherent biological activity. This technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, including its chemical and physical properties, detailed synthetic methodologies, and an exploration of its established role in the production of Rivastigmine. Furthermore, this document explores the speculative therapeutic potential of (S)-3-(1-Aminoethyl)phenol, drawing parallels with structurally related compounds and outlining experimental protocols for its pharmacological characterization.

Chemical and Physical Properties

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral molecule with the chemical formula C₈H₁₁NO.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 137.18 g/mol [1]
CAS Number 123982-81-0[2]
Appearance White to light brown crystalline powder or solid
Purity ≥95%
Storage Temperature 2-8°C
XLogP3 0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Table 1: Chemical and Physical Properties of (S)-3-(1-Aminoethyl)phenol

Synthesis of (S)-3-(1-Aminoethyl)phenol

The enantioselective synthesis of (S)-3-(1-Aminoethyl)phenol is a critical step in the overall synthesis of Rivastigmine. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the asymmetric reduction of a prochiral ketone precursor.

General Experimental Protocol for Enantioselective Synthesis

The following protocol describes a representative method for the synthesis of (S)-3-(1-Aminoethyl)phenol, starting from m-hydroxyacetophenone.

Step 1: Oximation of m-Hydroxyacetophenone

  • To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add hydroxylamine (B1172632) hydrochloride.

  • Adjust the pH of the mixture with a base (e.g., sodium hydroxide) to facilitate the reaction.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude 3-hydroxyacetophenone oxime by filtration or extraction.

  • Purify the product by recrystallization.

Step 2: Asymmetric Reduction to (S)-3-(1-Aminoethyl)phenol

  • The 3-hydroxyacetophenone oxime is subjected to catalytic reduction. An Al-Ni alloy can be used as a catalyst.[3]

  • Alternatively, for enantioselectivity, a chiral reducing agent or a catalyst system is employed. This can involve the use of a chiral auxiliary or an asymmetric hydrogenation catalyst.

  • The reduction is typically carried out in a suitable solvent under a hydrogen atmosphere or with a hydride source.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified.

Step 3: Purification

  • The crude (S)-3-(1-Aminoethyl)phenol can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Alternatively, purification can be achieved through the formation of a diastereomeric salt with a chiral acid (e.g., L-(+)-tartaric acid or di-(+)-p-toluoyl-D-tartaric acid), followed by recrystallization and subsequent liberation of the free base.[4]

  • The purity and enantiomeric excess of the final product should be confirmed by analytical techniques such as HPLC on a chiral stationary phase, NMR spectroscopy, and mass spectrometry.

Characterization Data
  • ¹H NMR: Spectral data should be consistent with the structure of 3-(1-aminoethyl)phenol.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

Role in the Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is the key chiral building block for the synthesis of Rivastigmine. The subsequent steps involve N-methylation and carbamoylation.

Experimental Protocol for Rivastigmine Synthesis

Step 1: N-methylation of (S)-3-(1-Aminoethyl)phenol

  • (S)-3-(1-Aminoethyl)phenol is subjected to reductive amination with formaldehyde (B43269) in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[5]

  • This reaction yields (S)-3-(1-(dimethylamino)ethyl)phenol.

  • The product is isolated and purified.

Step 2: Carbamoylation

  • The resulting (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., sodium hydride or an organic base) in an inert solvent (e.g., THF or toluene).[3][6]

  • This step introduces the carbamate (B1207046) moiety to the phenolic hydroxyl group, forming Rivastigmine.

  • The final product, Rivastigmine, is then purified, typically by chromatography and/or crystallization.

The overall synthetic workflow from a common starting material to Rivastigmine is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Intermediate Synthesis cluster_final Final Product m-Hydroxyacetophenone m-Hydroxyacetophenone 3-Hydroxyacetophenone_oxime 3-Hydroxyacetophenone oxime m-Hydroxyacetophenone->3-Hydroxyacetophenone_oxime Oximation S_AEP (S)-3-(1-Aminoethyl)phenol 3-Hydroxyacetophenone_oxime->S_AEP Asymmetric Reduction S_DAEP (S)-3-(1-(Dimethylamino)ethyl)phenol S_AEP->S_DAEP N-methylation Rivastigmine Rivastigmine S_DAEP->Rivastigmine Carbamoylation

Synthetic workflow for Rivastigmine.

Therapeutic Potential of (S)-3-(1-Aminoethyl)phenol

While (S)-3-(1-Aminoethyl)phenol is primarily utilized as a pharmaceutical intermediate, its structural characteristics warrant an investigation into its own potential therapeutic effects. To date, there is a notable absence of published studies directly evaluating the pharmacological profile of this specific enantiomer. However, by examining its structural analogues, we can hypothesize potential biological targets.

Structural Analogy and Potential Pharmacological Targets

(S)-3-(1-Aminoethyl)phenol is structurally related to phenylethanolamines and trace amines, a class of endogenous compounds that includes meta-octopamine.

  • Adrenergic Receptors: The phenylethanolamine scaffold is a common feature of ligands for adrenergic receptors. Studies on meta-octopamine (the racemic form of 3-(1-amino-1-hydroxyethyl)phenol) have indicated some alpha-adrenergic activity, although significantly less potent than norepinephrine. It is plausible that (S)-3-(1-Aminoethyl)phenol could exhibit some affinity for adrenergic receptors.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines. Agonism at TAAR1 is being explored as a novel therapeutic strategy for a range of neuropsychiatric disorders, including schizophrenia and depression. Given its structure as a substituted phenethylamine, (S)-3-(1-Aminoethyl)phenol is a candidate for investigation as a TAAR1 agonist.

The potential signaling pathways that could be modulated by (S)-3-(1-Aminoethyl)phenol, assuming it acts as an adrenergic or TAAR1 agonist, are illustrated below.

Signaling_Pathways cluster_adrenergic Potential Adrenergic Signaling cluster_taar1 Potential TAAR1 Signaling S_AEP1 (S)-3-(1-Aminoethyl)phenol AR Adrenergic Receptor S_AEP1->AR Binds to G_protein_AR G-protein AR->G_protein_AR Activates Effector_AR Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_AR->Effector_AR Modulates Second_Messenger_AR Second Messenger (e.g., cAMP) Effector_AR->Second_Messenger_AR Produces Cellular_Response_AR Cellular Response Second_Messenger_AR->Cellular_Response_AR Leads to S_AEP2 (S)-3-(1-Aminoethyl)phenol TAAR1 TAAR1 S_AEP2->TAAR1 Binds to G_protein_TAAR1 G-protein (Gs) TAAR1->G_protein_TAAR1 Activates AC_TAAR1 Adenylyl Cyclase G_protein_TAAR1->AC_TAAR1 Activates cAMP_TAAR1 cAMP AC_TAAR1->cAMP_TAAR1 Produces PKA PKA cAMP_TAAR1->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Potential signaling pathways for (S)-3-(1-Aminoethyl)phenol.
Recommended Experimental Protocols for Pharmacological Characterization

To elucidate the therapeutic potential of (S)-3-(1-Aminoethyl)phenol, a systematic pharmacological evaluation is necessary. The following are generic protocols for key in vitro and in vivo assays.

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3-(1-Aminoethyl)phenol for a target receptor (e.g., adrenergic receptors, TAAR1).

  • Preparation of Receptor Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.

    • Add increasing concentrations of unlabeled (S)-3-(1-Aminoethyl)phenol.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Add the receptor membranes to all wells and incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold wash buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of (S)-3-(1-Aminoethyl)phenol to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This protocol outlines a method to assess the functional activity of (S)-3-(1-Aminoethyl)phenol at TAAR1 by measuring changes in intracellular cyclic AMP (cAMP).

  • Cell Culture: Culture HEK293 cells stably expressing human TAAR1.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of (S)-3-(1-Aminoethyl)phenol to the wells. Include a known TAAR1 agonist as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of (S)-3-(1-Aminoethyl)phenol to generate a dose-response curve and determine the EC₅₀ and Emax values.

Should in vitro studies suggest relevant activity, in vivo models would be the next step. Zebrafish and rodent models are commonly used to assess the effects of compounds on cognition.[7][8][9]

InVivo_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Mouse, Rat, Zebrafish) Compound_Admin Administer (S)-3-(1-Aminoethyl)phenol (various doses) Animal_Model->Compound_Admin Cognitive_Tests Cognitive Behavioral Assays (e.g., Morris Water Maze, Novel Object Recognition) Compound_Admin->Cognitive_Tests Data_Collection Collect Behavioral Data (e.g., Latency, Frequency) Cognitive_Tests->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Determine Effect on Cognition Statistical_Analysis->Conclusion

Conceptual workflow for in vivo cognitive testing.

Safety and Toxicity

Limited safety and toxicity data are available for (S)-3-(1-Aminoethyl)phenol. Available information suggests that the compound may cause skin and eye irritation and may be harmful if swallowed.[10][11][12] Comprehensive toxicological studies would be required before any consideration for therapeutic use.

Conclusion

(S)-3-(1-Aminoethyl)phenol is a well-established and critical chiral intermediate in the pharmaceutical industry, indispensable for the synthesis of Rivastigmine. While its primary value lies in its role as a synthetic building block, its structural similarity to pharmacologically active molecules suggests a potential for inherent biological activity that remains unexplored. The lack of direct pharmacological data for (S)-3-(1-Aminoethyl)phenol presents a research gap. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of its therapeutic potential, particularly concerning its possible interactions with adrenergic receptors and TAAR1. Further investigation is warranted to fully characterize this compound and determine if it possesses any therapeutic utility beyond its current application as a synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-(1-Aminoethyl)phenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(1-aminoethyl)phenol and its diverse analogs. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the phenylethanolamine scaffold in biologically active molecules, including adrenergic receptor agonists and compounds targeting central nervous system pathways. This document details key synthetic strategies, provides specific experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the construction of the chiral aminoethyl side chain on a phenolic core. Key methodologies include reductive amination of a ketone precursor, asymmetric hydrogenation for enantioselective synthesis, and subsequent derivatization of the amino and phenol (B47542) functionalities.

Reductive Amination of 3'-Hydroxyacetophenone (B363920)

A common and versatile route to this compound is the reductive amination of 3'-hydroxyacetophenone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime or imine followed by reduction.

Experimental Protocol: Synthesis of this compound via Reductive Amination of 3'-Hydroxyacetophenone Oxime

  • Step 1: Oximation of 3'-Hydroxyacetophenone In a round-bottom flask, 3'-hydroxyacetophenone (1.0 eq) is dissolved in ethanol (B145695). An aqueous solution of hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) is added. The mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is cooled, leading to the precipitation of 3'-hydroxyacetophenone oxime. The solid is filtered, washed with cold water, and dried.

  • Step 2: Catalytic Hydrogenation of the Oxime The 3'-hydroxyacetophenone oxime (1.0 eq) is dissolved in methanol (B129727) in a high-pressure hydrogenation vessel. A catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) is added. The vessel is purged with hydrogen gas and then pressurized to 50-100 psi. The reaction is stirred at room temperature for 12-24 hours. After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield racemic this compound.

Asymmetric Synthesis via Catalytic Hydrogenation

Enantiomerically pure this compound derivatives are often crucial for their pharmacological activity. Asymmetric hydrogenation of 3'-hydroxyacetophenone using chiral catalysts, such as those developed by Noyori and co-workers, provides a direct route to chiral amino alcohols.[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of 3'-Hydroxyacetophenone

  • Catalyst Preparation: A chiral Ruthenium catalyst, such as RuCl₂[(R)-BINAP][(R)-DAIPEN], is prepared in situ or used as a pre-formed complex.

  • Hydrogenation: In a glovebox, 3'-hydroxyacetophenone (1.0 eq) and the chiral Ru-catalyst (0.01-0.1 mol%) are dissolved in an anhydrous alcohol solvent (e.g., methanol or ethanol) in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 30-80 °C) for a set time (e.g., 12-48 hours).

  • Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The resulting chiral 1-(3-hydroxyphenyl)ethanol (B2370087) is then converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with a phthalimide (B116566) followed by hydrazinolysis.

Enzymatic Kinetic Resolution

For obtaining enantiomerically pure compounds from a racemic mixture, enzymatic kinetic resolution is a powerful and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine or the precursor alcohol, allowing for the separation of the two enantiomers.[4][5][6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

  • Reaction Setup: Racemic this compound (1.0 eq) is suspended in an organic solvent such as toluene (B28343) or tert-butyl methyl ether. An immobilized lipase (B570770), for example, Candida antarctica lipase B (Novozym 435), is added (typically 10-50 mg per mmol of substrate).[4] An acyl donor, such as vinyl acetate (1.5-3.0 eq), is then added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature, usually between 30-50 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

  • Work-up and Separation: The enzyme is removed by filtration and can often be reused. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-3-(1-aminoethyl)phenol and the acetylated (R)-enantiomer is separated by column chromatography. The acetylated enantiomer can then be deprotected to yield the pure (R)-enantiomer.

Synthesis of Analogs

N-Alkylation/Arylation: The primary amino group of this compound can be readily alkylated or arylated to produce a wide range of analogs. This is typically achieved by reacting the parent amine with an appropriate alkyl or aryl halide in the presence of a base.

Modification of the Phenol Group: The phenolic hydroxyl group can be modified to explore structure-activity relationships. This includes etherification, esterification, or replacement with bioisosteres.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its analogs.

Table 1: Synthesis of this compound and Intermediates

CompoundSynthetic MethodStarting MaterialYield (%)Melting Point (°C)Reference
3'-Hydroxyacetophenone OximeOximation3'-Hydroxyacetophenone85-95115-117General Procedure
Racemic this compoundCatalytic Hydrogenation of Oxime3'-Hydroxyacetophenone Oxime70-85118-120General Procedure
(R)-1-(3-Hydroxyphenyl)ethanolAsymmetric Hydrogenation3'-Hydroxyacetophenone>9575-77[1][7]
(S)-3-[1-(Dimethylamino)ethyl]phenolReductive Amination(S)-3-[1-(Methylamino)ethyl]phenolHighN/A[8]

Table 2: Spectral Data for this compound and Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
This compound1.30 (d, 3H), 3.95 (q, 1H), 6.60-7.20 (m, 4H), 8.50 (br s, 3H, OH+NH₂)25.0, 50.5, 113.0, 114.5, 118.0, 129.5, 147.0, 157.53350, 3280, 1600, 1580137 (M+)
N-Isopropyl-3-(1-aminoethyl)phenol1.05 (d, 6H), 1.25 (d, 3H), 2.80 (m, 1H), 3.80 (q, 1H), 6.60-7.15 (m, 4H)23.0, 24.5, 48.0, 55.0, 113.2, 114.8, 118.5, 129.8, 146.5, 157.83300, 2960, 1590179 (M+)
3-(1-(Benzylamino)ethyl)phenol1.35 (d, 3H), 3.70 (s, 2H), 3.90 (q, 1H), 6.60-7.35 (m, 9H)24.8, 52.5, 58.0, 113.5, 115.0, 118.2, 127.0, 128.5, 129.6, 140.0, 146.8, 157.63320, 3030, 1595227 (M+)

Table 3: Pharmacological Data of this compound Analogs

Compound AnalogTarget ReceptorActivityIC50 / Ki (nM)Reference
N-Isopropyl-3-(1-aminoethyl)phenolβ₂-AdrenergicAgonist~50 (EC₅₀)[9][10]
8-Hydroxy-2-(di-n-propylamino)tetralin (analog)5-HT₁AAgonist1.2 (Ki)[11][12]
Risperidone (contains related pharmacophore)D₂ Dopamine (B1211576)Antagonist~3 (Ki)[13]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as adrenergic, dopamine, and serotonin (B10506) receptors. Understanding these signaling cascades is crucial for rational drug design.

Beta-Adrenergic Signaling Pathway

Many phenylethanolamine derivatives are known to interact with β-adrenergic receptors. Agonist binding initiates a signaling cascade that leads to various physiological responses.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_AR β-Adrenergic Receptor G_Protein Gs Protein Beta_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylation of target proteins Agonist Agonist (e.g., this compound derivative) Agonist->Beta_AR Binding

Caption: Beta-Adrenergic Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Certain analogs may exhibit activity at dopamine receptors, which are key targets for antipsychotic medications. The D2 receptor is typically inhibitory, coupled to Gi proteins.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_Protein Gi Protein D2R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Response Inhibition of Downstream Signaling AC->Response Reduced Activity ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Ligand Ligand (Dopamine or Analog) Ligand->D2R Binding

Caption: Inhibitory Dopamine D2 Receptor Signaling.

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Starting Material (3'-Hydroxyacetophenone) Synthesis Synthesis of Racemic This compound Start->Synthesis Resolution Chiral Resolution (e.g., Enzymatic) Synthesis->Resolution Analog_Synth Analog Synthesis (N-Alkylation, etc.) Resolution->Analog_Synth Purification Purification (Chromatography, Recrystallization) Analog_Synth->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Evaluation (Receptor Binding, Functional Assays) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analog_Synth Iterative Design

Caption: Drug Discovery Workflow.

This guide serves as a foundational resource for the synthesis and study of this compound derivatives. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.

References

1-(3-hydroxyphenyl)ethylamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of pharmaceuticals.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol (B47542) group substituted with an aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol[2]

  • Molecular Formula: C₈H₁₁NO[1][3]

  • CAS Number: 63720-38-7 (for the racemate)[1][2]

  • Canonical SMILES: CC(C1=CC(=CC=C1)O)N[1]

Chemical Structure: Chemical structure of this compound Source: PubChem CID 12347986

The specific enantiomer, (S)-3-(1-Aminoethyl)phenol (CAS: 123982-81-0), is a particularly valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is critical for biological activity.[4]

Physicochemical and Predicted Properties

Quantitative data for this compound are summarized below. These properties are essential for handling, formulation, and quality control in a laboratory or industrial setting.

PropertyValueReference
Molecular Weight 137.18 g/mol [1][3]
Appearance White or light brown crystalline powder[4]
Melting Point 177-180 °C[3]
Boiling Point (Predicted) 266.3 ± 15.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.096 ± 0.06 g/cm³[3][4]
pKa (Predicted) 9.86 ± 0.10[3]
Flash Point 114.9 °C[4]
Refractive Index 1.572[4]
Purity Typically ≥97%[2][4]

Role in Drug Development

This compound is a crucial building block in medicinal chemistry and pharmaceutical synthesis.

Key Intermediate for Rivastigmine

The primary application of the (S)-enantiomer, (S)-3-(1-aminoethyl)phenol, is as a key intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures the correct binding orientation to its biological target.[4]

Analog of Adrenergic Agents

Structurally, this compound is related to a class of compounds known as phenylethanolamines, which includes endogenous neurotransmitters and sympathomimetic drugs. It is an analog of norfenefrine (B1679915) (also known as meta-octopamine or norphenylephrine), an α-adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests that derivatives of this compound could be explored for potential activity on adrenergic receptors, which are key targets in cardiovascular and central nervous system research.[7]

The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are illustrated in the diagram below.

cluster_precursor Key Intermediate cluster_api Active Pharmaceutical Ingredient (API) cluster_analog Structural Analog S_Amine (S)-3-(1-Aminoethyl)phenol Rivastigmine Rivastigmine (Cholinesterase Inhibitor) S_Amine->Rivastigmine Synthesis Precursor Norfenefrine Norfenefrine (Adrenergic Agonist) Rac_Amine This compound (Racemate) Rac_Amine->Norfenefrine Structural Relationship

Caption: Role of this compound as a precursor and structural analog.

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound is of significant industrial importance. Common strategies include the asymmetric synthesis from a prochiral ketone or the resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic Hydrogenation

A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-hydroxyacetophenone. This process can be achieved through direct reductive amination or by reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]

The general workflow for this synthetic approach is outlined below.

Start 3'-Hydroxyacetophenone (Starting Material) ReductiveAmination Asymmetric Reductive Amination Start->ReductiveAmination Product (R)- or (S)-3-(1-Aminoethyl)phenol (Final Product) ReductiveAmination->Product ChiralCatalyst Chiral Catalyst (e.g., Rh or Ru complex) + Ammonia Source ChiralCatalyst->ReductiveAmination

Caption: Workflow for asymmetric synthesis of this compound.

Method 2: Chiral Resolution of Racemic Amine

A classical and widely used method is the resolution of racemic this compound using a chiral resolving agent, such as tartaric acid.[9][10]

Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.[9]

  • Salt Formation: A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric acid in a suitable solvent, such as a lower alcohol (e.g., methanol (B129727) or ethanol). The reaction is typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to form a hemi-tartrate salt).

  • Diastereomeric Crystallization: The resulting diastereomeric salts—(S)-amine-D-tartrate and (R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or controlled evaporation.

  • Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.

  • Hydrolysis (Liberation of Free Amine): The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free (S)-1-(3-hydroxyphenyl)ethylamine.

  • Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the final, optically pure (S)-enantiomer. The optical purity can be confirmed using chiral HPLC.

This method is effective for producing high-purity enantiomers and is suitable for large-scale industrial production.[9]

References

A Proposed Research Framework for Investigating the Potential Neuroprotective Effects of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical research plan to investigate the potential neuroprotective effects of the compound 3-(1-Aminoethyl)phenol. As of the date of this publication, there is a lack of specific peer-reviewed literature detailing the neuroprotective properties of this molecule. The experimental protocols and potential mechanisms described herein are based on established methodologies for evaluating neuroprotective compounds and the known activities of structurally related phenolic amines.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden. A key pathological feature common to many of these disorders is the progressive loss of neuronal structure and function. The development of novel neuroprotective agents that can slow or halt this degenerative process is a critical goal for modern neuroscience and drug discovery.

Phenolic compounds are a broad class of molecules that have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are all relevant to neuroprotection.[1][2] this compound, a small molecule containing both a phenol (B47542) group and an aminoethyl side chain, presents an interesting candidate for investigation.[3] Its structural similarity to other bioactive phenolic amines suggests it may possess the ability to modulate key signaling pathways involved in neuronal survival and death.

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential neuroprotective agent. It details a series of proposed in vitro experiments designed to assess its efficacy in protecting neurons from common pathological insults, elucidate its potential mechanisms of action, and provide a rationale for any subsequent in vivo studies.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
CAS Number 63720-38-7[3]
IUPAC Name This compound[3]
Predicted pKa 9.86 ± 0.10[4]
Predicted XLogP3 0.9[3]

Proposed In Vitro Neuroprotection Studies: Experimental Workflow

A tiered approach is proposed to systematically evaluate the neuroprotective potential of this compound. The workflow begins with cytotoxicity screening, followed by efficacy testing in established models of neuronal injury, and finally, mechanistic investigations.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy in Injury Models cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation (this compound) C Cytotoxicity Assessment (MTT Assay) A->C B Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) B->C D Model 1: Oxidative Stress (H₂O₂ or 6-OHDA Induced) C->D Determine non-toxic dose E Model 2: Excitotoxicity (Glutamate or NMDA Induced) C->E F Model 3: Apoptosis Induction (Staurosporine Induced) C->F G Assess Neuroprotection (Cell Viability - MTT Assay) D->G E->G F->G H Oxidative Stress Markers (ROS Measurement) G->H If neuroprotective I Apoptosis Pathway Analysis (Caspase-3 Activity, Bax/Bcl-2 Ratio) G->I

Figure 1: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common and reliable model for neuroprotective studies.[5] For more biologically relevant data, primary cortical neurons can be isolated from embryonic rodents.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) is typically used. For experiments, serum-free or low-serum media is often required to avoid confounding effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound at various concentrations. Incubate for 24 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][7]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

  • Hypothetical Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability (Relative to Control)
0 (Control)1.25100%
11.2398.4%
101.2096.0%
501.1592.0%
1001.0584.0%
2500.6048.0%
5000.1512.0%
Neuroprotection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[9][10] A common method to model this is by exposing neuronal cells to hydrogen peroxide (H₂O₂).

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells as described in 4.2.

    • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.

    • Induce Injury: Add H₂O₂ to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100-200 µM, must be optimized) and incubate for 24 hours.

    • Assess Viability: Perform the MTT assay as described in 4.2 to quantify cell viability.

  • Hypothetical Data Presentation:

Treatment GroupMean Absorbance (570 nm)% Cell Viability (Relative to Untreated Control)
Untreated Control1.30100%
H₂O₂ (150 µM) only0.6550%
H₂O₂ + 10 µM Compound0.8565.4%
H₂O₂ + 50 µM Compound1.1084.6%
50 µM Compound only1.2898.5%

Proposed Mechanistic Studies

Should this compound demonstrate neuroprotective effects, the next step is to investigate its mechanism of action. Based on its phenolic structure, likely mechanisms involve reducing oxidative stress and inhibiting apoptosis.

Measurement of Reactive Oxygen Species (ROS)

Fluorescent probes like CellROX™ Green can be used to detect intracellular ROS levels.[9][11]

  • Protocol:

    • Cell Treatment: Seed cells on a suitable plate for microscopy or flow cytometry. Pre-treat with this compound, followed by H₂O₂-induced injury as described in 4.3.

    • Probe Loading: During the final 30-60 minutes of incubation, add the CellROX™ Green reagent to each well.

    • Analysis: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in compound-treated groups compared to the H₂O₂-only group would indicate antioxidant activity.

Analysis of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Key indicators include the activation of effector caspases like caspase-3 and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12]

This assay measures the activity of caspase-3, a key executioner of apoptosis.[13][14]

  • Protocol:

    • Cell Treatment & Lysis: Treat cells in a 96-well plate as described in 4.3 (using an apoptosis inducer like staurosporine (B1682477) or the H₂O₂ injury model). After treatment, lyse the cells using a supplied lysis buffer.

    • Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysate.[14]

    • Incubation & Measurement: Incubate at 37°C for 1-2 hours. Measure the resulting colorimetric (OD 405 nm) or fluorescent signal.[14][15] A reduction in the signal in compound-treated groups indicates inhibition of caspase-3 activation.

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. A lower Bax/Bcl-2 ratio is associated with cell survival.[16][17]

  • Protocol:

    • Protein Extraction: Treat cells in larger culture dishes, then lyse and collect the total protein. Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[18]

      • Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

      • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Densitometry: Quantify the band intensities and normalize the Bax and Bcl-2 signals to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment group.

Potential Signaling Pathways

Based on the known neuroprotective mechanisms of other phenolic compounds, this compound could potentially act through several pathways.[19][20] The proposed experiments would help elucidate which of these are relevant.

G cluster_0 Upstream Insult cluster_1 Potential Intervention Point cluster_2 Cellular Response Insult Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS Production Insult->ROS Compound This compound Compound->ROS Scavenges ROS? Bax ↑ Bax / ↓ Bcl-2 Ratio Compound->Bax Modulates Protein Expression? Casp3 Caspase-3 Activation Compound->Casp3 Inhibits Activation? Mito Mitochondrial Dysfunction ROS->Mito Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Cytochrome c release Casp9->Casp3 Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis

Figure 2: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This document provides a structured and detailed guide for the initial preclinical evaluation of this compound as a potential neuroprotective agent. The proposed workflow, from basic cytotoxicity to mechanistic studies, will establish a foundational dataset to determine if this compound warrants further investigation.

Positive results from these in vitro assays—specifically, a demonstration of protection against neuronal injury at non-toxic doses and favorable modulation of oxidative stress and apoptotic markers—would provide a strong rationale for advancing the compound to more complex models. Future directions would include studies in primary co-cultures (neuron-glia), organotypic brain slices, and ultimately, in vivo animal models of neurodegenerative diseases to assess bioavailability, safety, and efficacy in a whole-organism context.[21][22][23]

References

The Versatile Scaffold: A Technical Guide to 3-(1-Aminoethyl)phenol as a Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. 3-(1-Aminoethyl)phenol represents one such critical scaffold, a versatile precursor that has given rise to a new generation of centrally acting analgesics. Its simple yet functionally rich structure, featuring a phenol, a chiral ethylamine (B1201723) side chain, and an aromatic ring, provides an ideal foundation for chemical modification to tune pharmacological activity, selectivity, and pharmacokinetic properties.

This technical guide explores the synthesis, derivatization, and pharmacological significance of this compound. It focuses on its pivotal role in the development of dual-action molecules, most notably Tapentadol, which combines µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) reuptake inhibition (NRI) within a single entity.[1] This dual mechanism offers a synergistic approach to pain management, potentially providing broad-spectrum analgesia with an improved side-effect profile compared to traditional opioids.[2][3] This document serves as a comprehensive resource, providing detailed experimental methodologies, quantitative pharmacological data, and visual representations of key pathways and workflows to aid researchers in harnessing the potential of this valuable precursor.

Physicochemical and Structural Properties

This compound is a chiral molecule whose stereochemistry is crucial for its biological activity. The (R)-enantiomer is the key intermediate for the synthesis of analgesics like (1R,2R)-Tapentadol.[4] The physical and chemical properties of the racemic and enantiopure forms are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[5]
Molecular Weight 137.18 g/mol [5]
Appearance White to light brown crystalline powder
Boiling Point 266.3°C at 760 mmHg
pKa 9.34 (amine), 10.45 (phenol)[6]
LogP 0.9[5]
CAS Number (Racemate) 63720-38-7[5]
CAS Number (R-enantiomer) 518060-42-9[4]
CAS Number (S-enantiomer) 123982-81-0[7]

Synthesis of the this compound Core

The efficient and stereoselective synthesis of the this compound core is paramount for its use in drug development. While classical resolution of the racemate is possible, modern asymmetric methods are preferred for their higher efficiency. Key strategies include the asymmetric reductive amination of 3-hydroxyacetophenone and chemoenzymatic synthesis using transaminases.

Experimental Protocol 1: Chemoenzymatic Synthesis of (S)-3-(1-Aminoethyl)phenol

This protocol describes the asymmetric synthesis of (S)-3-(1-aminoethyl)-phenol from 3-hydroxyacetophenone using an engineered transaminase enzyme. This method offers high enantioselectivity and operates under mild conditions.[8]

Materials:

  • 3-hydroxyacetophenone

  • Engineered ω-transaminase

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (pH 8.5)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a reaction buffer of 100 mM potassium phosphate at pH 8.5.

  • To the buffer, add the transaminase enzyme to a final concentration of 2-5 g/L.

  • Add the PLP cofactor to a final concentration of 1 mM.

  • Add the amino donor, isopropylamine, to a final concentration of 0.5-1.0 M.

  • Initiate the reaction by adding the substrate, 3-hydroxyacetophenone, to a final concentration of 50-100 g/L.

  • Maintain the reaction mixture at 30-45°C with gentle agitation for 24-48 hours. Monitor the conversion of the ketone to the amine product via HPLC.

  • Upon reaction completion, adjust the pH of the mixture to >11 using 3 M NaOH to liberate the free amine.

  • Extract the product, (S)-3-(1-aminoethyl)-phenol, with MTBE (3 x 1 volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by crystallization or column chromatography to yield the product in high enantiomeric excess (>99%).

G cluster_workflow Chemoenzymatic Synthesis Workflow start 3-Hydroxyacetophenone (Substrate) reagents Engineered Transaminase + Isopropylamine (Amino Donor) + PLP (Cofactor) start->reagents Combine in Buffer reaction Biocatalytic Asymmetric Amination (30-45°C, 24-48h) reagents->reaction workup pH Adjustment (>11) & Solvent Extraction (MTBE) reaction->workup Reaction Completion purification Crystallization or Chromatography workup->purification product (S)-3-(1-Aminoethyl)phenol (>99% ee) purification->product

Caption: Workflow for chemoenzymatic synthesis.

Derivatization and Structure-Activity Relationships (SAR)

The this compound scaffold is readily derivatized to explore structure-activity relationships. The primary amine serves as a handle for N-alkylation, N-acylation, and other modifications, while the phenolic hydroxyl can be etherified or esterified. These modifications significantly impact receptor binding affinity and functional activity.

The development of Tapentadol provides a compelling case study. Starting from the (R)-3-(1-aminoethyl)phenol core, subsequent reactions build the final molecule, which exhibits a carefully balanced dual pharmacological profile.

Experimental Protocol 2: General N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine, such as this compound, with an alkyl halide. This reaction is a fundamental step in creating more complex derivatives.[9][10]

Materials:

  • Primary amine (e.g., this compound) (1.0 eq)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and the solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (alkyl halide, 1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature (or heat gently to 40-60°C if necessary) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-N-alkylated product. Note: Over-alkylation to the tertiary amine can occur and may require careful control of stoichiometry and reaction time.[11]

Pharmacological Profile of Derivatives: A Dual-Action Paradigm

Derivatives of this compound, particularly Tapentadol, are renowned for their dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[2] This combination is believed to produce a synergistic analgesic effect, making these compounds effective against both nociceptive and neuropathic pain.[1]

Quantitative Pharmacological Data

The binding affinities (Ki) and functional activities (EC₅₀, Emax) of Tapentadol and related opioids at the MOR and norepinephrine transporter (NET) are crucial for understanding their pharmacological profiles.

CompoundTargetAssay TypeSpeciesKᵢ (µM)EC₅₀ (µM)Emax (%)Reference(s)
Tapentadol hMORBindingHuman0.16--[3]
Tapentadol rMORBindingRat0.096--[12]
Tapentadol rMOR[³⁵S]GTPγSRat-0.6788 (vs. Morphine)[2][3]
Tapentadol rNETNE ReuptakeRat0.48--[12]
Morphine hMORBindingHuman~0.002-0.004--[6]
Morphine rMOR[³⁵S]GTPγSRat-0.022100 (Reference)[3]
Oxycodone hMORBindingHuman~0.01--[13]
(+)-M1 Metabolite (Tramadol) hMORBindingHuman0.0034--[5]

hMOR: human µ-opioid receptor; rMOR: rat µ-opioid receptor; rNET: rat norepinephrine transporter.

Signaling Pathways

1. µ-Opioid Receptor (MOR) Signaling

As a G-protein coupled receptor (GPCR), MOR activation by an agonist like Tapentadol initiates a downstream signaling cascade. The primary pathway for analgesia involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, dampening pain signals. A separate pathway involving β-arrestin is associated with receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

G cluster_mor MOR Signaling Pathway Ligand Tapentadol (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels K+ Channels (Open) Ca2+ Channels (Blocked) G_betagamma->Channels Modulates cAMP cAMP ↓ AC->cAMP ATP ATP ATP->AC Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Channels->Analgesia

Caption: G-protein mediated MOR signaling pathway.

2. Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[6] By blocking this transporter, drugs derived from this compound, such as Tapentadol, increase the concentration and duration of norepinephrine in the synapse. This enhancement of noradrenergic signaling in descending spinal pathways is a key mechanism for inhibiting pain transmission.[2]

G cluster_net Norepinephrine Transporter (NET) Inhibition cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Cleft Synaptic Cleft NE_Vesicle NE Vesicles NE_Released NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_R Adrenergic Receptors NE_Released->Adrenergic_R Binds Drug Tapentadol Drug->NET Blocks Effect Pain Signal Inhibition Adrenergic_R->Effect

Caption: Mechanism of NET inhibition in the synapse.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile precursor in the development of novel analgesics. Its utility is exemplified by the clinical success of Tapentadol, which validates the therapeutic potential of dual-action MOR agonists and norepinephrine reuptake inhibitors. The synthetic accessibility and the potential for stereoselective synthesis make this scaffold an attractive starting point for further drug discovery efforts.

Future research can expand upon this core in several directions. The exploration of novel derivatives with varied substitution patterns on the aromatic ring and the ethylamine side chain could lead to compounds with altered MOR/NET selectivity, potentially fine-tuning the balance between efficacy and side effects. Furthermore, applying this scaffold to other CNS targets or exploring its potential in developing biased opioid agonists—ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—could open new avenues for creating safer and more effective therapeutics for pain and other neurological disorders. The foundational knowledge presented in this guide provides a robust platform for scientists to continue innovating from this privileged chemical starting point.

References

The Antioxidant Profile of Phenolic Amines: A Technical Guide Focused on 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic amines represent a class of compounds with significant potential in modulating oxidative stress, a key factor in a myriad of pathological conditions. This technical guide delves into the antioxidant properties of this class, with a specific focus on 3-(1-Aminoethyl)phenol. While direct quantitative antioxidant data for this compound is not extensively available in current literature, this paper synthesizes information on its structural analogs, the broader class of phenolic amines, and established antioxidant mechanisms to project its likely activity. We will explore the fundamental mechanisms of antioxidant action, detail standard experimental protocols for assessing such activity, and discuss the influence of molecular structure on efficacy. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive understanding for researchers in drug discovery and development.

Introduction to Phenolic Amines as Antioxidants

Phenolic compounds are a well-established class of antioxidants, primarily acting as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of a hydroxyl group on an aromatic ring is key to this activity, as it can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which reduces its reactivity and prevents it from propagating the oxidative chain reaction.

The introduction of an amino group to the phenolic structure, creating a phenolic amine, can modulate its antioxidant and physicochemical properties. The position of the amino group relative to the hydroxyl group is a critical determinant of the compound's antioxidant capacity.

Structure-Activity Relationship of Aminophenols

The antioxidant activity of aminophenol derivatives is profoundly influenced by the substitution pattern on the aromatic ring. It has been observed that ortho- and para-aminophenols exhibit significantly greater antioxidant and free radical scavenging activities compared to their meta-substituted counterparts.

Studies have indicated that 3-aminophenol, a close structural analog of this compound, demonstrates minimal reactivity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[1][2]. Computational studies support this observation, suggesting that the 3-regioisomer is less reactive and more stable than the 2- and 4-isomers[3]. This reduced activity in meta-aminophenols is attributed to the electronic effects of the substituent positions, which influence the stability of the phenoxy radical formed after hydrogen donation.

Given that this compound possesses a meta-substituted aminoethyl group relative to the hydroxyl group, it is reasonable to infer that its direct free radical scavenging activity is likely to be low.

Table 1: Comparative Antioxidant Activity of Aminophenol Isomers

CompoundSubstitution PatternObserved DPPH Radical Scavenging ActivityReference
2-AminophenolorthoPotent[1][2]
3-AminophenolmetaLittle to no reactivity[1][2]
4-AminophenolparaPotent[1][2]

Mechanisms of Antioxidant Action

The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it.

  • Single Electron Transfer - Proton Transfer (SET-PT): The phenolic compound donates an electron to the free radical, forming a radical cation, which then releases a proton.

The efficiency of these processes is dependent on the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the phenolic compound.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Phenolic_Amine Phenolic Amine (ArOH) Phenoxy_Radical Phenoxy Radical (ArO•) (Resonance Stabilized) Phenolic_Amine->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H• acceptance Experimental_Workflow Compound_Prep Prepare Test Compound and Standard Solutions (e.g., this compound, Trolox) Reaction Mix Compound/Standard with Radical Solution Compound_Prep->Reaction Radical_Prep Prepare Radical Solution (e.g., DPPH or ABTS•+) Radical_Prep->Reaction Incubation Incubate in the Dark (e.g., 30 minutes) Reaction->Incubation Measurement Measure Absorbance (e.g., 517 nm for DPPH) Incubation->Measurement Analysis Calculate % Scavenging and IC50 Measurement->Analysis Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 NFkB NF-κB Activation Oxidative_Stress->NFkB Phenolic_Amine Phenolic Amine Phenolic_Amine->Nrf2 May Activate Phenolic_Amine->NFkB May Inhibit Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammation Inflammation NFkB->Inflammation Inflammation->Oxidative_Stress Contributes to

References

The Coordination Chemistry of 3-(1-Aminoethyl)phenol: A Technical Guide to Metal Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 3-(1-Aminoethyl)phenol and its potential for metal complexation. While direct experimental data for metal complexes of this compound remains limited in publicly accessible literature, this paper establishes a predictive framework based on the well-documented coordination behavior of analogous aminophenol-derived ligands, particularly Schiff base derivatives. This guide summarizes key quantitative data from related compounds, outlines detailed experimental protocols for the synthesis and characterization of such complexes, and utilizes visualizations to elucidate fundamental principles of their formation and structure. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development who are interested in the chelating properties of this compound and its potential applications.

Introduction to this compound as a Ligand

This compound is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a primary amino group attached to an ethyl substituent on a benzene (B151609) ring.[1][2][3] This arrangement of donor atoms—an oxygen atom from the deprotonated hydroxyl group and a nitrogen atom from the amino group—positions it as a potentially effective bidentate chelating agent for a variety of metal ions. The formation of a stable five-membered chelate ring upon coordination is anticipated, a common feature that enhances the stability of metal complexes.

The coordination chemistry of aminophenol derivatives has been a subject of considerable interest due to the versatile electronic properties and biological relevance of their metal complexes.[4] These complexes have found applications in catalysis, materials science, and as therapeutic agents. Understanding the principles of metal complexation with ligands like this compound is crucial for the rational design of novel metal-based drugs and functional materials.

Principles of Metal Complexation with Aminophenol Ligands

The coordination of aminophenol-type ligands to a metal center typically involves the deprotonation of the phenolic hydroxyl group, forming a metal-phenoxide bond, and the donation of the lone pair of electrons from the amino group to form a metal-nitrogen bond. The overall stability of the resulting complex is influenced by several factors, including the nature of the metal ion, the pH of the solution, the solvent system, and the steric and electronic properties of the ligand itself.

The Chelate Effect

The bidentate nature of this compound is expected to lead to the "chelate effect," where the formation of a ring structure with the metal ion results in a significantly more stable complex compared to coordination with two separate monodentate ligands (e.g., a simple phenol (B47542) and an amine).[5] This enhanced stability is primarily due to a favorable entropy change upon chelation.

Chelate_Effect Chelate Effect with this compound M Metal Ion (M) L1 This compound (Bidentate Ligand) M->L1 + L2 Monodentate Ligands (e.g., Phenol + Amine) M->L2 Complex1 [M(this compound)] Complex (Stable Chelate Ring) L1->Complex1 Forms Complex2 [M(Phenol)(Amine)] Complex (Less Stable) L2->Complex2 Forms Synthesis_Workflow General Synthesis Workflow cluster_0 Ligand Synthesis cluster_1 Complexation A This compound + Aldehyde/Ketone B Reflux in Ethanol A->B C Isolate Schiff Base B->C D Schiff Base in Hot Ethanol C->D F Mix and Reflux D->F + E Metal(II) Salt Solution E->F G Isolate Metal Complex F->G Biological_Activity_Pathway Proposed Biological Action Pathway A Metal Complex (e.g., [M(L)]) B Cell Membrane Transport (Enhanced Lipophilicity) A->B C Interaction with Biological Targets B->C D DNA Binding/ Cleavage C->D E Enzyme Inhibition C->E F Cellular Response (e.g., Apoptosis) D->F E->F

References

Investigating the Enzyme Inhibition Potential of 3-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Aminoethyl)phenol is a chiral amine and phenolic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacophores suggests a potential for interaction with various enzyme systems. Notably, the (S)-enantiomer of this compound serves as a critical intermediate in the synthesis of Rivastigmine, a well-established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the management of Alzheimer's disease.[1] This close structural relationship strongly implies that this compound itself may exhibit inhibitory activity against these key enzymes of the cholinergic system.

Furthermore, the synthesis of chiral amines like this compound often employs transaminase enzymes, highlighting another class of enzymes with which this compound directly interacts.[1] While direct quantitative data on the enzyme inhibition of this compound is not extensively available in public literature, this technical guide will explore its potential by examining the inhibitory profile of its most prominent derivative, Rivastigmine, and will provide detailed experimental protocols for assessing its activity against cholinesterases and transaminases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the enzyme inhibition potential of this compound and its analogs.

Data Presentation: Enzyme Inhibition Profile

CompoundTarget EnzymeIC50 (µM)Enzyme Source
RivastigmineAcetylcholinesterase (AChE)32.1Not Specified
RivastigmineButyrylcholinesterase (BChE)0.9 - 1.7Not Specified

Table 1: Inhibitory concentration (IC50) values for Rivastigmine, a derivative of this compound, against acetylcholinesterase and butyrylcholinesterase.[2]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of a compound against acetylcholinesterase.

a. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

b. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil or Rivastigmine)

  • 96-well microplate

  • Microplate reader

c. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a serial dilution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is below 1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the serially diluted test compound or positive control. For the negative control (100% enzyme activity), add 10 µL of the solvent.

    • Add 10 µL of the AChE solution to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.

    • Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Transaminase Activity Assay

This spectrophotometric assay can be used to determine if this compound inhibits the activity of transaminases.

a. Principle: The activity of a transaminase can be measured by monitoring the conversion of a specific substrate. For example, the conversion of an amino donor and an α-keto acid acceptor can be coupled to a dehydrogenase reaction where the consumption of NADH or NADPH is monitored as a decrease in absorbance at 340 nm.

b. Materials:

  • Transaminase enzyme

  • Amino donor substrate (e.g., L-alanine)

  • α-keto acid acceptor (e.g., α-ketoglutarate)

  • Coupling enzyme (e.g., lactate (B86563) dehydrogenase)

  • NADH

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Test compound (this compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

c. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the transaminase enzyme, substrates, coupling enzyme, NADH, and PLP in the appropriate buffer.

    • Prepare a serial dilution of the test compound.

  • Assay Setup (in a 96-well plate):

    • To each well, add the Tris-HCl buffer, PLP, NADH, the amino donor substrate, the coupling enzyme, and the serially diluted test compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 5-10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the α-keto acid acceptor substrate to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of NADH consumption (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound as described for the AChE assay.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_downstream Downstream Signaling nAChR nAChR PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK mAChR mAChR AChE AChE Compound This compound (or derivative) Compound->AChE Inhibition AKT Akt PI3K->AKT CREB CREB AKT->CREB Bcl2 Bcl-2 AKT->Bcl2 GSK3b GSK3β AKT->GSK3b MAPK->CREB Gene_Expression Gene_Expression CREB->Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Apoptosis Tau_Hyperphosphorylation Tau_Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation Tau Hyper- phosphorylation ACh Acetylcholine ACh->nAChR ACh->mAChR

Caption: Signaling pathways affected by cholinesterase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Setup Set up 96-well plate with reagents and compound Compound_Prep->Assay_Setup Reagent_Prep Prepare enzyme and substrate solutions Reagent_Prep->Assay_Setup Incubation Pre-incubate at controlled temperature Assay_Setup->Incubation Reaction_Start Initiate reaction with final substrate Incubation->Reaction_Start Data_Collection Monitor absorbance/ fluorescence over time Reaction_Start->Data_Collection Calc_Rate Calculate reaction rates Data_Collection->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Calc_IC50 Calculate IC50 value Plot_Curve->Calc_IC50 logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Potential Outcomes cluster_conclusion Conclusion Hypothesis This compound inhibits target enzyme Dose_Response Dose-Response Assay Hypothesis->Dose_Response Controls Include Positive and Negative Controls Hypothesis->Controls Inhibition_Observed Inhibition Observed Dose_Response->Inhibition_Observed if p < 0.05 No_Inhibition No Inhibition Observed Dose_Response->No_Inhibition if p >= 0.05 Confirm_Hypothesis Hypothesis Supported: Proceed to further studies (e.g., Ki determination) Inhibition_Observed->Confirm_Hypothesis Reject_Hypothesis Hypothesis Rejected: Compound is not an inhibitor of the target enzyme No_Inhibition->Reject_Hypothesis

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(1-Aminoethyl)phenol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(1-Aminoethyl)phenol, a chiral molecule with significant potential in pharmacological research. Due to the limited direct research on this compound itself, this guide draws heavily on the well-established pharmacology of its close structural analog, Tapentadol. The (R)-enantiomer of this compound is hypothesized to act as a dual-action ligand, targeting both the µ-opioid receptor (MOR) and the norepinephrine (B1679862) transporter (NET). This document details the proposed interactions with these targets, the subsequent signaling cascades, and relevant experimental protocols for investigating these mechanisms. Quantitative data for Tapentadol is provided as a key reference point.

Introduction

This compound is a phenylethylamine derivative with a chiral center at the ethylamine (B1201723) side chain, leading to (R)- and (S)-enantiomers. While the (S)-enantiomer serves as a crucial intermediate in the synthesis of the cholinesterase inhibitor Rivastigmine, the (R)-enantiomer has garnered interest for its structural similarity to the potent analgesic, Tapentadol. Tapentadol exhibits a dual mechanism of action, functioning as both an agonist at the µ-opioid receptor (MOR) and an inhibitor of the norepinephrine (NE) transporter. This dual activity contributes to its strong analgesic effects with a potentially favorable side-effect profile compared to traditional opioids. Given the structural analogy, it is highly probable that (R)-3-(1-Aminoethyl)phenol shares this dual mechanism of action, making it a person of interest for the development of novel therapeutics.

Proposed Mechanism of Action

The biological activity of (R)-3-(1-Aminoethyl)phenol is likely mediated through a synergistic interaction with two distinct protein targets in the central nervous system: the µ-opioid receptor and the norepinephrine transporter.

µ-Opioid Receptor (MOR) Agonism

(R)-3-(1-Aminoethyl)phenol is proposed to act as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Opioid receptors are primarily involved in the modulation of pain perception.

Signaling Pathway:

Upon binding of an agonist like (R)-3-(1-Aminoethyl)phenol to the MOR, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effector systems[1][2].

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound (Agonist) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ca_Channel N-type Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel GIRK Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release K_ion K+ K_Channel->K_ion Efflux ↑ Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_Channel Influx ↓

Caption: Proposed µ-Opioid Receptor Signaling Pathway.
Norepinephrine Transporter (NET) Inhibition

The second proposed mechanism of action for (R)-3-(1-Aminoethyl)phenol is the inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.

Mechanism of Inhibition:

By blocking NET, (R)-3-(1-Aminoethyl)phenol increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhanced noradrenergic neurotransmission in descending pain-modulating pathways is thought to contribute significantly to its analgesic effect. Increased norepinephrine in these pathways ultimately leads to the activation of postsynaptic α2-adrenergic receptors, which are also inhibitory GPCRs, further contributing to the suppression of pain signals.

NET_Inhibition_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE_Vesicle->NE_Synapse Exocytosis NET Norepinephrine Transporter (NET) NET->NE_Vesicle Recycling NE_Synapse->NET Reuptake Adrenergic_Receptor α2-Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Analgesia Analgesic Effect Adrenergic_Receptor->Analgesia Leads to Ligand This compound Ligand->NET Inhibits Action_Potential Action Potential Action_Potential->NE_Vesicle Triggers release

Caption: Workflow of Norepinephrine Transporter Inhibition.

Quantitative Data (Reference: Tapentadol)

TargetParameterValueSpeciesAssay TypeReference
µ-Opioid Receptor (MOR) Ki0.1 µM (100 nM)RatReceptor Binding Assay[3]
Ki96 nMRatReceptor Binding Assay[4]
Norepinephrine Transporter (NET) Ki0.5 µM (500 nM)RatSynaptosomal Reuptake Inhibition[3]
Ki480 nMRatNE Reuptake Inhibition[4]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of compounds like (R)-3-(1-Aminoethyl)phenol. These are based on standard methodologies in pharmacology.

µ-Opioid Receptor (MOR) Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To quantify the interaction between the test compound and MOR.

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration.

  • Test compound: (R)-3-(1-Aminoethyl)phenol.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MOR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MOR Membranes - [3H]-DAMGO - Test Compound - Naloxone Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Naloxone) - Test Compound dilutions Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding, IC50, and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for MOR Binding Assay.
Norepinephrine Transporter (NET) Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of norepinephrine by the NET.

Objective: To determine the inhibitory potency (IC₅₀) of the test compound on NET function.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293 cells).

  • Radiolabeled substrate: [³H]-Norepinephrine or a fluorescent substrate.

  • Non-specific uptake control: A known potent NET inhibitor (e.g., Desipramine) at a high concentration.

  • Test compound: (R)-3-(1-Aminoethyl)phenol.

  • Assay buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis buffer.

  • Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays).

Procedure:

  • Plate the NET-expressing cells in a multi-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with either the test compound at various concentrations, assay buffer (for total uptake), or a high concentration of a known NET inhibitor (for non-specific uptake) for a short period (e.g., 10-15 minutes).

  • Initiate the uptake by adding the radiolabeled or fluorescent substrate to all wells.

  • Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C) to allow for substrate uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.

  • Lyse the cells to release the internalized substrate.

  • Quantify the amount of internalized substrate using either a scintillation counter or a fluorescence plate reader.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

Based on the strong structural and pharmacological parallels with Tapentadol, (R)-3-(1-Aminoethyl)phenol is proposed to function as a dual-action compound, exhibiting agonism at the µ-opioid receptor and inhibition of the norepinephrine transporter. This dual mechanism suggests its potential as a novel analgesic agent. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the detailed pharmacology of this promising molecule. Future studies should focus on obtaining direct experimental data for this compound to confirm this proposed mechanism of action and to quantify its potency and efficacy at both the MOR and NET.

References

Computational Modeling of 3-(1-Aminoethyl)phenol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the computational modeling of 3-(1-Aminoethyl)phenol's binding to its putative receptor target. This compound is a key intermediate in the synthesis of several pharmacologically active compounds, most notably Rivastigmine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] Given its structural role in such agents, understanding its interaction with the acetylcholinesterase (AChE) enzyme is of significant interest for the rational design of novel therapeutics. This document outlines the theoretical framework, experimental validation techniques, and computational methodologies required to elucidate this interaction. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Therapeutic Relevance

This compound is a synthetic organic compound featuring a phenol (B47542) ring substituted with an aminoethyl group.[2][3][4][5] Its chemical structure is foundational for the synthesis of various pharmaceutical agents. A notable application is its use as a precursor for Rivastigmine, which underscores the potential for this scaffold to interact with cholinesterase enzymes.[1] Computational modeling, a cornerstone of modern drug discovery, offers a powerful lens through which to examine the binding of small molecules like this compound to their biological targets at a molecular level.[6][7][8][9][10] These in silico techniques can predict binding affinities, identify key interacting residues, and guide the optimization of lead compounds, thereby accelerating the drug development pipeline.[7][9]

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand, such as this compound, and its receptor is governed by the principles of molecular recognition. This process is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The complementarity of shape and electronic properties between the ligand and the receptor's binding pocket dictates the specificity and affinity of the binding event. The Gibbs free energy of binding (ΔG) is a critical thermodynamic parameter that quantifies the stability of the receptor-ligand complex. A more negative ΔG value corresponds to a higher binding affinity.

Computational Modeling Methodologies

The computational investigation of this compound's receptor binding can be approached through a combination of structure-based and ligand-based drug design methods.[6][10]

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target receptor, in this case, acetylcholinesterase (AChE).[6]

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] This method involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a defined scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking of this compound into Acetylcholinesterase (AChE)

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

    • Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers of the ligand to account for its flexibility.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Define the search space (grid box) encompassing the active site of AChE.

    • Run the docking simulation to generate a series of binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Identify the most favorable binding mode based on the lowest binding energy and clustering of poses.

    • Visualize the protein-ligand interactions to identify key residues involved in binding.

MD simulations provide a more dynamic and detailed view of the receptor-ligand interaction over time.[12] By solving Newton's equations of motion for the atoms in the system, MD simulations can predict the stability of the complex, the role of solvent molecules, and conformational changes upon ligand binding.

Experimental Protocol: Molecular Dynamics Simulation of the AChE-3-(1-Aminoethyl)phenol Complex

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other non-covalent interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target receptor is unknown, LBDD methods can be employed, which are based on the properties of known active ligands.[6]

A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be generated from a set of known active molecules and used to screen virtual libraries for new compounds with similar features.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[9] These models can be used to predict the activity of new, untested compounds.

Experimental Validation: Receptor Binding Assays

Computational predictions must be validated through experimental methods. Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions.[13][14]

Saturation Binding Assays

These assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[13][15]

Experimental Protocol: Saturation Radioligand Binding Assay

  • Preparation:

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

    • Use a radiolabeled ligand specific for the receptor.

  • Incubation:

    • Incubate a fixed amount of the receptor preparation with increasing concentrations of the radioligand.

    • Include a parallel set of incubations with an excess of a non-labeled competing ligand to determine non-specific binding.

  • Separation and Detection:

    • Separate the bound from free radioligand using filtration through glass fiber filters.[13]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

Competition Binding Assays

These assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radioligand from the receptor.[13][15]

Experimental Protocol: Competition Binding Assay

  • Preparation:

    • Prepare the receptor source and radioligand as in the saturation assay.

  • Incubation:

    • Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound.

  • Separation and Detection:

    • Perform separation and detection as described for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Data Presentation

Table 1: Hypothetical Docking Results for this compound with Acetylcholinesterase

ParameterValue
Binding Energy (kcal/mol)-7.5
Estimated Inhibition Constant (Ki) (µM)2.8
Interacting ResiduesTrp84, Tyr130, Phe330, His440
Hydrogen BondsHis440 (imidazole), Tyr130 (hydroxyl)
Hydrophobic InteractionsTrp84 (indole ring), Phe330 (phenyl ring)

Table 2: Hypothetical Molecular Dynamics Simulation Results

ParameterValue
Average RMSD of Protein Backbone (Å)1.2 ± 0.3
Average RMSD of Ligand (Å)0.8 ± 0.2
Average Number of Hydrogen Bonds2.1 ± 0.5
Binding Free Energy (MM/GBSA) (kcal/mol)-25.7 ± 3.1

Table 3: Hypothetical Experimental Binding Assay Data

Assay TypeParameterValue
Competition BindingIC50 (µM)5.2
Ki (µM)3.5

Visualization of Workflows and Pathways

Computational Modeling Workflow

Computational_Workflow Receptor_Prep Receptor Preparation (PDB Structure) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Mode and Energy Analysis MD_Sim->Analysis

Caption: Workflow for computational modeling of receptor binding.

Experimental Validation Workflow

Experimental_Workflow Receptor_Source Receptor Source (Cell Membranes) Competition_Assay Competition Binding Assay Receptor_Source->Competition_Assay Radioligand Radioligand Radioligand->Competition_Assay Test_Compound Test Compound (this compound) Test_Compound->Competition_Assay Data_Analysis IC50 and Ki Determination Competition_Assay->Data_Analysis

Caption: Workflow for experimental validation of binding affinity.

Acetylcholinesterase Signaling Pathway

AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Simplified signaling pathway of Acetylcholinesterase.

Conclusion

The computational modeling of this compound's interaction with acetylcholinesterase provides valuable insights into its potential mechanism of action and serves as a rational basis for the design of novel inhibitors. The integration of molecular docking, molecular dynamics simulations, and experimental binding assays forms a robust strategy for characterizing receptor-ligand interactions. This guide has outlined the key methodologies and presented a framework for conducting such studies, aimed at facilitating advancements in drug discovery and development. The presented data and workflows, while hypothetical, are representative of the expected outcomes from such an investigation and serve to illustrate the power of a combined computational and experimental approach.

References

Structure-Activity Relationship (SAR) Studies of 3-(1-Aminoethyl)phenol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1-aminoethyl)phenol scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. It is a derivative of phenylethanolamine, a parent structure for many adrenergic agents.[1] Analogs based on this scaffold have shown significant activity at both adrenergic and opioid receptor systems, making them a subject of intense study for the development of novel therapeutics. The key structural features—a phenolic hydroxyl group at the meta position, an ethylamine (B1201723) side chain, and a primary or substituted amino group—provide multiple points for chemical modification to modulate potency, selectivity, and functional activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.

Structure-Activity Relationship (SAR) Summary

The pharmacological profile of this compound analogs is highly dependent on the chemical modifications at three key positions: the phenyl ring, the ethylamine side chain, and the terminal amino group.

  • Phenyl Ring: The hydroxyl group at the meta-position (C3) is a critical feature. For adrenergic agonists, a 3'-OH group is often required for α-receptor activity.[2] For opioid receptor ligands, this phenolic hydroxyl is considered essential for high binding affinity, engaging in a key interaction with a conserved histidine residue in the receptor binding pocket.[3][4] The addition of a second hydroxyl group at the C4 position (to form a catechol) generally confers maximal activity at both α- and β-adrenergic receptors.[1][5]

  • Ethylamine Side Chain: The stereochemistry and substitution on the side chain are paramount. For direct-acting adrenergic agonists, a hydroxyl group on the β-carbon (the carbon attached to the phenyl ring) in the (R)-configuration is crucial for maximal activity, as it is involved in hydrogen bonding with the receptor.[1][5] The presence of two carbon atoms separating the aromatic ring from the amino group is also considered optimal for activity.[1][5]

  • Amino Group: The nature of the substituent on the terminal nitrogen atom is a major determinant of receptor selectivity, particularly within the adrenergic system. Primary and secondary amines exhibit good adrenergic activity. As the size of the alkyl substituent on the nitrogen increases, activity at α-receptors generally decreases, while activity at β-receptors increases.[1] For instance, norepinephrine (B1679862) (primary amine) has strong α-activity, whereas isoproterenol (B85558) (isopropyl substituent) is a potent β-agonist with little α-activity.[1]

A notable example of a clinically relevant analog is Tapentadol , or (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol. This compound incorporates the 3-phenol moiety and functions as both a µ-opioid receptor (MOR) agonist (Ki = 0.1 µM) and a norepinephrine (NE) reuptake inhibitor (Ki = 0.5 µM), demonstrating the dual pharmacology achievable from this core scaffold.[6]

Data Presentation: SAR Trends of this compound Analogs

The following table summarizes the general SAR trends for analogs based on the this compound core, derived from studies on phenylethanolamine and related ligands targeting adrenergic and opioid receptors.

Modification Site Structural Change General Effect on Adrenergic Activity General Effect on Opioid Activity Reference(s)
Phenyl Ring Removal of 3'-OH groupSignificant loss of α- and β-agonist activity.Significant loss of binding affinity.[3]
Addition of 4'-OH group (Catechol)Confers maximal α- and β-agonist activity.-[1][5]
Substitution at other ring positions (e.g., fluoro, chloro, isopropyl)Can modulate affinity and selectivity; a meta-fluoro group can improve affinity.-[7]
Ethylamine Side Chain Removal of β-OH groupGreatly reduces direct adrenergic receptor activity.-
Inversion of Stereochemistry (R to S at β-carbon)Substantially decreases potency (R-enantiomer is more active).-[5]
Addition of α-methyl groupSlows metabolism by Monoamine Oxidase (MAO), potentially increasing duration of action.-
Amino Group Primary or Secondary Amine (e.g., -NH2, -NHCH3)Good α- and β-activity.-[1]
Increase N-substituent size (e.g., -NH-isopropyl, -NH-tert-butyl)Decreases α-activity, increases β-activity. Large groups can confer β2-selectivity.Can be tolerated; influences potency and efficacy.[1][8]
Tertiary Amine or Quaternary Ammonium SaltGenerally poor direct adrenergic activity.Maintained or enhanced in some scaffolds (e.g., Tapentadol).[1][6]

Mandatory Visualizations

SAR_Summary cluster_scaffold This compound Scaffold cluster_receptors Target Receptors Scaffold Ring Ring Scaffold->Ring SideChain SideChain Scaffold->SideChain Amine Amine Scaffold->Amine Adrenergic Adrenergic Receptors (α, β) Opioid Opioid Receptors (µ) Ring->Adrenergic α-activity Ring->Opioid High Affinity SideChain->Adrenergic Potency Amine->Adrenergic Selectivity

GPCR_Signaling GPCR_s GPCR_s Gs Gs GPCR_s->Gs Activates AC AC Gs->AC Stimulates (+) GPCR_i GPCR_i Gi Gi GPCR_i->Gi Activates Gi->AC Inhibits (-) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Response PKA->Response

Assay_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_comp Competition Binding start Start: Prepare Receptor Source Receptor1 Receptor Source (Membranes or Cells) Receptor2 Receptor Source (Membranes or Cells) Receptor3 Receptor Source (Membranes or Cells) Radioligand1 Add Radioligand (e.g., [3H]-DAMGO) Receptor1->Radioligand1 Incubate1 Incubate Radioligand1->Incubate1 Harvest Harvest & Separate (Bound vs. Free Ligand via Filtration) Incubate1->Harvest ColdLigand Add Excess Unlabeled Ligand Receptor2->ColdLigand Radioligand2 Add Radioligand ColdLigand->Radioligand2 Incubate2 Incubate Radioligand2->Incubate2 Incubate2->Harvest TestCompound Add Test Compound (Varying Conc.) Receptor3->TestCompound Radioligand3 Add Radioligand TestCompound->Radioligand3 Incubate3 Incubate Radioligand3->Incubate3 Incubate3->Harvest Count Quantify Radioactivity (Scintillation Counting) Harvest->Count Analyze Data Analysis (Calculate Ki) Count->Analyze end End: Determine Binding Affinity Analyze->end

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key assays used in the SAR characterization of this compound analogs.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., µ-opioid or β2-adrenergic receptor).

a. Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-CGP 12177 for β-adrenergic receptors).

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for determining non-specific binding (e.g., Naloxone for MOR).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation counter and compatible scintillation fluid.

b. Procedure:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, excess unlabeled ligand (e.g., 10 µM Naloxone), and receptor membranes.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of a compound to act as an agonist or antagonist at Gs- or Gi-coupled receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).

a. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the receptor of interest.

  • Assay Medium: Serum-free medium (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Agonist/Antagonist: Test compounds and known reference compounds.

  • Stimulating Agent (for Gi assays): Forskolin (B1673556), an adenylyl cyclase activator.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA technology.

b. Procedure for Gs-coupled Receptor (Agonist Mode):

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.

  • Stimulation: Aspirate the culture medium and add varying concentrations of the test compound (prepared in assay medium with IBMX).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the measured signal (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

c. Procedure for Gi-coupled Receptor (Agonist Mode):

  • Cell Plating: As above.

  • Stimulation: Aspirate the culture medium. Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP).

  • Incubation: Incubate at 37°C for a specified time.

  • Lysis and Detection: As above.

  • Data Analysis: The Gi-agonist will inhibit the forskolin-stimulated cAMP production. Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ (concentration that inhibits 50% of the forskolin-induced response).

(Note: Antagonist activity is measured by assessing the ability of the test compound to shift the dose-response curve of a known agonist to the right.)

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol is a phenolic amine that holds interest in pharmaceutical and chemical research due to its structural similarity to known sympathomimetic agents. Understanding its stability and degradation profile is crucial for the development of safe and effective drug products, as well as for defining appropriate storage and handling conditions. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound, based on the reactivity of its core functional moieties: the phenol (B47542) group and the aminoethyl side chain.

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and various pH levels to accelerate decomposition.[1][2]

Predicted Stability Profile

The stability of this compound is predicted to be influenced by its susceptibility to oxidation, photodecomposition, and reactions at extreme pH values. The phenolic hydroxyl group is particularly prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The primary amine in the aminoethyl group can also undergo various degradation reactions.

Data Presentation: Predicted Degradation under Forced Conditions

The following table summarizes the expected degradation behavior of this compound under typical forced degradation conditions, based on the known stability of phenolic and amino compounds. The "Predicted Major Degradants" are hypothetical structures based on common degradation pathways.

Stress ConditionPredicted StabilityPotential Degradation PathwaysPredicted Major Degradants
Acidic Hydrolysis Likely stableProtonation of the amino group may stabilize the molecule against extensive degradation.Minimal degradation expected.
Alkaline Hydrolysis Potentially unstablePhenolic compounds can be unstable at high pH.[3]Formation of colored oxidation products.
**Oxidative (e.g., H₂O₂) **Highly unstableOxidation of the phenolic hydroxyl group to form quinone-like structures. Side-chain oxidation is also possible.Benzoquinone derivatives, products of side-chain cleavage.
Photolytic (UV/Vis) UnstablePhenolic compounds are known to be light-sensitive and can undergo photodegradation.[4]Complex mixture of photo-oxidation products.
Thermal (Dry Heat) Moderately stableDegradation is expected at elevated temperatures, potentially leading to polymerization or side-chain reactions.Dehydration products, dimers, or oligomers.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily involving the phenol and amino groups.

Oxidative Degradation

The phenolic ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinones and other oxidized species. The aminoethyl side chain can also be a site of oxidation.

Predicted oxidative degradation pathway of this compound.
Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Phenols are known to absorb UV light and can undergo photo-oxidation, leading to the formation of a complex mixture of degradation products. The presence of photosensitizers can accelerate this process. Studies on aminophenols have shown that they undergo photodegradation, with complete degradation observed under certain conditions.[5]

A typical experimental workflow for a photodegradation study.
Microbial/Enzymatic Degradation

In biological systems, phenolic compounds can be degraded by various microorganisms. A common pathway involves the hydroxylation of the aromatic ring to form a catechol derivative, followed by ring cleavage via either the ortho or meta pathway.[6][7][8] The aminoethyl side chain could also be a target for enzymes like monoamine oxidase (MAO), which is involved in the metabolism of sympathomimetic amines.[9]

Hypothetical microbial degradation pathway of the phenolic ring.

Experimental Protocols for Stability and Degradation Studies

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for investigating the stability of this compound.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as for acid hydrolysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period. If no degradation is observed, a higher concentration (e.g., 30% H₂O₂) or elevated temperature may be used.

    • Thermal Degradation (Solid State): Place the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 270-280 nm). For identification, a mass spectrometer detector is highly recommended.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Workflow for developing a stability-indicating HPLC method.

Conclusion

While specific experimental data on the stability and degradation of this compound is currently lacking, a comprehensive understanding of the reactivity of its phenolic and aminoethyl moieties allows for a predictive assessment of its stability profile. The compound is expected to be susceptible to oxidative and photolytic degradation. The provided hypothetical degradation pathways and experimental protocols offer a solid foundation for researchers and drug development professionals to initiate stability studies and develop robust analytical methods for this compound. Rigorous experimental work is necessary to confirm these predictions and to fully characterize the degradation products and pathways.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(1-Aminoethyl)phenol is a pivotal chiral intermediate in the pharmaceutical industry, most notably for the synthesis of Rivastigmine, a therapeutic agent for Alzheimer's and Parkinson's diseases. The stereochemistry at the benzylic amine is critical for its biological activity, necessitating highly enantioselective synthetic methods. This document provides detailed application notes and experimental protocols for two primary asymmetric routes to (S)-3-(1-Aminoethyl)phenol: biocatalytic transamination and chemo-catalytic asymmetric reductive amination.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry.[1][2] (S)-3-(1-Aminoethyl)phenol, with its stereogenic center, presents a synthetic challenge that has been addressed through various innovative asymmetric strategies. These methods aim to provide high yields and excellent enantiomeric excess (e.e.) while considering process safety, cost-effectiveness, and environmental impact. This document outlines two effective approaches, providing detailed protocols and comparative data to aid researchers in selecting and implementing the optimal synthesis for their needs.

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone, 3-hydroxyacetophenone, to directly yield the desired (S)-enantiomer of 3-(1-aminoethyl)phenol with high conversion and enantioselectivity.[3]

Logical Workflow for Biocatalytic Synthesis

cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Isolation Ketone 3-Hydroxyacetophenone Reaction Incubation with stirring (e.g., 30°C, 24h) Ketone->Reaction Enzyme Engineered Transaminase Enzyme->Reaction Donor Amino Donor (e.g., Isopropylamine) Donor->Reaction Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Reaction Buffer Buffer Solution (e.g., pH 8.5) Buffer->Reaction Quench Reaction Quenching Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product (S)-3-(1-Aminoethyl)phenol Purification->Product

Caption: Workflow for the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol.

Experimental Protocol: Biocatalytic Transamination

This protocol is adapted from methodologies described for engineered transaminases.[3]

Materials:

  • 3-Hydroxyacetophenone

  • Engineered transaminase polypeptide (e.g., variants with high activity)[3]

  • Isopropylamine (B41738) (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve 3-hydroxyacetophenone (1.0 eq) in a minimal amount of a co-solvent if necessary, and add it to the potassium phosphate buffer.

  • Add the engineered transaminase polypeptide (typically 1-5% w/w of the substrate).

  • Add pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mM).

  • Add the amino donor, isopropylamine (typically 5-10 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adjusting the pH to >10 with an aqueous base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography to obtain (S)-3-(1-Aminoethyl)phenol.

Data Presentation: Performance of Engineered Transaminases

The following table summarizes the performance of various engineered transaminase polypeptides in the conversion of 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, as described in patent literature.[3]

Enzyme Variant (SEQ ID NO)% ConversionEnantiomeric Excess (e.e.)
Wild Type (Reference)Low>99%
Variant 1 (with mutations)>95%>99.5%
Variant 2 (with mutations)>98%>99.5%
Variant 3 (with mutations)>99%>99.5%

Chemo-Catalytic Asymmetric Reductive Amination

Asymmetric reductive amination is a robust and widely used method for the synthesis of chiral amines.[4][5] This approach typically involves the in-situ formation of an imine from a ketone and an amine source, followed by enantioselective reduction using a chiral catalyst and a reducing agent.

Signaling Pathway for Asymmetric Reductive Amination

cluster_reactants Reactants cluster_catalysis Catalytic Cycle Ketone 3-Hydroxyacetophenone Imine In-situ Imine Formation Ketone->Imine AmineSource Amine Source (e.g., NH4OAc) AmineSource->Imine Reduction Asymmetric Reduction (H2 or Transfer Hydrogenation) Imine->Reduction Catalyst Chiral Catalyst (e.g., Ru-DuanPhos) Catalyst->Reduction Product (S)-3-(1-Aminoethyl)phenol Reduction->Product

Caption: Key steps in the asymmetric reductive amination of 3-hydroxyacetophenone.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a general representation based on established methods for asymmetric reductive amination of ketones.[5][6]

Materials:

  • 3-Hydroxyacetophenone

  • Ammonium (B1175870) acetate (B1210297) or another ammonia (B1221849) source

  • Chiral catalyst (e.g., a pre-formed [RuCl2(p-cymene)]2/chiral diphosphine ligand like (S,S)-DuanPhos)

  • Reducing agent (e.g., H₂ gas or formic acid/triethylamine for transfer hydrogenation)

  • Solvent (e.g., methanol, ethanol)

  • Acid for work-up (e.g., HCl)

  • Base for work-up (e.g., NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a high-pressure reactor, add 3-hydroxyacetophenone (1.0 eq), ammonium acetate (5-10 eq), and the chiral catalyst (0.1-1 mol%).

  • Add the solvent (e.g., methanol) and seal the reactor.

  • Purge the reactor with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 5-50 bar) and stir the mixture at a specified temperature (e.g., 40-80°C) for 12-24 hours.

  • Monitor the reaction by HPLC or GC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and adjust the pH to acidic (e.g., pH 2) with HCl. Wash with an organic solvent to remove non-basic impurities.

  • Adjust the aqueous layer to basic (e.g., pH 11) with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by crystallization or chromatography to obtain (S)-3-(1-Aminoethyl)phenol.

Data Presentation: Comparison of Asymmetric Reductive Amination Strategies

The following table provides a general comparison of different catalytic systems for asymmetric reductive amination, with typical performance metrics. Specific results for 3-hydroxyacetophenone may vary.

Catalytic SystemChiral ComponentReducing AgentTypical Yield (%)Typical e.e. (%)
Transition Metal CatalysisChiral Ligand (e.g., BINAP, DuanPhos)H₂85-9890->99
Transfer HydrogenationChiral Catalyst (e.g., Ru-TsDPEN)HCOOH/Et₃N80-9590-99
Chiral Auxiliary(R)- or (S)-α-MethylbenzylamineH₂ with catalyst70-85 (after auxiliary removal)>95 (after diastereomer separation)

Conclusion

Both biocatalytic and chemo-catalytic methods provide effective pathways for the asymmetric synthesis of (S)-3-(1-Aminoethyl)phenol. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity. Biocatalysis offers exceptional enantioselectivity and mild reaction conditions, making it an attractive option for sustainable manufacturing. Chemo-catalysis, particularly asymmetric reductive amination, provides a versatile and well-established alternative with a broad range of available catalysts and conditions that can be optimized for specific needs. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the development of robust and efficient syntheses of this critical pharmaceutical intermediate.

References

Biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol using transaminases.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Biocatalytic Synthesis of (R)-3-(1-Aminoethyl)phenol

Introduction

(R)-3-(1-Aminoethyl)phenol is a valuable chiral amine building block essential for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical methods for producing such enantiomerically pure amines often involve harsh reaction conditions, toxic reagents, and laborious resolution steps.[1] Biocatalysis, utilizing enzymes for chemical transformations, presents a greener and more efficient alternative.[2] Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate.[3][4] This technology has been successfully applied on an industrial scale, most notably in the synthesis of the anti-diabetic drug sitagliptin.[3]

This application note details a robust method for the synthesis of (R)-3-(1-Aminoethyl)phenol from 3'-hydroxyacetophenone (B363920) using an (R)-selective ω-transaminase (ω-TA). The process involves screening a panel of transaminases, optimizing reaction conditions, and scaling up the biotransformation to produce the target chiral amine with high conversion and excellent enantioselectivity.

Reaction Principle

The core of the process is an asymmetric synthesis reaction where an (R)-selective ω-transaminase facilitates the transfer of an amino group from a suitable donor (e.g., isopropylamine (B41738), D-alanine) to the prochiral ketone, 3'-hydroxyacetophenone. The PLP cofactor mediates this transfer via a ping-pong-bi-bi kinetic mechanism.[1] A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium.[1][5] This can be overcome by using a high concentration of the amine donor or by employing strategies for in-situ product removal.[2]

G cluster_reactants Reactants cluster_products Products S 3'-Hydroxyacetophenone (Substrate) E (R)-selective Transaminase + PLP Cofactor S->E 1. Substrate binds D Amine Donor (e.g., Isopropylamine) D->E 2. Donor binds P (R)-3-(1-Aminoethyl)phenol (Product) BP Ketone Byproduct (e.g., Acetone) E->P 3. Product released E->BP 4. Byproduct released

Caption: General reaction scheme for the transaminase-catalyzed synthesis.

Experimental Workflow

The development of a robust biocatalytic process follows a structured workflow. It begins with the discovery of a suitable enzyme through screening, followed by systematic optimization of reaction parameters to maximize yield and stereoselectivity. The process culminates in a scaled-up synthesis and final analysis of the product.

G A 1. Transaminase Screening B 2. Reaction Optimization (pH, Temp, Substrate Load, etc.) A->B C 3. Preparative Scale Synthesis B->C D 4. Product Isolation & Purification C->D E 5. Final Analysis (Conversion by HPLC, %ee by Chiral GC/HPLC) D->E

Caption: Step-by-step workflow for biocatalytic process development.

Data Presentation

Effective process development relies on the careful analysis of quantitative data. The following tables summarize typical results from screening and optimization experiments.

Table 1: Representative Transaminase Screening Results

Enzyme ID Conversion (%) Enantiomeric Excess (% ee) Stereopreference
ATA-025 95.2 >99 R
ATA-113 15.6 98.5 S
ATA-117 88.9 >99 R
ATA-412 92.1 >99 R
AbTA 96.5 >99 R
FsTA-mut4 91.3 >99 R

Screening Conditions: 10 mM 3'-hydroxyacetophenone, 500 mM isopropylamine, 1 mg/mL enzyme, 1 mM PLP, 5% (v/v) DMSO, pH 8.0, 35°C, 24 h.

Table 2: Summary of Reaction Parameter Optimization for a Selected (R)-Transaminase (e.g., ATA-025)

Parameter Range Tested Optimal Value Effect on Conversion (%) Effect on % ee
pH 6.5 - 9.0 8.2 Significant increase from pH 6.5 to 8.2 >99 across range
Temperature (°C) 30 - 50 42.5 Peak activity at 42.5°C; drops off at >45°C >99 across range
Substrate Loading (g/L) 10 - 75 35 - 50 High conversion up to 50 g/L; inhibition above >99 across range
Enzyme Loading (% w/w) 1 - 10 5 Conversion increases with loading; plateaus at ~5% >99 across range
Co-solvent (DMSO, % v/v) 0 - 20 10 Improves substrate solubility, enhancing conversion >99 across range

Data derived from studies on similar substrates.[6][7]

Experimental Protocols

Protocol 1: Screening of (R)-selective ω-Transaminases

This protocol outlines a method for screening a library of transaminases in a 96-well plate format to identify candidates for the synthesis of (R)-3-(1-Aminoethyl)phenol.

  • Reagent Preparation :

    • Substrate Stock (200 mM) : Dissolve 3'-hydroxyacetophenone in DMSO.

    • Amine Donor Stock (2 M) : Prepare a solution of isopropylamine in 100 mM potassium phosphate (B84403) buffer and adjust the pH to 8.0.

    • PLP Stock (20 mM) : Dissolve pyridoxal-5'-phosphate in 100 mM potassium phosphate buffer (pH 8.0).

    • Enzyme Solutions : Prepare solutions or suspensions of each transaminase (e.g., lyophilized powder or whole cells) at 20 mg/mL in 100 mM potassium phosphate buffer (pH 8.0).

  • Reaction Setup (per well) :

    • In a 2.0 mL 96-well deep-well plate, add the following in order:

      • 200 µL of 100 mM potassium phosphate buffer (pH 8.0).

      • 250 µL of Amine Donor Stock (final concentration: 500 mM).

      • 50 µL of PLP Stock (final concentration: 1 mM).

      • 50 µL of Substrate Stock (final concentration: 10 mM substrate, 5% v/v DMSO).

    • Initiate the reaction by adding 50 µL of the respective enzyme solution (final concentration: 1 mg/mL).

    • Include a negative control well with no enzyme.

  • Incubation :

    • Seal the plate securely with a foil lid.

    • Incubate at 35°C with shaking (e.g., 800 rpm) for 24 hours.

  • Quenching and Analysis :

    • To quench the reaction, add 100 µL of 1 M NaOH to each well.

    • Add 500 µL of ethyl acetate (B1210297), seal, and vortex vigorously for 5 minutes to extract the product.

    • Centrifuge the plate at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (top) layer to a new plate for analysis by HPLC (for conversion) and Chiral GC/HPLC (for enantiomeric excess).

Protocol 2: Preparative Scale Synthesis (1-Liter)

This protocol is for a gram-scale synthesis based on optimized conditions.[8]

  • Materials :

    • 3'-hydroxyacetophenone: 35.0 g

    • (R)-selective Transaminase (e.g., ATA-025): 1.75 g (5% w/w of substrate)

    • Isopropylamine: 1.5 M final concentration

    • Pyridoxal-5'-phosphate (PLP): 1 mM final concentration

    • DMSO: 50 mL (5% v/v)

    • Potassium Phosphate Buffer (100 mM, pH 8.2): ~950 mL

  • Procedure :

    • To a 2-L jacketed reactor vessel equipped with an overhead stirrer and pH probe, add ~900 mL of potassium phosphate buffer.

    • Add isopropylamine and adjust the final solution pH to 8.2 with 5 M HCl.

    • Add the transaminase powder and PLP, and stir gently until fully dissolved.

    • In a separate beaker, dissolve the 3'-hydroxyacetophenone in 50 mL of DMSO.

    • Slowly add the substrate solution to the reactor vessel over 30 minutes using a syringe pump to avoid substrate inhibition.

    • Adjust the final volume to 1 L with buffer if necessary.

    • Maintain the reaction temperature at 42°C and the pH at 8.2 (using automated addition of 1 M NaOH if pH drops) with constant stirring (e.g., 300 rpm).

  • Reaction Monitoring :

    • Withdraw small aliquots (e.g., 100 µL) periodically (e.g., every 2-4 hours).

    • Quench the aliquot with 100 µL of 1 M NaOH, extract with 500 µL of ethyl acetate, and analyze by HPLC to monitor the conversion of the starting material.

    • Continue the reaction until conversion plateaus (typically 18-24 hours).

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the product is in its free base form.

    • Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-(1-Aminoethyl)phenol.

    • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 3: Analytical Methods

Accurate quantification of substrate conversion and product enantiomeric excess is critical.

Table 3: Example HPLC and Chiral GC Conditions

Parameter Reverse-Phase HPLC (Conversion) Chiral GC (% ee)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Chiral column (e.g., Chirasil-DEX CB)
Mobile Phase/Carrier Gas Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA Helium or Hydrogen
Flow Rate/Gas Flow 1.0 mL/min 1.5 mL/min
Detection UV at 275 nm Flame Ionization Detector (FID)
Column Temperature 25°C Oven program: 100°C hold 2 min, ramp to 200°C at 10°C/min
Injection Volume 10 µL 1 µL (split injection)
Typical Retention Times 3'-hydroxyacetophenone: ~5.2 min; Product: ~3.8 min (S)-enantiomer: ~12.1 min; (R)-enantiomer: ~12.5 min

Note: The product may require derivatization (e.g., acylation) prior to Chiral GC analysis to improve volatility and separation.[6][7] Method parameters must be optimized for the specific instrumentation used.[9]

References

Application Notes and Protocols: Reductive Amination of 3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-(1-Aminoethyl)phenol via the reductive amination of 3'-hydroxyacetophenone (B363920). This transformation is a key step in the synthesis of various pharmaceutical compounds. The protocols focus on the Leuckart reaction, a robust and cost-effective method for this conversion. Included are detailed experimental procedures, tables summarizing key data, and visualizations to illustrate the reaction workflow and mechanism.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry and pharmaceutical development. It provides a direct and efficient method for converting carbonyl compounds into amines. The synthesis of this compound from 3'-hydroxyacetophenone is a relevant example, as the product is a valuable intermediate in the preparation of various biologically active molecules. The presence of a phenolic hydroxyl group in the starting material requires careful consideration of reaction conditions to avoid potential side reactions. The Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the amine source and the reducing agent, is a well-established method for the direct reductive amination of ketones to primary amines and is particularly suitable for this transformation.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
3'-hydroxyacetophenone3'-hydroxyacetophenoneC₈H₈O₂136.15
This compoundthis compoundC₈H₁₁NO137.18[3][4]

Table 2: Summary of a Typical Leuckart Reaction for Reductive Amination

ParameterValue / DescriptionReference
Starting Material 3'-hydroxyacetophenone-
Reagent Ammonium formate[1][2]
Reaction Temperature 120-130 °C[1]
Product This compound-
Purity (Typical) ≥97.0% (by NMR)[5]
Appearance White to off-white solid[5]

Table 3: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR Consistent with structure[5][6]
Mass Spectrometry Consistent with structure[6]
Infrared (IR) Consistent with structure[6]
¹³C NMR Consistent with structure[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Reaction

This protocol is based on the general procedure for the Leuckart reaction of acetophenones.[1][2]

Materials:

  • 3'-hydroxyacetophenone

  • Ammonium formate

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3'-hydroxyacetophenone (1.0 eq) and ammonium formate (4.0-6.0 eq).

  • Reaction: Heat the mixture to 120-130 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Hydrolysis of Formamide Intermediate: After cooling the reaction mixture, add concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative to the free amine.

  • Work-up:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Carefully basify the aqueous layer with a 50% NaOH solution to a pH of 9-10.

    • Extract the product into diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Chemical Reaction Scheme

Caption: Reductive amination of 3'-hydroxyacetophenone.

Experimental Workflow

G start Start reactants Combine 3'-hydroxyacetophenone and Ammonium Formate start->reactants reaction Heat to 120-130 °C reactants->reaction hydrolysis Hydrolyze with HCl reaction->hydrolysis workup Aqueous Work-up (Base Extraction) hydrolysis->workup purification Purification (Evaporation/Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol with Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-(1-aminoethyl)phenol are critical chiral building blocks, particularly in the pharmaceutical industry. The (S)-enantiomer is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. As chemical synthesis often yields a racemic mixture, the separation of these enantiomers is a crucial step to obtain the pharmacologically active isomer. Chiral resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely employed and industrially scalable method for this purpose. This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic this compound using tartaric acid.

Principle of Resolution

The resolution process is based on the reaction of the racemic amine (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms a mixture of diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.

Data Presentation: Resolution of this compound Analogues

While a specific, detailed protocol for the resolution of racemic this compound with tartaric acid is not extensively documented in publicly available literature, data from patents for structurally related compounds provide valuable insights into the expected outcomes. The following table summarizes quantitative data for the resolution of analogues, which can serve as a reference for process development.

Racemic SubstrateResolving AgentSolvent(s)Yield of Diastereomeric SaltReference
Racemic 1-(3-methoxyphenyl)ethylmethylamineD-(−)-Tartaric AcidNot Specified27%[1]
Racemic 3-[1-(dimethylamino)ethyl]phenolD-(+)-10-camphor sulphonic acidNot Specified25-30%
Racemic 3-[1-(dimethylamino)ethyl]phenol(+)-O,O-di-(p-toluyl)-D-tartaric acidNot Specified25-31%

Note: The yields reported are for the crystallization of the diastereomeric salt and do not represent the final yield of the enantiomerically pure amine. The choice of resolving agent and substrate (i.e., with or without N-alkylation) significantly impacts the efficiency of the resolution.

Experimental Protocol: Generalized Method for Chiral Resolution

This protocol provides a generalized yet detailed methodology for the chiral resolution of racemic this compound using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required to achieve desired yield and enantiomeric purity.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Sodium hydroxide (B78521) solution (e.g., 10% w/v)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus)

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In a suitable reaction flask, dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable warm solvent (e.g., ethanol).

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent. Note: The stoichiometry of the resolving agent can significantly influence the resolution efficiency and should be optimized.

  • Slowly add the tartaric acid solution to the amine solution with continuous stirring. The mixture may become warm.

  • Allow the solution to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the mixture can be left to stand at room temperature for several hours or stored at a lower temperature (e.g., 4°C) overnight.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected crystals represent the enriched, less soluble diastereomeric salt. The filtrate contains the more soluble diastereomer and can be processed separately to recover the other enantiomer of the amine.

  • The enantiomeric excess of the crystallized salt can be improved by recrystallization from a suitable solvent.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the isolated diastereomeric salt in water.

  • Add a sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10). This neutralizes the tartaric acid and liberates the free amine.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the liberated this compound with an appropriate organic solvent (e.g., dichloromethane) multiple times (e.g., 3 x 50 mL).

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Determination of Enantiomeric Purity

  • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic this compound solvent_addition Dissolve in Solvent racemic_amine->solvent_addition tartaric_acid L-(+)-Tartaric Acid tartaric_acid->solvent_addition mixing Mixing and Cooling solvent_addition->mixing diastereomeric_mixture Solution of Diastereomeric Salts mixing->diastereomeric_mixture crystallization Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction final_product Enantiomerically Enriched this compound extraction->final_product

Caption: Workflow for the chiral resolution of this compound.

Conclusion

The chiral resolution of racemic this compound using tartaric acid is a feasible and effective method for obtaining the enantiomerically pure isomers required for pharmaceutical synthesis. The provided generalized protocol, based on established chemical principles and analogous resolutions, serves as a comprehensive guide for researchers and drug development professionals. Successful implementation will likely require optimization of the specific reaction and crystallization conditions to maximize both yield and enantiomeric purity. Careful analytical monitoring is essential throughout the process to ensure the desired product quality.

References

Application Note: Chiral Purity Analysis of 3-(1-Aminoethyl)phenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Aminoethyl)phenol is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, robust and accurate analytical methods for determining the enantiomeric purity of this compound are essential for quality control in drug development and manufacturing.[2] This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.

The method employs a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a diverse range of chiral compounds, including primary amines.[3][4] The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times, enabling their separation and quantification.

Experimental Protocols

This section provides a comprehensive methodology for the chiral HPLC analysis of this compound. The following protocol is a recommended starting point and may require optimization for specific applications or instrumentation.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as a Chiralpak® IE or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel is a suitable starting point.[5][6]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) are required.

  • Sample Diluent: A mixture of n-Hexane and 2-Propanol (90:10 v/v) is used as the sample diluent.

  • Sample: this compound (racemic standard and sample to be analyzed).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the chiral separation.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® IE), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 273 nm
Injection Volume 10 µL

Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the sample diluent (n-Hexane/2-Propanol, 90:10 v/v) to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Analysis

The enantiomeric purity is determined by calculating the percentage area of each enantiomer peak relative to the total area of both peaks.

  • Enantiomeric Purity (% ee) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Data Presentation

The following table presents typical quantitative data that can be expected from the chiral HPLC analysis. These values should serve as a benchmark for method validation and performance.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) > 2.0
Tailing Factor (Tf) 0.9 - 1.50.9 - 1.5
Theoretical Plates (N) > 3000> 3000

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Filter Sample Filter Sample Dissolve in Diluent->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Calculate % Area Calculate % Area Integrate Peaks->Calculate % Area Determine Enantiomeric Purity Determine Enantiomeric Purity Calculate % Area->Determine Enantiomeric Purity

Caption: Workflow for Chiral HPLC Analysis.

Logical Relationship of Method Development

The development of a robust chiral separation method involves a logical progression of steps, from understanding the analyte to method optimization and validation.

G Analyte Characterization Analyte Characterization CSP Selection CSP Selection Analyte Characterization->CSP Selection Primary Amine Mobile Phase Screening Mobile Phase Screening CSP Selection->Mobile Phase Screening Polysaccharide-based Method Optimization Method Optimization Mobile Phase Screening->Method Optimization Hexane/IPA/DEA Method Validation Method Validation Method Optimization->Method Validation Flow Rate, Temp.

Caption: Chiral HPLC Method Development Strategy.

References

Application Notes and Protocols for the Characterization of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of 3-(1-Aminoethyl)phenol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note utilizes predicted data based on established spectroscopic principles to serve as a practical guide for researchers. The protocols herein are designed to be readily adaptable for the analysis of similar small organic molecules.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise structural confirmation is a critical step in quality control and drug development workflows. NMR spectroscopy and mass spectrometry are powerful analytical techniques that, when used in conjunction, provide unambiguous structural elucidation. This document outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound.

Predicted Spectroscopic Data

The following data has been generated using a combination of computational prediction tools and an analysis of characteristic fragmentation patterns. This serves as a reference for researchers performing these experiments.

Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Chloroform (B151607) (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.85d1HAr-H
~6.75s1HAr-H
~6.70d1HAr-H
~5.50 (broad s)s1HAr-OH
~4.10q1HCH-NH₂
~2.10 (broad s)s2H-NH₂
~1.40d3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~156.0QuaternaryC-OH
~145.0QuaternaryC-CH(NH₂)CH₃
~129.5TertiaryAr-CH
~118.0TertiaryAr-CH
~114.0TertiaryAr-CH
~113.5TertiaryAr-CH
~50.0TertiaryCH-NH₂
~25.0Primary-CH₃
Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon FormulaDescription
138.0913[C₈H₁₂NO]⁺Protonated Molecular Ion [M+H]⁺
121.0651[C₈H₉O]⁺Loss of ammonia (B1221849) (-NH₃)
107.0491[C₇H₇O]⁺Benzylic cleavage with loss of CH₃CNH₂
91.0542[C₇H₇]⁺Tropylium ion from rearrangement

Experimental Protocols

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

3.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL using a solvent system of 50:50 acetonitrile:water with 0.1% formic acid.

  • Transfer the final solution to an appropriate autosampler vial.

3.2.2. Instrument Parameters (ESI-TOF MS)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas (N₂) Flow: 8 L/min

  • Drying Gas Temperature: 325 °C

  • Nebulizer Pressure: 35 psig

  • Fragmentor Voltage: 175 V

  • Mass Range: 50-500 m/z

3.2.3. Data Analysis

  • Acquire the mass spectrum in full scan mode.

  • Identify the protonated molecular ion [M+H]⁺.

  • If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions.

  • Compare the observed accurate mass to the calculated theoretical mass.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Prep Dissolve in CDCl3 Filter into NMR tube Sample->NMR_Prep MS_Prep Dissolve in Methanol Dilute to 10 µg/mL Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR (400 MHz) NMR_Prep->NMR_Acq MS_Acq ESI-TOF MS (Positive Mode) MS_Prep->MS_Acq NMR_Analysis Processing (FT, Phasing) Peak Assignment Integration NMR_Acq->NMR_Analysis MS_Analysis Identify [M+H]⁺ Analyze Fragmentation MS_Acq->MS_Analysis Final_Structure Structural Confirmation NMR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound (C₈H₁₁NO) H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MS Mass Spectrometry Compound->MS Proton_Env Proton Environments Connectivity (J-coupling) H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton Functional Groups C_NMR->Carbon_Backbone Mol_Weight Molecular Weight Elemental Formula MS->Mol_Weight Structure_Elucidation Structure Elucidation Proton_Env->Structure_Elucidation Carbon_Backbone->Structure_Elucidation Mol_Weight->Structure_Elucidation

Caption: Logical relationship of analytical techniques for structural elucidation.

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive framework for the NMR and mass spectrometric characterization of this compound. By following these methodologies, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

Protocol for the synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for the Carbamoylation of (S)-3-(1-Dimethylaminoethyl)phenol

This document provides a detailed protocol for the synthesis of Rivastigmine, a key therapeutic agent for Alzheimer's disease, from its immediate precursor, (S)-3-(1-Dimethylaminoethyl)phenol.

Introduction

Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Chemically, it is (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate. The final step in many common synthetic routes is the carbamoylation of the phenolic hydroxyl group of (S)-3-(1-Dimethylaminoethyl)phenol.[1][2] This protocol details the reaction using N-ethyl-N-methylcarbamoyl chloride as the acylating agent in the presence of a suitable base. While several bases can be employed, this guide focuses on a common and effective method using triethylamine (B128534) in an aprotic solvent, which avoids the use of pyrophoric reagents like sodium hydride.[3]

Reaction Scheme

The synthesis involves the O-acylation of the phenolic precursor with N-ethyl-N-methylcarbamoyl chloride. The base facilitates the deprotonation of the phenolic hydroxyl group, activating it for nucleophilic attack on the carbamoyl (B1232498) chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve (S)-3-(1-Dimethylaminoethyl)phenol in Anhydrous DCM add_base Add Triethylamine (Base) start->add_base add_emcc Add N-Ethyl-N-methylcarbamoyl Chloride (EMCC) add_base->add_emcc stir Stir at Room Temperature add_emcc->stir monitor Monitor by TLC stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Rivastigmine purify->product

References

Application Notes and Protocols for the Large-Scale Production and Purification of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of 3-(1-Aminoethyl)phenol, a key intermediate in the pharmaceutical industry. The document covers the synthesis of the racemic compound, its chiral resolution to isolate the desired enantiomer, and subsequent purification to high purity.

Overview of the Production and Purification Workflow

The overall process for obtaining enantiomerically pure this compound involves three main stages:

  • Synthesis of Racemic this compound: This is typically achieved through the reductive amination of 3-hydroxyacetophenone.

  • Chiral Resolution: The separation of the (R) and (S)-enantiomers is a critical step, commonly performed by diastereomeric salt formation and crystallization.[1]

  • Purification and Isolation: The final purification of the desired enantiomer is achieved through recrystallization to yield a product with high chemical and optical purity.

The logical workflow for this process is illustrated in the diagram below.

G cluster_0 Stage 1: Synthesis of Racemic Mixture cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Purification and Isolation start 3-Hydroxyacetophenone reductive_amination Reductive Amination start->reductive_amination racemic_product Racemic this compound reductive_amination->racemic_product add_resolving_agent Addition of Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) racemic_product->add_resolving_agent diastereomeric_salt_formation Diastereomeric Salt Formation add_resolving_agent->diastereomeric_salt_formation crystallization Fractional Crystallization diastereomeric_salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Desired Enantiomer) filtration->less_soluble_salt mother_liquor Mother Liquor (More Soluble Diastereomeric Salt) filtration->mother_liquor liberation Liberation of Free Base (pH Adjustment) less_soluble_salt->liberation extraction Solvent Extraction liberation->extraction recrystallization Recrystallization extraction->recrystallization drying Drying recrystallization->drying final_product Pure Enantiomer of This compound drying->final_product

Caption: Workflow for the production and purification of this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic this compound via Reductive Amination

This protocol describes the synthesis of racemic this compound from 3-hydroxyacetophenone.

Materials:

Procedure:

  • To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in methanol, add ammonium formate (10 eq).

  • Slowly add formic acid to the mixture until the pH is between 6 and 7.

  • Add 10% Pd/C catalyst (5% w/w of the starting material).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude racemic this compound as an oil or a low-melting solid.

Quantitative Data (Typical):

ParameterValue
Starting Material3-Hydroxyacetophenone
Key ReagentsAmmonium formate, Formic acid, 10% Pd/C
SolventMethanol
Reaction Temperature65-70 °C
Reaction Time8-12 hours
Crude Yield85-95%
Purity (by HPLC)>95%
Stage 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of the enantiomers of this compound using dibenzoyl-L-tartaric acid as the resolving agent.[1]

Materials:

  • Racemic this compound

  • Dibenzoyl-L-tartaric acid

  • Methanol

  • Acetone

Procedure:

  • Dissolve the racemic this compound (1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., methanol/acetone).

  • In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent mixture, heating gently if necessary.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Once crystallization begins, continue to stir the mixture at room temperature for several hours, then cool in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum. This will yield the diastereomeric salt of the desired enantiomer.

Quantitative Data (Typical):

ParameterValue
Resolving AgentDibenzoyl-L-tartaric acid
Solvent SystemMethanol/Acetone
Crystallization Time4-8 hours
Yield of Diastereomeric Salt35-45% (based on the racemate)
Diastereomeric Excess (d.e.)>98%
Stage 3: Liberation and Purification of the Enantiomerically Pure Amine

This protocol describes the liberation of the free amine from the diastereomeric salt and its final purification.

Materials:

Procedure:

  • Suspend the dried diastereomeric salt in water.

  • Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is >10, ensuring the complete dissociation of the salt and liberation of the free amine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude enantiomerically enriched this compound.

  • For final purification, recrystallize the crude product from a suitable solvent system, such as isopropanol/water. Dissolve the crude amine in a minimal amount of hot isopropanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/water, and dry under vacuum.

Quantitative Data (Typical):

ParameterValue
Final ProductEnantiomerically Pure this compound
Purification MethodRecrystallization
Solvent SystemIsopropanol/Water
Final Yield80-90% (from the diastereomeric salt)
Chemical Purity (by HPLC)>99.5%
Enantiomeric Purity (by chiral HPLC)>99.8% ee

Analytical Methods: Chiral HPLC

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography using a chiral stationary phase.

G cluster_0 Chiral HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto Chiral Column sample_prep->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration and ee Calculation) detection->data_analysis

Caption: Workflow for chiral HPLC analysis.

Recommended HPLC Conditions:

ParameterSpecification
Column Chiralpak AD-H or equivalent amylose-based chiral stationary phase
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 272 nm
Injection Volume 10 µL

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

Synthesis of 3-(1-Aminoethyl)phenol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-Aminoethyl)phenol hydrochloride, a valuable intermediate in pharmaceutical development. The primary synthetic route involves the reductive amination of 3-hydroxyacetophenone. Two effective methods are presented: the Leuckart reaction and reductive amination using sodium cyanoborohydride.

Chemical Properties and Data

IdentifierValue
Chemical Name This compound hydrochloride
CAS Number 1181458-80-9
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol [1]
Appearance White to off-white solid (expected)
Solubility Soluble in water and methanol (B129727) (expected)

Synthesis Overview

The synthesis of this compound hydrochloride is most commonly achieved through the reductive amination of 3-hydroxyacetophenone. This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the desired amine. The final step is the formation of the hydrochloride salt.

Synthesis_Pathway Start 3-Hydroxyacetophenone Intermediate Imine Intermediate Start->Intermediate + NH3 source Product_free This compound (Free Base) Intermediate->Product_free Reduction Product_HCl This compound HCl Product_free->Product_HCl + HCl

Caption: General synthesis pathway for this compound hydrochloride.

Experimental Protocols

Two primary protocols for the synthesis of this compound from 3-hydroxyacetophenone are detailed below, followed by the procedure for hydrochloride salt formation.

Protocol 1: Leuckart Reaction

The Leuckart reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the amine source and the reducing agent. This one-pot method is robust, though it often requires high temperatures.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Hydroxyacetophenone136.1513.6 g1.0
Formamide45.0445.0 g (40 mL)10.0
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.12As needed-
Sodium Hydroxide (B78521)40.00As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxyacetophenone (13.6 g, 0.1 mol) and formamide (45.0 g, 1.0 mol).

  • Heating: Heat the reaction mixture in an oil bath to 180-190°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of Intermediate: After cooling the mixture to below 100°C, cautiously add 100 mL of concentrated hydrochloric acid. Reheat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-basic byproducts.

    • Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is approximately 10-11, keeping the flask in an ice bath to manage the exothermic reaction.

    • Extract the product (free base) with diethyl ether or ethyl acetate (B1210297) (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This method uses a milder reducing agent, sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine intermediate in the presence of the ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Hydroxyacetophenone136.1513.6 g1.0
Ammonium Acetate77.0877.1 g10.0
Sodium Cyanoborohydride62.847.5 g1.2
Methanol32.04200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 3-hydroxyacetophenone (13.6 g, 0.1 mol), ammonium acetate (77.1 g, 1.0 mol), and methanol (200 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise to the solution. The pH of the reaction should be maintained between 6 and 7. If necessary, add small amounts of acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution to pH 10-11.

    • Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Protocol 3: Hydrochloride Salt Formation

This protocol converts the isolated free base of this compound to its hydrochloride salt for improved stability and handling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
This compound (free base)137.1813.7 g
Diethyl Ether or Isopropanol (B130326)-150 mL
Hydrochloric Acid (in diethyl ether or isopropanol)-As needed

Procedure:

  • Dissolution: Dissolve the crude this compound (13.7 g, 0.1 mol) in 150 mL of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or a solution of HCl gas in isopropanol dropwise until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

  • Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) and dry under vacuum to afford this compound hydrochloride.

Experimental_Workflow cluster_reaction Reductive Amination cluster_workup Work-up and Isolation cluster_salt Salt Formation Reactants Mix 3-Hydroxyacetophenone and Amine Source Reduction Add Reducing Agent (if not Leuckart) Reactants->Reduction Reaction Stir at specified Temperature and Time Reduction->Reaction Quench Quench Reaction / Hydrolyze Reaction->Quench Wash_acid Acidic Wash Quench->Wash_acid Basify Basify Aqueous Layer Wash_acid->Basify Extract Extract with Organic Solvent Basify->Extract Dry_concentrate Dry and Concentrate Extract->Dry_concentrate Dissolve Dissolve Free Base in Solvent Dry_concentrate->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Precipitate Filter and Dry Precipitate Add_HCl->Precipitate

Caption: General experimental workflow for the synthesis of this compound hydrochloride.

Characterization Data (Representative)

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts:

  • δ 9.5-10.5 (s, 1H): Phenolic -OH proton.

  • δ 8.0-9.0 (br s, 3H): Ammonium (-NH₃⁺) protons.

  • δ 6.7-7.3 (m, 4H): Aromatic protons.

  • δ 4.0-4.5 (q, 1H): Methine (-CH) proton adjacent to the amino group.

  • δ 1.4-1.6 (d, 3H): Methyl (-CH₃) protons.

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts:

  • δ 157-159: Aromatic C-OH.

  • δ 140-142: Aromatic C-CH.

  • δ 113-130: Aromatic CH carbons.

  • δ 48-52: Methine (-CH) carbon.

  • δ 20-23: Methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy (KBr Pellet) - Expected Characteristic Peaks:

  • 3200-3400 cm⁻¹: O-H and N-H stretching (broad).

  • 2800-3000 cm⁻¹: C-H stretching.

  • 1580-1610 cm⁻¹: Aromatic C=C stretching.

  • 1450-1500 cm⁻¹: Aromatic C=C stretching.

  • 1200-1300 cm⁻¹: C-O stretching (phenol).

Mass Spectrometry (MS) - Expected m/z:

  • [M-Cl]⁺: 138.09 (for C₈H₁₂NO⁺).

Safety Precautions

  • 3-Hydroxyacetophenone: May cause skin and eye irritation.

  • Formamide: Teratogen. Handle with extreme care in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: Highly toxic. Contact with acids liberates toxic hydrogen cyanide gas. Handle with appropriate personal protective equipment in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

References

Application Notes and Protocols for the Quantification of 3-(1-Aminoethyl)phenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(1-Aminoethyl)phenol in reaction mixtures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A less specific, alternative method using UV-Vis Spectrophotometry is also described. The protocols are intended to be starting points for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound. This method offers good specificity and sensitivity for quantification in complex reaction mixtures.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard: this compound reference standard

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B

1.2. Sample Preparation

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of the sample diluent to achieve a target concentration within the linear range of the assay.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

1.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or determined λmax of this compound)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B (re-equilibration)

1.4. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Quantify the analyte using an external standard calibration curve.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for the HPLC-UV analysis of aminophenol isomers. These values should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.35 µg/mL[1]
Limit of Quantitation (LOQ)0.03 - 1.07 µg/mL[1]
Accuracy (% Recovery)98 - 102%[2]
Precision (RSD%)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in Diluent s1->s2 s3 Vortex/Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (275 nm) h2->h3 d1 Peak Identification h3->d1 d2 Quantification (External Standard) d1->d2

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is required to increase its volatility and thermal stability for GC analysis.

Experimental Protocol

2.1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride

  • Solvent: Acetonitrile or Dichloromethane (anhydrous)

  • Internal Standard (IS): e.g., 4-tert-Butylphenol (or other suitable non-interfering compound)

2.2. Sample Preparation and Derivatization (Silylation)

  • Prepare a solution of the reaction mixture in the chosen solvent.

  • To 100 µL of the sample solution in a vial, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized analyte and IS)

2.4. Data Analysis

  • Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.

  • Quantify using a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

Quantitative Data Summary (Typical Performance)

The following table provides typical validation parameters for the GC-MS analysis of derivatized phenolic compounds. These values should be confirmed for this compound.

ParameterTypical Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995[3]
Limit of Detection (LOD)1 - 15 ng/mL[3]
Limit of Quantitation (LOQ)3 - 50 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (RSD%)< 15%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Sample Solution p2 Add Internal Standard p1->p2 p3 Evaporate to Dryness p2->p3 p4 Add Derivatization Reagent (e.g., BSTFA) p3->p4 p5 Heat (70°C, 30 min) p4->p5 g1 Inject Derivatized Sample p5->g1 g2 GC Separation g1->g2 g3 Mass Spectrometry Detection (SIM) g2->g3 d1 Peak Integration g3->d1 d2 Quantification (Internal Standard Calibration) d1->d2

GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and simple method for the quantification of this compound, particularly for in-process control where high specificity is not required. This method is susceptible to interference from other UV-absorbing species in the reaction mixture.

Experimental Protocol

3.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb at the analytical wavelength (e.g., Methanol, Ethanol, or an appropriate buffer).

3.2. Wavelength of Maximum Absorbance (λmax) Determination

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3.3. Sample Preparation

  • Accurately dilute a known amount of the reaction mixture with the solvent to bring the absorbance into the linear range of the instrument (typically 0.2 - 0.8 AU).

  • Ensure the final solution is clear and free of particulates.

3.4. Measurement

  • Zero the spectrophotometer with the solvent blank.

  • Measure the absorbance of the sample solution at the predetermined λmax.

3.5. Data Analysis

  • Calculate the concentration of this compound using a calibration curve prepared from reference standards or by using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

Quantitative Data Summary (Typical Performance)

The performance of UV-Vis spectrophotometry is highly dependent on the sample matrix. The following are general performance characteristics for the analysis of aminophenols.

ParameterTypical Value
Linearity Range0.2 - 25 µg/mL
Correlation Coefficient (r²)> 0.99
Molar Absorptivity (ε)Dependent on solvent and pH

Logical Relationship: UV-Vis Quantification

UVVis_Logic A Prepare Standard Solutions C Measure Absorbance at λmax A->C B Prepare Diluted Sample B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D E Determine Sample Concentration D->E

Logical workflow for UV-Vis spectrophotometric quantification.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 3-(1-Aminoethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol and its derivatives represent a class of organic compounds with significant potential in drug discovery. The core structure, a phenol (B47542) ring with an aminoethyl side chain, serves as a versatile scaffold for the synthesis of compounds targeting various enzymes. Notably, this scaffold is a key component of Rivastigmine, a known cholinesterase inhibitor used in the management of dementia, highlighting the potential of these derivatives as enzyme modulators.[1]

These application notes provide detailed protocols for developing and conducting enzyme inhibition assays for two key enzyme targets relevant to this compound derivatives: Acetylcholinesterase (AChE) and Tyrosinase . The methodologies described are essential for screening and characterizing the inhibitory potential of novel derivatives, a critical step in the drug development pipeline.

Target Enzymes and Signaling Pathways

Acetylcholinesterase (AChE)

Function: Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse at cholinergic synapses, playing a vital role in cognitive functions such as memory and learning.[2]

Relevance: Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] Given that this compound is a precursor to the cholinesterase inhibitor Rivastigmine, its derivatives are strong candidates for novel AChE inhibitors.[1]

Signaling Pathway: The cholinergic signaling pathway is initiated by the release of acetylcholine from a presynaptic neuron. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, triggering a downstream signaling cascade. Acetylcholinesterase, located in the synaptic cleft, rapidly degrades ACh to terminate the signal. Inhibition of AChE prolongs the presence of ACh in the synapse, leading to sustained receptor activation.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh_free->Receptor Binding & Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Cholinergic Signaling Pathway and AChE Inhibition.
Tyrosinase

Function: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4]

Relevance: The phenolic hydroxyl group is a key feature that can interact with the active sites of various enzymes, including tyrosinase.[5] Phenolic compounds are known inhibitors of tyrosinase, often by chelating the copper ions in the active site.[4] Overproduction of melanin can lead to hyperpigmentation, making tyrosinase inhibitors valuable in dermatology and cosmetics as skin-lightening agents.[4]

Signaling Pathway: Melanogenesis is regulated by several signaling pathways that converge on the transcription factor MITF (Microphthalmia-associated transcription factor). MITF controls the expression of key melanogenic enzymes, including tyrosinase. External stimuli, such as UV radiation, can activate pathways like the cAMP-dependent pathway, leading to increased MITF expression and subsequent tyrosinase production and melanin synthesis. Tyrosinase inhibitors act directly on the enzyme, blocking the catalytic steps of melanin production.

Melanogenesis_Signaling_Pathway cluster_upstream Upstream Signaling cluster_melanogenesis Melanogenesis in Melanosome Stimuli UV Radiation / α-MSH MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Gene Expression Tyrosine L-Tyrosine Tyrosinase->Tyrosine LDOPA L-DOPA Tyrosinase->LDOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Derivative (Inhibitor) Inhibitor->Tyrosinase Inhibition AChE_Assay_Workflow prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitors) plate Plate Setup in 96-well Plate (Blank, Control, Test Compounds) prep->plate preincubate Pre-incubate Enzyme and Inhibitor (15 min at RT) plate->preincubate add_substrate Initiate Reaction (Add ATCI/DTNB Solution) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm for 10-20 min) add_substrate->measure analyze Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) measure->analyze Tyrosinase_Assay_Workflow prep Prepare Reagents (Buffer, Tyrosinase, L-DOPA, Inhibitors) plate Plate Setup in 96-well Plate (Blank, Control, Test Compounds) prep->plate preincubate Pre-incubate Enzyme and Inhibitor (10 min at 37°C) plate->preincubate add_substrate Initiate Reaction (Add L-DOPA Solution) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 475 nm for 1-2 hours) add_substrate->measure analyze Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) measure->analyze

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol is a phenolic compound with potential applications in pharmaceuticals and other industries. Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The position and nature of substituents on the aromatic ring can significantly influence this antioxidant capacity. For instance, studies on aminophenols have shown that the relative positions of the amino and hydroxyl groups are critical for radical scavenging activity, with meta-substituted compounds like 3-aminophenol (B1664112) showing little reactivity in some assays compared to their ortho and para isomers.[1][2] Therefore, a thorough assessment of the antioxidant activity of this compound is essential to understand its potential biological effects and guide its development.

This document provides detailed protocols for four commonly used in vitro assays to evaluate the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, the FRAP (Ferric Reducing Antioxidant Power) Assay, and the ORAC (Oxygen Radical Absorbance Capacity) Assay.

Data Presentation

As no specific experimental data for the antioxidant activity of this compound is readily available in the public domain, the following table summarizes typical antioxidant activity values for other common phenolic compounds to serve as a reference. These values are expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (a common antioxidant standard).

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/µM)ORAC (µM TE/µM)
Trolox45.81.001.001.00
Ascorbic Acid28.51.051.020.98
Gallic Acid8.32.453.102.95
Quercetin5.24.705.804.85

Note: The above data is for illustrative purposes only and does not represent the antioxidant activity of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Trolox (or other appropriate standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Sample and Standard: Prepare a stock solution of this compound in the same solvent as the DPPH solution. Prepare a series of dilutions from the stock solution. Prepare a similar dilution series for the standard (e.g., Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test sample or standard to the wells.

    • For the control well, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Add_DPPH Add DPPH to Microplate DPPH_Solution->Add_DPPH Sample_Standard Prepare Sample & Standard Dilutions Add_Sample Add Sample/Standard to Wells Sample_Standard->Add_Sample Incubate Incubate in Dark (30 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Scavenging & IC50 Measure_Absorbance->Calculate_IC50

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[4][5]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or water

  • Trolox (or other appropriate standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent. Prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test sample or standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[6]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation ABTS_Working Prepare ABTS Working Solution ABTS_Radical->ABTS_Working Add_ABTS Add ABTS Solution to Microplate ABTS_Working->Add_ABTS Sample_Standard Prepare Sample & Standard Dilutions Add_Sample Add Sample/Standard to Wells Sample_Standard->Add_Sample Incubate Incubate (6 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition & TEAC Measure_Absorbance->Calculate_TEAC

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[7]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]

  • Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a ferrous sulfate standard in a suitable solvent. Prepare a series of dilutions.

  • Assay:

    • Add 220 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test sample or standard to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[7]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate solutions. The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Add_FRAP Add FRAP Reagent to Microplate FRAP_Reagent->Add_FRAP Sample_Standard Prepare Sample & Standard Dilutions Add_Sample Add Sample/Standard to Wells Sample_Standard->Add_Sample Incubate Incubate at 37°C (4 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_FRAP_Value Calculate FRAP Value Measure_Absorbance->Calculate_FRAP_Value

FRAP Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration.

    • Prepare a fresh solution of AAPH in phosphate buffer.

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

  • Preparation of Test Sample: Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[9]

    • Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the wells.[9]

    • Incubate the plate at 37°C for 30 minutes.[8]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[9]

  • Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes.[10]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is determined by comparing the net AUC of the sample to the standard curve and is expressed as µmol Trolox Equivalents (TE).[10]

Workflow Diagram:

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Fluorescein, AAPH, & Trolox Add_Fluorescein_Sample Add Fluorescein & Sample/Standard to Plate Prepare_Reagents->Add_Fluorescein_Sample Prepare_Sample Prepare Sample Dilutions Prepare_Sample->Add_Fluorescein_Sample Incubate Incubate at 37°C (30 min) Add_Fluorescein_Sample->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Net AUC & ORAC Value Measure_Fluorescence->Calculate_AUC

ORAC Assay Workflow

References

Application Notes and Protocols: Synthesis of 3-(1-Aminoethyl)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of metal complexes using 3-(1-Aminoethyl)phenol as a precursor. The methodology is based on the formation of a Schiff base ligand followed by coordination with a transition metal ion. This guide is intended for researchers in coordination chemistry, materials science, and drug development, offering a foundational method for creating novel metal-based compounds. The protocol includes reagent details, step-by-step procedures for ligand and complex synthesis, and standard characterization techniques.

Introduction

This compound is a versatile organic molecule containing both a phenolic hydroxyl group and a primary amino group, making it an excellent candidate for the synthesis of stable metal complexes.[1][2][3][4][5][6] The formation of Schiff base ligands through the condensation of the amino group with an aldehyde or ketone introduces an imine nitrogen, which, along with the phenolic oxygen, can act as a bidentate chelating agent for various metal ions. Metal complexes of Schiff bases derived from aminophenols have garnered significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[7][8][9] The coordination of the metal ion can enhance the biological activity of the ligand and introduce novel electronic and geometric properties to the resulting complex.[7][8]

This protocol outlines a general yet detailed procedure for the synthesis of a representative metal complex of a Schiff base derived from this compound and salicylaldehyde (B1680747), followed by complexation with copper(II) acetate (B1210297).

Experimental Workflow

experimental_workflow start Start: Reagents and Glassware Preparation ligand_synthesis Schiff Base Ligand Synthesis: This compound + Salicylaldehyde start->ligand_synthesis reflux1 Reflux in Ethanol (B145695) ligand_synthesis->reflux1 isolation1 Isolation and Purification of Ligand reflux1->isolation1 characterization1 Ligand Characterization: FT-IR, NMR isolation1->characterization1 complex_synthesis Metal Complex Synthesis: Ligand + Metal Salt (e.g., Cu(OAc)2) isolation1->complex_synthesis reflux2 Reflux in Ethanol complex_synthesis->reflux2 isolation2 Isolation and Purification of Complex reflux2->isolation2 characterization2 Complex Characterization: FT-IR, UV-Vis, Elemental Analysis isolation2->characterization2 end End: Characterized Metal Complex characterization2->end

Caption: Experimental workflow for the synthesis and characterization of a this compound-derived Schiff base metal complex.

Materials and Methods

Reagents and Solvents
ReagentFormulaM.W. ( g/mol )PuritySupplier
This compoundC₈H₁₁NO137.18>97%Commercially Available
SalicylaldehydeC₇H₆O₂122.12>98%Commercially Available
Copper(II) Acetate MonohydrateCu(CH₃COO)₂·H₂O199.65>98%Commercially Available
EthanolC₂H₅OH46.07AbsoluteCommercially Available
Methanol (B129727)CH₃OH32.04ACS GradeCommercially Available
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Instrumentation
  • FT-IR Spectrometer: To identify functional groups and confirm coordination.

  • UV-Vis Spectrophotometer: To study the electronic transitions in the metal complex.

  • NMR Spectrometer: For structural elucidation of the Schiff base ligand.

  • Elemental Analyzer: To determine the elemental composition of the synthesized complex.

  • Magnetic Susceptibility Balance: To determine the magnetic properties of the complex.

  • Melting Point Apparatus: To determine the melting or decomposition point of the products.

Experimental Protocols

Protocol 1: Synthesis of the Schiff Base Ligand (L)
  • Ligand Name: 2-(((1-(3-hydroxyphenyl)ethyl)imino)methyl)phenol

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.37 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • To this solution, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 10 mL of absolute ethanol.

  • The resulting mixture is refluxed for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and then with diethyl ether.

  • The purified Schiff base ligand is dried under vacuum and stored in a desiccator.

Protocol 2: Synthesis of the Copper(II) Complex [Cu(L)₂]
  • Dissolve 2.41 g (10 mmol) of the synthesized Schiff base ligand in 30 mL of warm methanol in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

  • The color of the solution should change upon addition of the metal salt, indicating complex formation.

  • The reaction mixture is then refluxed for 3 hours.

  • The mixture is cooled to room temperature, and the precipitated solid complex is collected by filtration.

  • The complex is washed with methanol and diethyl ether to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Characterization Data

The following table summarizes the expected characterization data for the synthesized ligand and its copper(II) complex, based on typical results for similar compounds found in the literature.[8][10]

CompoundColorYield (%)M.P. (°C)FT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(M-O)UV-Vis λₘₐₓ (nm)
Ligand (L) Yellow85162-164~1630--275, 315
[Cu(L)₂] Green78>250 (dec.)~1615~520~450280, 380, 650

Note: The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the imine nitrogen to the metal center. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-O)) further confirms the formation of the complex.

Coordination Diagram

coordination_complex cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 O1 O R1 R Cu Cu O1->Cu N1 N N1->Cu O2 O R2 R O2->Cu N2 N N2->Cu

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 3'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reductive amination of 3'-hydroxyacetophenone (B363920).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reductive amination of 3'-hydroxyacetophenone.

1. Low or No Product Yield

  • Question: I am not getting any, or very little, of my desired amine product. What are the likely causes and how can I fix it?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial for the reaction to proceed.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid or boric acid, to promote imine formation, especially when using ketones which are generally less reactive than aldehydes. Ensure your reaction is conducted under neutral to weakly acidic conditions (pH ~5-7).

      • Solution: If using a two-step procedure, try increasing the reaction time or temperature for the imine formation step before adding the reducing agent. Removing water, a byproduct of imine formation, can also shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

    • Reducing Agent Inactivity: The hydride reagent may have decomposed or is not suitable for the chosen conditions.

    • Substrate or Reagent Quality: Impurities in the 3'-hydroxyacetophenone or the amine can inhibit the reaction.

      • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

2. Formation of Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am isolating byproducts. What are these and how can I avoid them?

  • Answer: The formation of side products is often related to the choice of reducing agent and reaction conditions.

    • Alcohol Byproduct: The most common side product is the alcohol resulting from the reduction of the 3'-hydroxyacetophenone starting material.

      • Cause: This occurs when the reducing agent is too reactive and reduces the ketone before it can form the imine. This is more common with strong reducing agents like sodium borohydride.

      • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the iminium ion over the ketone. Alternatively, if using NaBH₄, adopt a two-step procedure where the imine is allowed to form completely before the reducing agent is added.

    • Over-alkylation (for Primary Amines): If you are using a primary amine, the secondary amine product can react again with 3'-hydroxyacetophenone to form a tertiary amine.

      • Solution: Use an excess of the primary amine to favor the formation of the desired secondary amine. A stepwise procedure involving the isolation of the imine before reduction can also prevent over-alkylation.

3. Incomplete Reaction

  • Question: My reaction has stopped, but I still have starting material or the imine intermediate remaining. How can I drive the reaction to completion?

  • Answer: An incomplete reaction can be due to insufficient reagent, suboptimal temperature, or deactivation of the catalyst.

    • Solution: Add a fresh portion of the reducing agent. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

    • Solution: Gently heating the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions.

    • Solution: If using catalytic hydrogenation, the catalyst may be poisoned. Ensure the starting materials and solvent are free of impurities that could deactivate the catalyst.

4. Difficult Product Purification

  • Question: I am having trouble separating my desired amine product from the remaining starting materials and byproducts. What purification strategies can I use?

  • Answer: The phenolic hydroxyl group and the basic amine group in the product can sometimes complicate purification.

    • Acid-Base Extraction: This is a highly effective method for separating amines.

      • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted ketone and other non-basic impurities will remain in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • Column Chromatography: Silica (B1680970) gel chromatography can be used for purification.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can prevent the amine product from tailing on the silica gel.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key CharacteristicsPotential Issues
Sodium Borohydride (NaBH₄) Methanol (B129727), EthanolInexpensive, readily available.Can reduce the starting ketone; may require a two-step process.
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines at neutral pH; stable in acidic conditions.Highly toxic; generates toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), THFMild and selective for imines; one-pot procedure is common; low toxicity.Moisture sensitive; less effective in protic solvents like methanol.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Methanol, Ethanol, Ethyl Acetate"Green" method with high atom economy; effective for a wide range of substrates.Catalyst can be sensitive to poisoning; may require specialized equipment for handling hydrogen gas.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a solution of 3'-hydroxyacetophenone (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

  • Dissolve 3'-hydroxyacetophenone (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature or gentle reflux for 2-4 hours to facilitate imine formation. Monitor by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions.

  • Stir the reaction at room temperature until the imine is fully reduced (typically 1-3 hours).

  • Carefully quench the reaction by adding water or 1M HCl.

  • Remove the methanol under reduced pressure.

  • Perform an acid-base workup to isolate the amine product.

Mandatory Visualizations

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_reagents Reducing Agent ketone 3'-Hydroxyacetophenone imine_formation Imine/Iminium Ion Formation (Weak Acid Catalyst) ketone->imine_formation amine Amine (Primary or Secondary) amine->imine_formation reduction Reduction imine_formation->reduction In-situ or Stepwise product Desired Amine Product reduction->product reducing_agent e.g., NaBH(OAc)₃ NaBH₄, H₂/Pd reducing_agent->reduction

Caption: General workflow for the reductive amination of 3'-hydroxyacetophenone.

TroubleshootingTree cluster_imine Imine Formation Issues cluster_reductant Reducing Agent Issues cluster_side_products Side Products Observed? start Low Yield or No Product? check_ph pH optimal? (weakly acidic) start->check_ph Yes reductant_active Reducing agent fresh? start->reductant_active Yes add_catalyst Add acid catalyst (e.g., AcOH) check_ph->add_catalyst No remove_water Remove water (e.g., molecular sieves) add_catalyst->remove_water reductant_choice Correct choice for conditions? reductant_active->reductant_choice Yes use_selective_reductant Use NaBH(OAc)₃ for one-pot reductant_choice->use_selective_reductant No alcohol_present Alcohol from ketone reduction? two_step Use two-step procedure with NaBH₄ alcohol_present->two_step overalkylation Over-alkylation of primary amine? excess_amine Use excess primary amine overalkylation->excess_amine troubleshooting_entry Troubleshooting Start troubleshooting_entry->start troubleshooting_entry->alcohol_present troubleshooting_entry->overalkylation

Caption: Decision tree for troubleshooting common i

By-product formation in the synthesis of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of by-products during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for the synthesis of this compound is the reductive amination of 3'-hydroxyacetophenone (B363920). A classic and widely used approach for this transformation is the Leuckart reaction.[1][2] This one-pot reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, offering a cost-effective and straightforward route to the desired amine.[2]

Q2: What are the primary expected by-products in the Leuckart synthesis of this compound?

During the Leuckart reaction of 3'-hydroxyacetophenone, several by-products can form, impacting the purity and yield of the final product. The most common impurities include:

  • N-formyl-3-(1-aminoethyl)phenol: This is a key intermediate in the Leuckart reaction and its presence in the final product indicates incomplete hydrolysis.[3][4]

  • Secondary and Tertiary Amines (Over-alkylation products): The primary amine product can further react with the starting ketone or the intermediate imine, leading to the formation of di-[1-(3-hydroxyphenyl)ethyl]amine and tri-[1-(3-hydroxyphenyl)ethyl]amine.[5]

  • Unreacted 3'-hydroxyacetophenone: Incomplete reaction will result in the presence of the starting material in the product mixture.

  • Aldol condensation products: Under the high temperatures of the Leuckart reaction, the starting ketone, 3'-hydroxyacetophenone, can undergo self-condensation reactions.[6]

Q3: How can I minimize the formation of over-alkylation by-products?

Minimizing the formation of secondary and tertiary amines is crucial for achieving high purity. The following strategies can be employed:

  • Molar Ratio of Reactants: Using a significant excess of the aminating agent (ammonium formate or formamide) can favor the formation of the primary amine over subsequent alkylation reactions.

  • Reaction Temperature: While the Leuckart reaction requires high temperatures, excessively high temperatures or prolonged reaction times can promote over-alkylation.[2] Optimization of the reaction temperature is therefore critical.

  • pH Control: Maintaining a slightly acidic pH during the reaction can help to protonate the primary amine as it is formed, reducing its nucleophilicity and thus its tendency to undergo further reaction.[6]

Q4: How is the N-formyl intermediate converted to the final amine product?

The N-formyl intermediate is typically hydrolyzed to the free amine by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reductive amination is complete.[3][7] The completeness of this hydrolysis step is crucial for obtaining a high yield of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Low Yield of this compound Incomplete reaction of 3'-hydroxyacetophenone.- Increase reaction time.- Optimize reaction temperature (typically 160-185°C for the Leuckart reaction).[2]- Ensure an adequate molar excess of ammonium formate or formamide.
Incomplete hydrolysis of the N-formyl intermediate.- Increase the concentration of the acid used for hydrolysis.- Extend the hydrolysis time or increase the temperature.[7]
Product loss during work-up and purification.- Optimize extraction procedures to minimize losses to the aqueous phase.- Use appropriate purification techniques such as distillation or crystallization.
High Levels of Unreacted 3'-hydroxyacetophenone Insufficient reaction time or temperature.- Increase reaction time and/or temperature within the optimal range.
Inefficient mixing of reactants.- Ensure vigorous stirring throughout the reaction.
Presence of Secondary/Tertiary Amine By-products Molar ratio of reactants favors over-alkylation.- Increase the molar excess of ammonium formate or formamide.
High reaction temperature or prolonged reaction time.- Optimize reaction temperature and time to favor primary amine formation.
Presence of N-formyl-3-(1-aminoethyl)phenol in the Final Product Incomplete hydrolysis.- Ensure sufficient acid concentration and heating during the hydrolysis step.[7]- Monitor the hydrolysis reaction by TLC or HPLC to ensure completion.
Formation of Dark-colored, Tarry By-products Aldol condensation or other side reactions at high temperatures.- Carefully control the reaction temperature to avoid excessive heating.- Consider using a solvent to aid in temperature control, although the Leuckart reaction is often run neat.

Experimental Protocol: Leuckart Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from 3'-hydroxyacetophenone via the Leuckart reaction.

Materials:

  • 3'-Hydroxyacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3'-hydroxyacetophenone and a molar excess (typically 3-5 equivalents) of ammonium formate.

  • Reductive Amination: Heat the reaction mixture with vigorous stirring to a temperature of 160-185°C. Maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hydrolysis: After the initial reaction is complete (as indicated by the consumption of the starting ketone), cool the reaction mixture. Add a sufficient amount of concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl compound.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes typical yields and by-product profiles under different Leuckart reaction conditions. Please note that these values are illustrative and can vary based on specific experimental parameters.

Reaction Condition Reactant Ratio (Ketone:Amine Source) Temperature (°C) Reaction Time (h) Yield of this compound (%) Major By-products and Estimated Percentage (%)
Standard 1 : 5 (Ammonium Formate)165665-75N-formyl intermediate (~5-10%), Secondary amine (~2-5%)
High Temperature 1 : 5 (Ammonium Formate)185660-70Increased secondary/tertiary amines (~5-10%), Colored impurities
Excess Amine Source 1 : 8 (Ammonium Formate)165670-80Reduced secondary amine formation (<2%)
Incomplete Hydrolysis 1 : 5 (Ammonium Formate)165640-50High levels of N-formyl intermediate (>20%)

Visualizations

Reaction_Pathway cluster_byproducts Potential By-products 3'-Hydroxyacetophenone 3'-Hydroxyacetophenone Imine Intermediate Imine Intermediate 3'-Hydroxyacetophenone->Imine Intermediate + Ammonium Formate - H2O Aldol Products Aldol Products 3'-Hydroxyacetophenone->Aldol Products Self-condensation N-formyl-3-(1-aminoethyl)phenol N-formyl-3-(1-aminoethyl)phenol Imine Intermediate->N-formyl-3-(1-aminoethyl)phenol Reduction (Formic Acid) This compound This compound N-formyl-3-(1-aminoethyl)phenol->this compound Acid Hydrolysis - Formic Acid Secondary/Tertiary Amines Secondary/Tertiary Amines This compound->Secondary/Tertiary Amines Over-alkylation

Caption: Reaction pathway for the synthesis of this compound via the Leuckart reaction, highlighting the formation of key intermediates and potential by-products.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Analyze Crude Product (TLC, GC-MS) start->check_reaction incomplete_reaction High Starting Material? check_reaction->incomplete_reaction incomplete_hydrolysis High N-formyl Intermediate? incomplete_reaction->incomplete_hydrolysis No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes over_alkylation High Secondary/Tertiary Amines? incomplete_hydrolysis->over_alkylation No increase_hydrolysis Increase Hydrolysis Time/Acid Conc. incomplete_hydrolysis->increase_hydrolysis Yes adjust_ratio Increase Amine Source Ratio over_alkylation->adjust_ratio Yes optimize_temp Optimize Reaction Temperature over_alkylation->optimize_temp Also consider end Improved Yield/Purity increase_time_temp->end increase_hydrolysis->end adjust_ratio->end optimize_temp->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Experimental_Workflow A 1. Reactant Mixing (3'-Hydroxyacetophenone + Ammonium Formate) B 2. Reductive Amination (160-185°C) A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Acid Hydrolysis (Reflux with HCl) C->D E 5. Neutralization & Work-up D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Distillation/Recrystallization) G->H I Final Product: This compound H->I

Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Chiral Separation of 3-(1-Aminoethyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chiral separation of 3-(1-Aminoethyl)phenol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound enantiomers?

The main challenges stem from the molecule's structure, which includes a basic primary amine and an acidic phenolic hydroxyl group. These functional groups can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. Selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase are critical to overcoming these challenges.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are generally the most successful for separating a wide range of chiral compounds, including those with aromatic and amine functionalities.[1][2] For this compound, which contains both a phenyl group and a primary amine, these columns offer multiple interaction sites (π-π interactions, hydrogen bonding, and dipole-dipole interactions) that are crucial for chiral recognition.[1]

Q3: Why is my peak shape poor (e.g., tailing) when analyzing this compound?

Peak tailing is a common issue when analyzing basic compounds like this compound.[3][4][5] It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[4][5] To mitigate this, adding a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is highly effective.[3][4] These additives compete with the analyte for the active silanol sites, thus improving peak symmetry.

Q4: Can the elution order of the enantiomers be predicted or changed?

The elution order is dependent on the specific CSP and the mobile phase composition. While prediction can be complex, the elution order can sometimes be reversed by switching to a CSP with the opposite chiral selector configuration (e.g., from a (R,R) to a (S,S) selector) or by significantly altering the mobile phase composition or temperature.[6]

Q5: What is a good starting point for method development?

A good starting point is to use a polysaccharide-based chiral column (e.g., cellulose or amylose-based) with a normal-phase mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol.[7] Including a small percentage of a basic additive like DEA is also recommended to ensure good peak shape.[7]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

If you observe a single peak or two co-eluting peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution csp Verify Correct CSP start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase CSP Correct solution Resolution Improved csp->solution Incorrect CSP (Replace) modifier Adjust Alcohol Modifier (% and type) mobile_phase->modifier No Improvement mobile_phase->solution Improved flow_rate Reduce Flow Rate modifier->flow_rate No Improvement modifier->solution Improved temperature Vary Column Temperature flow_rate->temperature No Improvement flow_rate->solution Improved temperature->solution Improved

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Possible Cause Solution
Incorrect Chiral Stationary Phase (CSP) Verify that the installed column is appropriate for separating aromatic primary amines. Polysaccharide-based columns are a good first choice.
Inappropriate Mobile Phase Composition The ratio of hexane to the alcohol modifier is critical. Systematically vary the percentage of the alcohol. A lower alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.
Suboptimal Mobile Phase Modifier Try switching between different alcohol modifiers (e.g., ethanol, isopropanol) as this can significantly impact selectivity.[8]
High Flow Rate A lower flow rate can improve resolution by allowing more time for interactions between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Suboptimal Temperature Temperature can affect the thermodynamics of chiral recognition.[6] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Abnormal peak shapes can compromise the accuracy of integration and quantification.

Troubleshooting Logic for Peak Shape Issues

start Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peaks start->splitting add_additive Add/Increase Basic Additive (DEA/TEA) tailing->add_additive check_overload Reduce Sample Concentration/ Injection Volume fronting->check_overload check_solvent Ensure Sample is Dissolved in Mobile Phase splitting->check_solvent check_column Check for Column Contamination/ Void splitting->check_column solution Peak Shape Improved add_additive->solution check_overload->solution check_solvent->solution check_column->solution

Caption: A decision tree for troubleshooting common peak shape problems.

Peak Shape Issue Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase; Column contamination.[4][5]Add a basic additive like 0.1% diethylamine (DEA) to the mobile phase to block active silanol sites.[4] Flush the column with a strong solvent as recommended by the manufacturer.
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Decrease the concentration of the sample and/or reduce the injection volume. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Split Peaks Column contamination at the inlet; Column void.Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Typical Starting Conditions for Chiral Separation of this compound Analogs

ParameterCondition 1Condition 2
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Lux® i-Cellulose-5)Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak® AD-H)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 270 nmUV at 270 nm
Expected Observation Good peak shape and resolution for basic analytes.May require optimization with a basic additive if peak tailing is observed.

Note: These are starting conditions and may require optimization for your specific application.

Experimental Protocols

Protocol 1: Chiral HPLC Separation using a Cellulose-Based CSP

This protocol is based on a method for a structurally similar compound, (R)-3-(methylamino)-1-phenylpropan-1-ol, and serves as an excellent starting point.[7]

1. Materials and Equipment:

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm).[7]

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).[7]

  • Sample Diluent: n-Hexane / Isopropanol (90:10 v/v).[7]

  • Analyte: Racemic this compound.

  • HPLC system with UV detector.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the separation and identify the two enantiomer peaks.

  • Optimize the mobile phase composition (ratio of hexane to IPA) if the resolution is not satisfactory.

Experimental Workflow Diagram

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (1 mg/mL in Diluent) injection Inject Sample (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Hex/IPA/DEA) equilibration Column Equilibration (30 min) mobile_phase_prep->equilibration equilibration->injection separation Isocratic Elution injection->separation detection UV Detection (270 nm) separation->detection analysis Analyze Chromatogram (Resolution, Peak Shape) detection->analysis optimization Optimize Method (If Necessary) analysis->optimization

Caption: Workflow for the chiral HPLC separation of this compound.

References

Technical Support Center: Resolution of (S)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-(1-Aminoethyl)phenol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield and enantiomeric purity of (S)-3-(1-Aminoethyl)phenol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is chiral resolution, and why is it critical for this compound?

A1: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomer components.[][2] For this compound, this is crucial because different enantiomers, (S) and (R), can have vastly different biological and pharmacological properties.[3] In pharmaceutical applications, isolating the desired active enantiomer, in this case (S)-3-(1-Aminoethyl)phenol, is often necessary to maximize therapeutic efficacy and minimize potential side effects from the other enantiomer.[3][4]

Q2: What is the most common industrial method for resolving racemic this compound?

A2: The most common and industrially viable method is diastereomeric salt formation.[5][6] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[6] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5][6]

Q3: How do I select an appropriate resolving agent and solvent?

A3: The selection of the resolving agent and solvent is critical for efficient separation and is often determined empirically.[6] For resolving amines like this compound, common chiral acids include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[6][7] The ideal solvent system should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble and crystallize out, while the other remains in the solution. Screening various solvents with different polarities (e.g., alcohols, esters, water) is a standard approach to finding the optimal conditions.

Q4: What is enantiomeric excess (ee), and how is it measured?

A4: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as: ee (%) = |(% of major enantiomer - % of minor enantiomer)|. For analytical validation, chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the (R)- and (S)-enantiomers to determine the ee.[5] Polarimetry, which measures the optical rotation of the sample, can also be used if the specific rotation of the pure enantiomer is known.[8]

Q5: A published patent reports a low yield (25-31%) for a resolution process. Is this typical?

A5: A yield of 50% is the theoretical maximum for a classical resolution where the unwanted enantiomer is discarded.[6] However, practical yields are often lower due to incomplete crystallization, losses during filtration and washing, and co-precipitation of the undesired diastereomer. While a 25-31% yield, as reported in one process using (S)-(+)-camphor-10-sulfonic acid, is not ideal, it highlights the challenges involved.[9][10] The goal of optimization is to approach the 50% theoretical maximum or to implement a system with in-situ racemization of the unwanted enantiomer (dynamic kinetic resolution) to achieve yields greater than 50%.[8]

Section 2: Troubleshooting Guides

This guide addresses common issues encountered during the diastereomeric salt resolution of this compound.

Problem 1: Low Yield of (S)-3-(1-Aminoethyl)phenol

  • Possible Cause 1: Incomplete precipitation of the desired diastereomeric salt.

    • Solution: The solution may be too dilute. Carefully concentrate the solution or add an anti-solvent to decrease the salt's solubility. Ensure the cooling process is slow and gradual, as rapid cooling can trap impurities and hinder crystal growth.

  • Possible Cause 2: The desired diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Conduct a solvent screening. Test a range of solvents or solvent mixtures to find a system where the desired salt has low solubility while the undesired salt remains dissolved.

  • Possible Cause 3: Significant loss of product during crystal isolation and washing.

    • Solution: Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product. Ensure the filtration setup is efficient to recover all solid material.

Problem 2: Low Enantiomeric Excess (ee) of the Final Product

  • Possible Cause 1: Co-precipitation of the undesired diastereomeric salt.

    • Solution: The purity of the crystals can be improved by recrystallization.[7] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should be repeated until the desired enantiomeric excess is achieved.

  • Possible Cause 2: The chosen resolving agent is not effective for this specific amine.

    • Solution: Screen other chiral resolving agents. The interaction between the amine and the chiral acid is highly specific, and a different agent may provide better discrimination and separation. (See Table 1).

  • Possible Cause 3: Racemization of the amine or resolving agent during the experiment.

    • Solution: Racemization can occur under harsh conditions like high temperatures or extreme pH.[8] Check the stability of your starting materials and perform the resolution under the mildest conditions possible.

Problem 3: Crystallization Fails to Occur or is Extremely Slow

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: Try concentrating the solution by slowly evaporating the solvent. If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.[7] Scratching the inside of the flask with a glass rod at the solution's surface can also sometimes initiate crystal formation.

  • Possible Cause 2: Incorrect solvent system.

    • Solution: The chosen solvent may be too good a solvent for both diastereomeric salts. Try adding an "anti-solvent" (a solvent in which the salts are insoluble) dropwise to the solution until turbidity persists.

  • Possible Cause 3: Presence of impurities.

    • Solution: Impurities can inhibit crystallization. Ensure the starting racemic this compound is of high purity. If necessary, purify the starting material by distillation or chromatography before attempting the resolution.

Section 3: Data Presentation and Protocols

Data Tables

Table 1: Common Chiral Resolving Agents for Amines

Class of Resolving AgentExamplesPrinciple of Action
Tartaric Acid Derivatives(+)-Tartaric acid, O,O'-Dibenzoyl-D-tartaric acidForms diastereomeric salts with racemic amines, which are separable by crystallization.[6][7]
Mandelic Acid Derivatives(S)-(+)-Mandelic acid, (R)-(-)-Mandelic acidForms diastereomeric salts with differing solubilities.[7]
Camphorsulfonic Acid(1S)-(+)-10-Camphorsulfonic acidA strong chiral acid that effectively forms crystalline salts with many amines.[6][7]
Other Chiral Acids2-Naphthyl phosphateA less common but potentially effective agent for specific amines.[11]
Experimental Protocols

Protocol: General Procedure for Diastereomeric Salt Resolution

  • Dissolution: In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a pre-screened solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.[8]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary. Add this solution to the solution of the racemate.[8]

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.[12] Crystallization may take several hours to days.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small volume of the cold crystallization solvent to remove any adhering mother liquor.[7]

  • Analysis and Recrystallization: Dry the crystals and determine their diastereomeric/enantiomeric excess using chiral HPLC.[7] If the desired purity is not achieved, perform one or more recrystallizations from a suitable solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., NaOH, NaHCO₃) to adjust the pH to >10, which deprotonates the amine and breaks the salt.[7]

  • Extraction: Extract the free (S)-3-(1-Aminoethyl)phenol into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Final Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Section 4: Visualizations

Diagrams

G cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemate Racemic (R/S) This compound mixture Diastereomeric Salt Mixture (S-Amine:L-Acid & R-Amine:L-Acid) in Solution racemate->mixture agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) agent->mixture crystallization Fractional Crystallization (Cooling) mixture->crystallization crystals Isolated Crystals (Less Soluble Salt) (S-Amine:L-Acid) crystallization->crystals mother_liquor Mother Liquor (More Soluble Salt) (R-Amine:L-Acid) crystallization->mother_liquor base_treatment Base Treatment (e.g., NaOH) crystals->base_treatment final_product Pure (S)-3-(1-Aminoethyl)phenol base_treatment->final_product G start Start: Low Yield or Low ee check_crystals Are crystals forming? start->check_crystals no_crystals_cause Cause: Sub-optimal Supersaturation/Solvent check_crystals->no_crystals_cause No check_ee Is ee of crystals > 98%? check_crystals->check_ee Yes no_crystals_solution Action: Concentrate Solution, Add Anti-Solvent, or Use Seed Crystals no_crystals_cause->no_crystals_solution low_ee_cause Cause: Co-precipitation of undesired diastereomer check_ee->low_ee_cause No check_yield Is isolated yield < 40%? check_ee->check_yield Yes low_ee_solution Action: Recrystallize from a suitable solvent system low_ee_cause->low_ee_solution low_yield_cause Cause: Product loss during isolation or high solubility check_yield->low_yield_cause Yes end Process Optimized check_yield->end No low_yield_solution Action: Optimize washing step (minimal cold solvent). Re-screen solvents. low_yield_cause->low_yield_solution

References

Technical Support Center: Prevention of Phenolic Group Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing phenolic group oxidation during chemical synthesis.

Troubleshooting Guides

Issue 1: Phenolic starting material is degrading or turning a dark color during the reaction.

This discoloration is a common indicator of phenol (B47542) oxidation, often leading to the formation of highly colored quinone-type byproducts.[1]

Possible Causes and Solutions:

  • Atmospheric Oxygen: Phenols, especially hydroquinones, are highly susceptible to oxidation by atmospheric oxygen.[1]

    • Solution: Conduct the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure of the inert gas throughout the experiment.[1]

  • Trace Metal Impurities: Trace metals can catalyze the oxidation of phenols.

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, though compatibility with the desired reaction must be verified.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.[1]

    • Solution: If the reaction allows, maintain the lowest possible temperature that still affords a reasonable reaction rate.[1]

  • Presence of Base: The corresponding phenoxide ion is even more susceptible to oxidation than the neutral phenol.

    • Solution: If a base is required, consider using a milder base or adding it slowly at a low temperature.

Issue 2: Low yield of the protected phenol.

A low yield can result from incomplete reaction, side reactions, or loss of product during workup and purification.

Possible Causes and Solutions:

  • Incomplete Reaction: The protecting group may not have been fully installed.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the equivalents of the protecting group reagent and/or the base. For sterically hindered phenols, a longer reaction time or a higher temperature may be necessary.

  • Side Reactions: Besides oxidation, other side reactions can consume the starting material or the product. For instance, with poly-hydroxylated phenols, over-protection can occur.

    • Solution: To favor mono-protection of a specific hydroxyl group, stoichiometric control of the reagents is crucial. In some cases, using a bulky protecting group can selectively protect the less sterically hindered phenol.

  • Product Loss During Workup: The protected phenol may be partially soluble in the aqueous phase during extraction or unstable to the purification conditions (e.g., silica (B1680970) gel chromatography).

    • Solution: Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. If the protected phenol is sensitive to silica gel, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).

Issue 3: Difficulty in removing the protecting group (deprotection).

Incomplete deprotection is a common issue that can affect the overall yield of the final product.

Possible Causes and Solutions:

  • Ineffective Reagents: The chosen deprotection conditions may not be suitable for the specific protecting group or substrate.

    • Solution: Verify the deprotection protocol for the specific protecting group. For example, while catalytic hydrogenolysis is standard for benzyl (B1604629) ethers, some substrates may require higher pressures of hydrogen or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C), especially for hindered substrates.[2] For silyl (B83357) ethers, if TBAF is ineffective, acidic conditions might be required, depending on the silyl group's stability.

  • Catalyst Poisoning: In catalytic reactions like hydrogenolysis, impurities in the starting material or from the reaction setup can poison the catalyst.

    • Solution: Ensure the substrate is pure before the deprotection step. Using a fresh batch of catalyst or increasing the catalyst loading can sometimes overcome minor poisoning issues.

  • Steric Hindrance: A sterically hindered protecting group can be difficult to remove.

    • Solution: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. However, care must be taken to avoid degradation of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my phenol-containing compound turning brown?

A brown or dark discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be triggered by atmospheric oxygen, trace metal impurities, or high temperatures, leading to the formation of colored quinones and polymeric byproducts.[1] To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use purified reagents and solvents.[1]

Q2: What are the most common protecting groups for phenols to prevent oxidation?

The most common strategies involve converting the phenolic hydroxyl group into an ether or an ester.[3][4]

  • Ethers:

    • Methyl Ethers (Me): Very stable but require harsh conditions for removal (e.g., BBr₃).

    • Benzyl Ethers (Bn): Robust and can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).[5][6][7]

    • Methoxymethyl (MOM) Ethers: Stable to many conditions but are acid-labile.[3][8]

    • Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): Widely used due to their ease of introduction and removal. Their stability varies significantly with the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection.[9]

  • Esters:

    • Acetates (Ac): Easily introduced but are sensitive to both acidic and basic conditions.

    • Benzoates (Bz): More stable than acetates and are also removed by acid or base hydrolysis.

Q3: How do I choose the right protecting group for my synthesis?

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions planned for the subsequent steps.

  • Easy to remove in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).

Below is a decision-making workflow to aid in selecting an appropriate protecting group.

G start Start: Need to protect a phenol q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there base-sensitive groups in the molecule? q1->q2 No pg_bn Consider Benzyl Ether (Bn) [Deprotection: H₂/Pd-C] q1->pg_bn Yes q3 Are there reducible groups (e.g., alkenes, alkynes, nitro groups)? q2->q3 No pg_silyl Consider Silyl Ethers (TBS, TIPS) [Deprotection: F⁻ (TBAF) or mild acid] q2->pg_silyl Yes pg_ester Consider Esters (Ac, Bz) [Deprotection: Base or Acid] q2->pg_ester Yes q4 Is mild deprotection required? q3->q4 No q3->pg_silyl Yes q4->pg_silyl Yes pg_mom Consider MOM Ether [Deprotection: Acid] q4->pg_mom No

Caption: Decision-making workflow for selecting a phenol protecting group.

Q4: I am observing side reactions during the protection of my phenol. What could be the cause?

Side reactions can arise from the reactivity of the aromatic ring, which is activated by the hydroxyl group, or from reactions with other functional groups in the molecule.

  • Electrophilic Aromatic Substitution: The electron-rich phenolic ring can react with electrophiles. Protecting the hydroxyl group can modulate this reactivity.

  • Over-protection: In molecules with multiple hydroxyl groups, it's possible to protect more than one. To achieve selectivity, one can use a stoichiometric amount of the protecting reagent or leverage steric hindrance by choosing a bulky protecting group that will preferentially react with the less hindered hydroxyl group.

  • Reaction with the Base: Strong bases can deprotonate other acidic protons in the molecule, leading to undesired reactions. Using a milder base like diisopropylethylamine (DIPEA) or potassium carbonate can mitigate this.

Q5: My silyl ether deprotection with TBAF is giving a low yield and a messy reaction. What can I do?

The tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent is basic and can cause decomposition of base-sensitive substrates.[9]

  • Solution: Buffer the reaction mixture with a mild acid, such as acetic acid. This neutralizes the basicity of the TBAF solution while still allowing the fluoride ion to cleave the silyl ether.

  • Alternative Fluoride Sources: Consider using other fluoride sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or potassium bifluoride (KHF₂), which can be less basic.[4]

Quantitative Data on Common Phenol Protecting Groups

The following tables summarize typical reaction conditions and yields for the protection and deprotection of phenolic hydroxyl groups. Note that optimal conditions can vary depending on the specific substrate.

Table 1: Protection of Phenols

Protecting GroupReagents and ConditionsTypical Reaction TimeTypical Yield
MOM MOMCl, DIPEA, DCM, 0 °C to rt3 - 8 h85 - 98%[10]
Benzyl (Bn) BnBr, K₂CO₃, Acetone, reflux2 - 6 h>90%[4]
TBS (TBDMS) TBSCl, Imidazole (B134444), DMF, rt1 - 12 h>90%[11]
TIPS TIPSCl, Imidazole, Microwave60 - 300 s90 - 95%[12]

Table 2: Deprotection of Phenol Protecting Groups

Protecting GroupReagents and ConditionsTypical Reaction TimeTypical Yield
MOM TFA, DCM, rt12 hHigh[3]
Benzyl (Bn) H₂ (1 atm), 10% Pd/C, EtOH, rt3 h>95%[4]
TBS (TBDMS) TBAF (1M in THF), THF, 0 °C to rt30 - 60 min>90%[9]
TIPS TBAF (1M in THF), THF, rt1 - 24 hHigh

Experimental Protocols and Workflows

Protocol 1: Protection of a Phenol as a Methoxymethyl (MOM) Ether

This protocol describes a general procedure for the protection of a phenolic hydroxyl group using methoxymethyl chloride (MOMCl).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve phenol (1 eq) and DIPEA (4 eq) in DCM under Argon. B Cool the mixture to 0 °C. A->B C Add freshly distilled MOMCl (3 eq) dropwise. B->C D Allow to warm to room temperature and stir for 16 h. C->D E Quench with saturated aq. NaHCO₃. D->E F Separate layers and extract aqueous phase with DCM. E->F G Dry combined organic layers over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for the MOM protection of a phenol.

Detailed Methodology:

  • In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve the phenol (1.0 eq.) and diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (B109758) (DCM).[3]

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with DCM and quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a MOM-Protected Phenol

This protocol outlines the removal of the MOM group under acidic conditions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve MOM-protected phenol (1 eq) in a mixture of DCM and TFA (e.g., 15:1). B Stir at room temperature for 12 h. A->B C Dilute with DCM and neutralize with saturated aq. NaHCO₃. B->C D Separate layers and extract aqueous phase with DCM. C->D E Dry combined organic layers over Na₂SO₄, filter, and concentrate. D->E F Purify the crude product. E->F

Caption: Experimental workflow for the acidic deprotection of a MOM ether.

Detailed Methodology:

  • Dissolve the MOM-protected phenol (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[3]

  • Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.[3]

  • Dilute the reaction mixture with DCM and carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenol as necessary.

Protocol 3: Protection of a Phenol as a Benzyl (Bn) Ether

This protocol describes a standard Williamson ether synthesis for the benzylation of a phenol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve phenol (1 eq) in acetone. B Add potassium carbonate (1.5 eq). A->B C Add benzyl bromide (1.2 eq). B->C D Heat the mixture to reflux for 2-6 h. C->D E Cool to room temperature and filter off the solid K₂CO₃. D->E F Concentrate the filtrate under reduced pressure. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the benzylation of a phenol.

Detailed Methodology:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in acetone.[4]

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.[4]

  • Add benzyl bromide (BnBr, 1.2 eq.) to the mixture.[4]

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude benzyl ether by flash column chromatography.

Protocol 4: Deprotection of a Benzyl-Protected Phenol via Hydrogenolysis

This protocol details the removal of a benzyl group using catalytic hydrogenolysis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve benzyl-protected phenol (1 eq) in ethanol. B Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%). A->B C Place the mixture under a hydrogen atmosphere (balloon or Parr shaker). B->C D Stir vigorously at room temperature for 3 h. C->D E Filter the reaction mixture through a pad of Celite to remove the catalyst. D->E F Concentrate the filtrate under reduced pressure to obtain the phenol. E->F

Caption: Experimental workflow for the hydrogenolysis of a benzyl ether.

Detailed Methodology:

  • Dissolve the benzyl-protected phenol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4][6]

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%) to the solution.[4][6]

  • Place the reaction mixture under an atmosphere of hydrogen gas (this can be achieved with a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).[4][6]

  • Stir the mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC (typically 1-4 hours).[4]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Protocol 5: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether

This protocol provides a general method for the silylation of a phenol using TBSCl.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve phenol (1 eq) in dry DMF. B Add imidazole (2.2 eq). A->B C Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq). B->C D Stir at room temperature for 1-12 h. C->D E Dilute with diethyl ether and wash with water and brine. D->E F Dry the organic layer over Na₂SO₄, filter, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the TBS protection of a phenol.

Detailed Methodology:

  • To a solution of the phenol (1.0 eq.) in dry N,N-dimethylformamide (DMF) at room temperature, add imidazole (2.2 eq.).[11]

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq.) to the mixture.[11]

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from 1 to 12 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 6: Deprotection of a TBS-Protected Phenol using TBAF

This protocol describes the fluoride-mediated cleavage of a TBS ether.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve TBS-protected phenol (1 eq) in anhydrous THF. B Cool the solution to 0 °C. A->B C Add 1 M TBAF in THF (1.1-1.5 eq) dropwise. B->C D Stir for 30-60 min, allowing the mixture to warm to room temperature. C->D E Quench with water and dilute with DCM. D->E F Separate layers and wash the organic layer with brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for the TBAF deprotection of a TBS ether.

Detailed Methodology:

  • Dissolve the TBS-protected phenol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) to make an approximately 0.1 M solution.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution.[9][13]

  • Allow the reaction to stir for 30-60 minutes, letting it warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water and dilute the mixture with dichloromethane (DCM).[9]

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from common reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via reductive amination of 3-hydroxyacetophenone?

A1: The primary impurities include unreacted starting material, 3-hydroxyacetophenone, and the over-reduction byproduct, 1-(3-hydroxyphenyl)ethanol (B2370087). Depending on the reaction conditions, other minor byproducts may also be present.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: Oily products are common when residual solvents or low-melting impurities are present. It is recommended to first attempt an acid-base extraction to remove non-basic and non-acidic impurities. If the product still remains an oil, column chromatography is the preferred method for purification.

Q3: I am having trouble with low yields during recrystallization. What can I do?

A3: Low recrystallization yields can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve your compound. Slow cooling is also crucial to allow for proper crystal formation. If the yield is still low, consider a different solvent system or using a co-solvent. Refer to the detailed recrystallization protocol for solvent suggestions.

Q4: During column chromatography, my product is streaking or not eluting from the silica (B1680970) gel. How can I fix this?

A4: this compound is a basic compound and can interact strongly with the acidic silica gel, leading to poor separation and recovery. To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica and improve the elution of your compound.[1]

Q5: How can I separate the (R) and (S) enantiomers of this compound?

A5: Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer can be liberated by treatment with a base. Chiral HPLC can also be used for analytical and preparative separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is an oil or waxy solid - Residual solvent- Presence of low-melting impurities (e.g., 1-(3-hydroxyphenyl)ethanol)- Ensure the product is thoroughly dried under high vacuum.- Perform an acid-base extraction to remove neutral impurities.- Purify by column chromatography.
Low purity after a single purification step - Impurities have similar properties to the product.- Employ a multi-step purification strategy (e.g., acid-base extraction followed by recrystallization or column chromatography).
Recrystallization yields are poor - Incorrect solvent or solvent volume.- Cooling was too rapid.- Perform small-scale solvent screening to find an optimal recrystallization solvent.- Use the minimum amount of hot solvent for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column chromatography shows poor separation - Inappropriate eluent system.- Strong interaction of the basic product with silica gel.- Optimize the eluent system using TLC.- Add 0.5-2% triethylamine to the mobile phase to reduce peak tailing and improve recovery.[1]
Chiral resolution is unsuccessful - Incorrect choice of resolving agent or solvent.- Diastereomeric salts have similar solubilities.- Screen different chiral resolving agents (e.g., mandelic acid derivatives, camphorsulfonic acid).- Experiment with different crystallization solvents to maximize the solubility difference between the diastereomeric salts.
Product discoloration (yellow/brown) - Oxidation of the phenolic hydroxyl group.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Store the purified product in a cool, dark place.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral impurities like 1-(3-hydroxyphenyl)ethanol and acidic starting material like 3-hydroxyacetophenone.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.

  • Separation of Layers : Combine the aqueous layers. The organic layer now contains neutral impurities.

  • Basification : Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (B78521) (NaOH), until the pH is greater than 10. This will deprotonate the amine and cause the free base to precipitate or form an oil.

  • Back Extraction : Extract the basified aqueous solution with fresh ethyl acetate or DCM to recover the purified this compound. Repeat this extraction three times.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an effective method for purifying solid this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Selection : Based on the properties of similar aminophenols, suitable solvents for recrystallization include isopropanol, ethanol (B145695), or a mixture of ethanol and water.[3]

  • Dissolution : In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to remove all residual solvent.

Flash Column Chromatography

This technique is ideal for purifying oily products or for separating impurities with similar polarities.

  • Stationary Phase : Silica gel is the standard stationary phase.

  • Mobile Phase (Eluent) : A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5-2% triethylamine (TEA) to prevent streaking.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the product. A typical starting point could be a gradient of 10% to 50% ethyl acetate in hexanes with 1% TEA.

  • Column Packing : Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Apply the sample to the top of the silica gel bed.

  • Elution : Run the column by applying gentle air pressure, collecting fractions.

  • Analysis : Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

    • Solvent A : Water + 0.1% TFA

    • Solvent B : Acetonitrile + 0.1% TFA

  • Gradient : A typical gradient might be 5% to 95% Solvent B over 20 minutes.

  • Detection : UV detection at a wavelength of approximately 270 nm.

  • Sample Preparation : Dissolve a small amount of the purified product in the initial mobile phase composition.

Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Remove neutral/acidic impurities column_chrom Column Chromatography acid_base->column_chrom If oil recrystallization Recrystallization acid_base->recrystallization If solid pure_product Pure Product column_chrom->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Poor Separation or Product Streaking check_rf Is Rf value optimal (approx. 0.3)? start->check_rf add_tea Add 0.5-2% Triethylamine to Eluent check_rf->add_tea Yes optimize_eluent Optimize Eluent Polarity (via TLC) check_rf->optimize_eluent No good_separation Good Separation add_tea->good_separation optimize_eluent->add_tea

Troubleshooting logic for column chromatography.

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 3-(1-Aminoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak overlap in the ¹H NMR spectrum of this compound?

A1: Peak overlap in the ¹H NMR spectrum of this compound, particularly in the aromatic region (typically 6.5-7.5 ppm), is common. This occurs because the protons on the benzene (B151609) ring have similar chemical environments, leading to closely spaced or overlapping signals.[1] The methine proton of the aminoethyl group and the protons of the amino and hydroxyl groups can also overlap with each other or with the aromatic signals, depending on the solvent and concentration.

Q2: What is the simplest first step to try and resolve overlapping signals?

A2: The most straightforward initial approach is to change the deuterated solvent.[2][3] The chemical shifts of protons are influenced by the solvent, and switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the overlapping signals, often leading to better resolution.[2][3] Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in the chemical shifts of nearby protons.[2]

Q3: When should I consider using more advanced techniques like 2D NMR?

A3: If changing the solvent does not provide adequate resolution, two-dimensional (2D) NMR spectroscopy is the next logical step.[2][4][5] Techniques like COSY and HSQC are powerful tools for resolving overlap by spreading the signals into a second dimension.[2][4] These methods are especially useful for complex molecules where 1D spectra are crowded.[1][5]

Q4: What are Lanthanide Shift Reagents (LSRs) and are they suitable for this compound?

A4: Lanthanide Shift Reagents are paramagnetic complexes that can coordinate with functional groups, such as the hydroxyl and amino groups present in this compound.[2] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the functional group.[2] This can effectively spread out overlapping signals.[2] They are a viable option when other methods fail, but can cause line broadening if not used carefully.

Troubleshooting Guides and Experimental Protocols

Issue 1: Overlapping Aromatic and Methine Proton Signals

This is a common issue where the quartet from the methine proton (-CH) of the ethyl group overlaps with the multiplets of the aromatic protons.

A change in solvent can alter the chemical environment and resolve the overlap.[2] Aromatic solvents, in particular, can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can be very effective.[3]

Experimental Protocol: Solvent Test

  • Sample Preparation: Prepare separate, identically concentrated solutions of this compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to each sample for accurate chemical shift referencing.[3]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[3]

  • Data Analysis: Process each spectrum and compare the chemical shifts of the protons across the different solvents to identify the solvent that provides the best peak separation.[3]

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts (δ, ppm)

The following table illustrates hypothetical ¹H NMR chemical shift data for the key protons of this compound in different solvents to demonstrate the potential for peak resolution.

ProtonCDCl₃Benzene-d₆DMSO-d₆
Aromatic H7.20-6.70 (m)7.00-6.50 (m)7.10-6.60 (m)
-CH (quartet)4.10 (q)3.85 (q)3.95 (q)
-CH₃ (doublet)1.45 (d)1.30 (d)1.35 (d)
-OH (singlet)5.30 (s, br)4.80 (s, br)9.30 (s, br)
-NH₂ (singlet)1.80 (s, br)1.55 (s, br)2.50 (s, br)

Note: This is illustrative data. Actual chemical shifts can vary based on concentration and temperature.

If solvent changes are insufficient, 2D NMR techniques can resolve the overlap by spreading the spectrum across two frequency axes.[4][5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. This is useful for tracing the coupling network and confirming which aromatic protons are adjacent to each other, and for confirming the coupling between the -CH and -CH₃ protons.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[2][4] Since ¹³C spectra are much more dispersed than ¹H spectra, this is an excellent method for resolving overlapping proton signals by visualizing them based on the chemical shift of the carbon they are attached to.[2][6]

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Prepare a concentrated sample of this compound (20-30 mg) in a suitable deuterated solvent (0.5-0.7 mL) that provides the best initial signal separation.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum to determine the spectral widths for each dimension.

    • Set up the HSQC experiment on the spectrometer using standard parameters. The experiment correlates the proton chemical shifts (F2 axis) with the carbon chemical shifts (F1 axis).

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

    • Analyze the resulting 2D plot. Each peak in the spectrum represents a correlation between a proton and the carbon it is directly bonded to. Overlapping proton signals in the 1D spectrum will appear as distinct peaks in the 2D spectrum as long as the carbons they are attached to have different chemical shifts.

Visualizations

A logical workflow can help in deciding the appropriate technique for resolving peak overlap.

G Start Peak Overlap Observed in 1D NMR Spectrum Solvent Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) Start->Solvent Check1 Is Resolution Sufficient? Solvent->Check1 NMR_2D Perform 2D NMR (e.g., COSY, HSQC) Check1->NMR_2D No End Peak Resolution Achieved Check1->End Yes Check2 Is Resolution Sufficient? NMR_2D->Check2 LSR Use Chemical Shift Reagent (LSR Titration) Check2->LSR No Check2->End Yes LSR->End Consult Consult NMR Specialist LSR->Consult HSQC_Concept Concept of 2D HSQC for Peak Resolution cluster_1D 1D ¹H NMR Spectrum cluster_2D 2D HSQC Spectrum H_axis <-- Chemical Shift (ppm) --> overlap Overlapping Signals (Ha, Hb) Peak_A overlap->Peak_A Dispersed by attached ¹³C shift Peak_B overlap->Peak_B C_axis ¹³C (ppm) H_axis_2D ¹H (ppm) label_A Resolved Peak A (Ha-Ca) label_B Resolved Peak B (Hb-Cb)

References

Addressing solubility issues of 3-(1-Aminoethyl)phenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with 3-(1-Aminoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a molecule that contains both a polar phenolic hydroxyl group and a basic amino group, as well as a nonpolar aromatic ring. This structure dictates its solubility. It is generally soluble in organic solvents such as ethanol (B145695) and ether, but it has limited solubility in water due to its hydrophobic aromatic structure.[1] The presence of functional groups that can donate a hydrogen bond, like alcohols and amines, contributes significantly to water solubility.[2][3]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The pH of the solvent has a significant impact on the solubility of this compound. The amino group is basic and the phenolic hydroxyl group is weakly acidic.[1] In acidic solutions, the amino group will be protonated, forming a more polar and thus more water-soluble ammonium (B1175870) salt.[4] Conversely, in basic solutions, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which also increases water solubility.[4] Therefore, the solubility in aqueous solutions is expected to be lowest around its isoelectric point and higher at both acidic and basic pH.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's limited water solubility.[1] It is advisable to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or ethanol, and then dilute this stock solution into the aqueous buffer.[5]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound in organic solvents should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term stability, to prevent degradation.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Qualitative Solubility Data

Due to the limited availability of precise quantitative data in the public domain, the following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents based on its chemical structure and the behavior of similar compounds.

SolventPredicted Qualitative SolubilityRationale
WaterLowThe nonpolar aromatic ring counteracts the polarizing effects of the hydroxyl and amino groups, leading to poor aqueous solubility.[1]
EthanolHighAs a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and amino groups.
Methanol (B129727)HighSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding.
DMSO (Dimethyl Sulfoxide)HighDMSO is a strong polar aprotic solvent capable of accepting hydrogen bonds and is an excellent solvent for many organic compounds.[7][8]
DMF (Dimethylformamide)HighDMF is a polar aprotic solvent that is a good solvent for many organic compounds.
AcetoneModerate to HighAcetone, a polar aprotic solvent, can accept hydrogen bonds from the phenolic hydroxyl and amino groups.
Dichloromethane (DCM)ModerateThe polarity of DCM is suitable for solvating the entire molecule, though it is less polar than alcohols or DMSO.
Hexane (B92381)LowAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar hydroxyl and amino groups of the molecule.

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid.

  • Dilution: If necessary, dilute the filtered saturated solution with the buffer to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This value represents the aqueous solubility at the experimental temperature.

G Workflow for Solubility Determination prep_standards Prepare Standard Solutions quantification Quantify by HPLC or UV-Vis prep_standards->quantification prep_sample Prepare Supersaturated Sample equilibration Equilibrate at Constant Temperature prep_sample->equilibration phase_separation Separate Solid and Liquid Phases equilibration->phase_separation sample_collection Collect and Filter Supernatant phase_separation->sample_collection dilution Dilute Sample sample_collection->dilution dilution->quantification calculation Calculate Solubility quantification->calculation

Workflow for Solubility Determination

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when diluting the organic stock into an aqueous buffer.

  • Possible Cause A: Final concentration is too high. The concentration of this compound in the final aqueous solution may be above its solubility limit.

    • Solution: Decrease the final working concentration. If a higher concentration is necessary, consider adjusting the pH of the aqueous buffer to increase solubility.

  • Possible Cause B: High percentage of organic solvent. The volume of the organic stock solution added to the aqueous buffer may be too high, causing the compound to precipitate.

    • Solution: Keep the final concentration of the organic solvent to a minimum, typically below 1% (v/v) for most biological assays.[5]

  • Possible Cause C: Improper mixing. Rapidly adding the aqueous buffer to the organic stock can create localized high concentrations, leading to precipitation.

    • Solution: Add the organic stock solution dropwise to the vortexing aqueous buffer to ensure rapid and thorough mixing.[5]

Issue 2: The prepared solution is cloudy or contains visible particles.

  • Possible Cause A: Incomplete dissolution. The compound may not have fully dissolved in the initial organic solvent.

    • Solution: Ensure the stock solution is clear before diluting it into the aqueous buffer. Gentle warming or brief sonication can aid in dissolving the compound in the organic solvent.

  • Possible Cause B: Poor quality of the solvent. The presence of impurities or water in the organic solvent can reduce its solvating power.

    • Solution: Use high-purity, anhydrous solvents for preparing stock solutions.[5]

Issue 3: Inconsistent or non-reproducible solubility results.

  • Possible Cause A: Equilibrium not reached. The incubation time during the shake-flask method may be insufficient.

    • Solution: Increase the equilibration time and take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Possible Cause B: Temperature fluctuations. Variations in temperature during the experiment will affect solubility.

    • Solution: Use a calibrated, temperature-controlled shaker or incubator and ensure all steps are performed at the same constant temperature.

  • Possible Cause C: Adsorption to labware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the measured concentration in the solution.[5]

    • Solution: Use low-adhesion plasticware or silanized glassware. Pre-rinsing pipette tips and filters with the solution before use can also help.

G Troubleshooting Solubility Issues cluster_precipitation Precipitation on Dilution cluster_cloudiness Cloudy Solution cluster_inconsistency Inconsistent Results high_conc High Final Concentration high_organic High Organic Solvent % bad_mixing Improper Mixing incomplete_diss Incomplete Dissolution bad_solvent Poor Solvent Quality no_equilibrium Equilibrium Not Reached temp_fluct Temperature Fluctuations adsorption Adsorption to Labware issue_precip Issue: Precipitation issue_precip->high_conc issue_precip->high_organic issue_precip->bad_mixing issue_cloudy Issue: Cloudiness issue_cloudy->incomplete_diss issue_cloudy->bad_solvent issue_inconsistent Issue: Inconsistency issue_inconsistent->no_equilibrium issue_inconsistent->temp_fluct issue_inconsistent->adsorption

Troubleshooting Solubility Issues

References

Minimizing racemization during the synthesis of chiral 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of chiral 3-(1-Aminoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a significant challenge in chiral amine synthesis. The primary causes involve the formation of planar, achiral intermediates that can be attacked from either side with equal probability.[1][2] Key factors that promote racemization include:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates.[1]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, potentially increasing the rate of racemization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of reduced enantiomeric excess (ee).[1]

Q2: What are the main synthetic strategies to obtain enantiomerically pure this compound?

A2: There are three primary strategies for synthesizing chiral this compound:

  • Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer from a prochiral starting material, such as the asymmetric reduction of 3'-hydroxyacetophenone (B363920).[3] This method is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer.

  • Chiral Resolution: This classical method involves separating a racemic mixture of this compound.[3][4] A common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid.[3][5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3] While effective, this method's maximum yield for the desired enantiomer is 50% without a recycling process for the unwanted enantiomer.[6][7]

  • Biocatalysis: This method utilizes enzymes, such as transaminases, to catalyze the enantioselective synthesis of the chiral amine.[4] Biocatalysis is known for its high selectivity under mild reaction conditions.[4]

Q3: How can I monitor the enantiomeric excess (ee) of my product during the reaction?

A3: The enantiomeric excess of your product can be monitored using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for separating and quantifying enantiomers, allowing for the determination of the ee at different stages of the reaction and purification.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

A common issue encountered during the synthesis of chiral this compound is a lower than expected enantiomeric excess. The following guide provides a systematic approach to troubleshoot and resolve this problem.

TroubleshootingWorkflow cluster_symptom Symptom cluster_causes Potential Causes cluster_actions Recommended Actions Symptom Low Enantiomeric Excess (ee) C1 Suboptimal Reaction Conditions Symptom->C1 C2 Impure/Degraded Catalyst or Reagents Symptom->C2 C3 Racemization During Work-up/Purification Symptom->C3 C4 Incorrect Catalyst/ Ligand Choice Symptom->C4 A1 Optimize Temperature, Pressure, and Time. Lower temperatures often improve selectivity. C1->A1 Address A2 Use fresh, high-purity catalyst and reagents. Store materials under recommended conditions. C2->A2 Address A3 Employ mild work-up conditions (pH, temp). Consider alternative purification methods. C3->A3 Address A4 Screen a library of chiral ligands/catalysts. Optimize catalyst loading. C4->A4 Address

Caption: Troubleshooting workflow for low enantiomeric excess.

Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

The following tables summarize the expected impact of various reaction parameters on the enantiomeric excess (ee) during the asymmetric synthesis of chiral amines.

Table 1: Asymmetric Hydrogenation of an Imine Intermediate

ParameterConditionExpected Enantiomeric Excess (ee)Reference
Catalyst [Cp*Ir(III)] with Chiral Phosphate AnionUp to 99%[8]
[Ru(II)] with Chiral Diamine/Phosphine Ligand96%[9]
Temperature 10 °C99%[8]
20 °C97%[8]
Solvent Toluene97%[8]
Tetrahydrofuran (THF)92%[8]
Acetonitrile (MeCN)10%[8]
Hydrogen Pressure 20 bar97%[8]

Table 2: Biocatalytic Resolution

EnzymeAcylating AgentSolventEnantiomeric Excess (ee) of ProductReference
Lipase from Candida rugosa MYIsopropenyl acetateToluene/[EMIM][BF4]96.17%[10]
Lipase PSVinyl acetateDichloromethane>99%[11]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3'-Hydroxyacetophenone

This protocol describes a general procedure for the asymmetric reduction of 3'-hydroxyacetophenone to this compound using a chiral catalyst.

Materials:

  • 3'-Hydroxyacetophenone

  • Chiral Ruthenium or Iridium catalyst (e.g., RuCl₂--INVALID-LINK--)

  • Hydrogen source (e.g., H₂ gas or a hydrogen donor like 2-propanol)

  • Anhydrous solvent (e.g., methanol, ethanol, or 2-propanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chiral catalyst to a dry, argon-flushed pressure reactor.

  • Add the anhydrous solvent, followed by the 3'-hydroxyacetophenone.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 3-(1-hydroxyethyl)phenol.

  • The resulting chiral alcohol can then be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction with subsequent hydrolysis or conversion to an azide (B81097) followed by reduction).

Asymmetric_Reduction_Workflow Start 3'-Hydroxyacetophenone Step1 Asymmetric Hydrogenation (Chiral Catalyst, H₂) Start->Step1 Intermediate Chiral 3-(1-Hydroxyethyl)phenol Step1->Intermediate Step2 Conversion to Amine (e.g., Mitsunobu or Azide route) Intermediate->Step2 End Chiral this compound Step2->End

Caption: Workflow for asymmetric reduction and subsequent amination.

Protocol 2: Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid

This protocol outlines a general procedure for the separation of racemic this compound via diastereomeric salt formation.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Solvent (e.g., acetone, ethanol, or a mixture)

Procedure:

  • Dissolution: Dissolve the racemic this compound in the chosen solvent at an elevated temperature.

  • In a separate flask, dissolve L-(+)-tartaric acid (typically 0.5 equivalents) in the same solvent, also at an elevated temperature.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • Liberation of the Free Amine: Dissolve the collected salt in water and adjust the pH to basic (e.g., with NaOH) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC. The other enantiomer remains in the filtrate from step 5 and can be recovered by a similar work-up.

Chiral_Resolution_Logic Racemic_Mixture Racemic this compound (R and S enantiomers) Diastereomeric_Salts Diastereomeric Salts (R-amine:L-acid and S-amine:L-acid) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization (based on different solubilities) Diastereomeric_Salts->Separation Enriched_Salt Less Soluble Diastereomeric Salt Separation->Enriched_Salt Precipitates Soluble_Salt More Soluble Diastereomeric Salt Separation->Soluble_Salt Remains in Solution Liberation_1 Liberate Free Amine (Base Treatment) Enriched_Salt->Liberation_1 Liberation_2 Liberate Free Amine (Base Treatment) Soluble_Salt->Liberation_2 Enantiomer_1 Enriched Enantiomer 1 Liberation_1->Enantiomer_1 Enantiomer_2 Enriched Enantiomer 2 Liberation_2->Enantiomer_2

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

References

Identification and characterization of impurities in 3-(1-Aminoethyl)phenol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities in 3-(1-Aminoethyl)phenol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials and Reagents: Residual starting materials, such as 3-hydroxyacetophenone, and reagents used in the synthesis, like those for reductive amination, can remain in the final product.

  • Process-Related Impurities: Byproducts formed during the synthesis, such as intermediates or products of side reactions, are a major source of impurities. For instance, in the synthesis of Rivastigmine from (S)-3-(1-(dimethylamino)ethyl)phenol, several process-related impurities have been identified that could also be relevant to this compound.[1]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, extreme pH, or oxidizing agents, leading to the formation of degradation products.

  • Chiral Impurities: If the synthesis is intended to be stereospecific for one enantiomer (e.g., (S)-3-(1-Aminoethyl)phenol), the other enantiomer ((R)-3-(1-Aminoethyl)phenol) is considered a chiral impurity.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and UV detection, is a robust method for separating and quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for confirming the identity of the main component. A Certificate of Analysis for this compound indicated that purity was determined by ¹H NMR to be ≥97.0%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities and degradation products.

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A3: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). For a drug substance, the identification threshold for an unknown impurity is typically 0.1%. The specific limits for known and unknown impurities will depend on the subsequent use of the intermediate and the potential toxicity of the impurities.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of co-eluting impurities.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amine, a lower pH is generally better. 3. Reduce the injection volume or the sample concentration. 4. Optimize the mobile phase composition or gradient to improve separation.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before each run. 4. Check the pump for leaks and ensure a steady flow rate.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a thorough needle wash program between injections.
Unexpected Peaks in the Chromatogram 1. Sample degradation. 2. Contamination of the sample or solvent. 3. Presence of unknown impurities.1. Prepare fresh samples and store them appropriately. Consider performing a forced degradation study to identify potential degradation products. 2. Analyze a blank (solvent) to check for contamination. 3. Use LC-MS to identify the mass of the unknown peak and propose a structure.
Impurity Characterization Challenges
Problem Possible Causes Troubleshooting Steps
Difficulty in Isolating an Impurity for Structural Elucidation 1. Low concentration of the impurity. 2. Co-elution with other components.1. Use preparative HPLC to enrich the impurity fraction. 2. Optimize the chromatographic method to achieve better separation. Consider using a different column chemistry or mobile phase.
Ambiguous NMR or Mass Spectra 1. Presence of multiple components in the isolated fraction. 2. Insufficient sample amount. 3. Complex fragmentation pattern in MS.1. Re-purify the isolated fraction. 2. Concentrate the sample or use more sensitive instrumentation. 3. Perform MS/MS experiments to obtain more structural information.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a starting point and may require optimization based on the specific impurities present in the sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

GC-MS Method for Residual Solvents and Volatile Impurities
  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 10 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL.

NMR Sample Preparation for Purity Determination
  • Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Sample Concentration: Approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals can be used for quantitative analysis (qNMR).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard (if used) into an NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and vortex until the sample is completely dissolved.

    • Acquire the ¹H NMR spectrum.

Quantitative Data Summary

The following table lists potential process-related impurities that may be found in this compound samples, inferred from the synthesis of Rivastigmine.[1] The retention times are relative and will vary depending on the specific HPLC conditions used.

Impurity Name Potential Structure Relative Retention Time (RRT) in HPLC Potential Origin
(S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamateC₁₄H₂₂N₂O₂7.695 min (example)Reaction with dimethylcarbamic chloride
(S)-3-(1-(Dimethylamino) ethyl) phenyl diethyl carbamateC₁₆H₂₆N₂O₂28.124 min (example)Reaction with diethylcarbamic chloride
(1-Ethyl-3-(1-(3-hydroxyphenyl) ethyl)-1,3-dimethylureaC₁₃H₂₀N₂O₂30.535 min (example)Side reaction with ethyl(methyl)carbamic chloride
(S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamateC₁₃H₂₀N₂O₂16.370 min (example)Reaction with ethyl isocyanate or equivalent
3-Acetyl phenyl ethyl (methyl) carbamateC₁₂H₁₅NO₃41.556 min (example)Reaction of 3-hydroxyacetophenone with ethyl(methyl)carbamic chloride
(S)-N,N-dimethyl-1-(3-(4-nitro phenoxy) phenyl) ethanamineC₁₆H₁₈N₂O₃109.767 min (example)Reaction with 1-fluoro-4-nitrobenzene
3-Nitrophenyl ethyl (methyl) carbamateC₁₀H₁₂N₂O₄44.075 min (example)Reaction of 3-nitrophenol (B1666305) with ethyl(methyl)carbamic chloride

Visualizations

Impurity_Identification_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Known_Impurity Known Impurity? HPLC->Known_Impurity Identify_Quantify Identify & Quantify GCMS->Identify_Quantify NMR->Identify_Quantify LCMS LC-MS Analysis Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate Known_Impurity->LCMS No Known_Impurity->Identify_Quantify Yes Report Report Findings Identify_Quantify->Report Characterize Structural Elucidation (NMR, MS/MS) Isolate->Characterize Characterize->Identify_Quantify Troubleshooting_Logic Start Unexpected Peak in HPLC Check_Blank Analyze Blank (Solvent) Start->Check_Blank Peak_Present Peak in Blank? Check_Blank->Peak_Present Contamination Source of Contamination Peak_Present->Contamination Yes Forced_Degradation Perform Forced Degradation Study Peak_Present->Forced_Degradation No Compare_Retention Compare Retention Times Forced_Degradation->Compare_Retention Match Match Found? Compare_Retention->Match Degradation_Product Likely Degradation Product Match->Degradation_Product Yes Unknown_Impurity Unknown Process Impurity Match->Unknown_Impurity No LCMS_Analysis LC-MS Analysis for Identification Unknown_Impurity->LCMS_Analysis Synthesis_Pathway_Impurities cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start_Material 3-Hydroxyacetophenone Intermediate Imine Intermediate Start_Material->Intermediate Reductive Amination (e.g., NH₃, H₂, Catalyst) Impurity1 Unreacted 3-Hydroxyacetophenone Start_Material->Impurity1 Product This compound Intermediate->Product Reduction Impurity2 Over-alkylation Products Intermediate->Impurity2 Impurity4 (R)-3-(1-Aminoethyl)phenol (Chiral Impurity) Product->Impurity4 Impurity3 Byproducts from Reducing Agent

References

Technical Support Center: Enhancing the Stability of 3-(1-Aminoethyl)phenol for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 3-(1-Aminoethyl)phenol during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Issue Possible Cause Recommended Solution
Discoloration (e.g., turning pink, yellow, or brown) Oxidation of the phenolic group, often accelerated by exposure to air (oxygen), light, or high temperatures.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protect from light by using amber vials or storing in the dark, and maintain refrigerated conditions (2-8°C). For solutions, consider adding an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395).
Precipitation in solution The compound may have low solubility in the chosen solvent, or degradation products may be forming that are insoluble. pH changes can also affect solubility.Ensure the chosen solvent is appropriate for the desired concentration. If precipitation occurs upon storage, try preparing fresh solutions before use. For aqueous solutions, buffering the pH may improve stability and solubility.
Decreased purity or potency in analytical tests (e.g., HPLC) Chemical degradation of the compound due to improper storage conditions.Review and optimize storage conditions. Implement a stability testing protocol to determine the optimal storage conditions and shelf-life for your specific formulation or application.
Inconsistent experimental results Variability in the quality of the stored this compound due to degradation.Re-qualify the stored material using appropriate analytical techniques (e.g., HPLC, NMR) before use to ensure it meets the required purity specifications for your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at refrigerated temperatures (2-8°C), and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: My this compound solution has changed color. Can I still use it?

A2: A change in color is a visual indicator of degradation, likely due to oxidation. While the extent of degradation cannot be determined by color alone, it is a sign of reduced purity. For applications sensitive to impurities, it is highly recommended to use a fresh, colorless solution. The stability of phenylephrine (B352888), a structurally similar compound, is also known to be compromised by color changes on oxidation[1].

Q3: How can I prevent the degradation of this compound in solution for an extended experiment?

A3: To enhance the stability of this compound in solution, especially for longer experiments, consider the following:

  • Use a suitable solvent: The choice of solvent can impact stability.

  • Control the pH: For aqueous solutions, maintaining an acidic pH can improve the stability of phenolic compounds[1].

  • Add antioxidants: The addition of antioxidants like ascorbic acid or sodium metabisulfite can help prevent oxidative degradation[1].

  • Protect from light and air: Store solutions in amber vials with minimal headspace or under an inert atmosphere.

  • Maintain low temperatures: If the experimental conditions allow, keeping the solution at a low temperature can slow down degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound is expected to be oxidation of the phenol (B47542) group, which can lead to the formation of quinone-type structures and other colored byproducts. Hydrolytic and photolytic degradation may also occur under specific conditions. Studies on the similar compound phenylephrine have identified degradation products resulting from its interaction with other components in formulations[2][3][4][5][6].

Q5: How can I monitor the stability of my this compound sample over time?

A5: The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products, allowing for the quantification of purity over time. A validated stability-indicating HPLC method is crucial for accurate stability assessment[7].

Data Presentation

The following table provides illustrative stability data for a solution of a compound structurally similar to this compound, phenylephrine hydrochloride (0.2 mg/mL in 0.9% sodium chloride), stored at room temperature (25°C)[8]. This data can be used as a general guide for understanding potential stability profiles.

Storage Time (Days) Purity (%) pH Appearance
0100.04.3Clear, colorless solution
799.54.1Clear, colorless solution
1499.14.0Clear, colorless solution

Note: This data is for illustrative purposes and the stability of this compound may vary.

Experimental Protocols

Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a known concentration. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Stability-Indicating HPLC Method Development

This protocol provides a general approach for developing an HPLC method to assess the stability of this compound.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate (B84403) buffer or other suitable aqueous mobile phase component.

  • Forced degradation samples of this compound.

Methodology:

  • Initial Conditions:

    • Mobile Phase: Start with a simple gradient, for example, 10% to 90% acetonitrile in a phosphate buffer (pH 3.0) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 272 nm) and also scan a wider range with a PDA detector to identify degradation products with different chromophores. A similar wavelength is used for the analysis of phenylephrine[7].

  • Method Optimization:

    • Inject the forced degradation samples.

    • Evaluate the separation of the main peak from any degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., organic solvent, pH of the aqueous phase), and column temperature to achieve optimal resolution.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway A This compound B Oxidation (O2, Light, Heat) A->B C Quinone-type Intermediates (Colored) B->C Primary Pathway D Further Degradation Products

Potential oxidative degradation pathway for this compound.

troubleshooting_workflow start Instability Observed (e.g., color change, impurity) check_storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure? - Atmosphere (Inert?) start->check_storage check_solution Review Solution Preparation: - Solvent? - pH? - Antioxidants used? start->check_solution implement_changes Implement Corrective Actions: - Store at 2-8°C, in dark, under N2/Ar - Use fresh solution - Add antioxidant (e.g., Ascorbic Acid) check_storage->implement_changes check_solution->implement_changes retest Re-analyze sample (e.g., HPLC) implement_changes->retest stable Compound is Stable retest->stable Purity meets spec. not_stable Compound still unstable retest->not_stable Purity below spec. further_investigation Further Investigation: - Forced degradation study - Identify degradants not_stable->further_investigation

Troubleshooting workflow for stability issues.

storage_conditions cluster_solid Solid Compound cluster_solution Solution solid_storage Optimal Storage (Solid) solid_temp Temperature: 2-8°C solid_storage->solid_temp solid_light Light: Protect from light (Amber vial/dark) solid_storage->solid_light solid_atm Atmosphere: Inert (N2 or Ar) solid_storage->solid_atm stability Enhanced Stability solid_storage->stability solution_storage Optimal Storage (Solution) solution_temp Temperature: 2-8°C (if possible) solution_storage->solution_temp solution_light Light: Protect from light (Amber vial) solution_storage->solution_light solution_ph pH (Aqueous): Slightly acidic solution_storage->solution_ph solution_antioxidant Antioxidant: e.g., Ascorbic Acid solution_storage->solution_antioxidant solution_storage->stability

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)phenol. While direct comparative experimental data for both enantiomers is not extensively available in public literature, this document synthesizes known information, established principles of stereochemistry in pharmacology, and detailed experimental protocols to offer a comprehensive overview for research and drug development purposes. The primary focus of the known biological activity of these enantiomers revolves around the inhibition of cholinesterases, key enzymes in the nervous system.

Introduction to (R)- and (S)-3-(1-Aminoethyl)phenol

(R)- and (S)-3-(1-Aminoethyl)phenol are stereoisomers, mirror images of each other that are non-superimposable. This difference in three-dimensional structure is crucial as it dictates how each enantiomer interacts with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to side effects.

A significant piece of evidence for the differential activity of these enantiomers is the role of (S)-3-(1-Aminoethyl)phenol as a key intermediate in the synthesis of the drug Rivastigmine . Rivastigmine is a cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. This strongly suggests that the (S)-enantiomer possesses the necessary stereochemistry for interaction with and inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Comparative Biological Activity Data

Direct, publicly available experimental data quantitatively comparing the cholinesterase inhibitory activity of (R)- and (S)-3-(1-Aminoethyl)phenol is limited. However, based on the established role of the (S)-enantiomer in the synthesis of Rivastigmine, a hypothetical comparison can be inferred. It is expected that the (S)-enantiomer exhibits significantly higher inhibitory potency against both acetylcholinesterase and butyrylcholinesterase compared to the (R)-enantiomer.

Table 1: Hypothetical Comparative Cholinesterase Inhibition Data

EnantiomerTarget EnzymeActivity ParameterValueReference
(S)-3-(1-Aminoethyl)phenol Acetylcholinesterase (AChE)IC50 (µM)Data not available; expected to be activeInferred from use in Rivastigmine synthesis
Butyrylcholinesterase (BChE)IC50 (µM)Data not available; expected to be activeInferred from use in Rivastigmine synthesis
(R)-3-(1-Aminoethyl)phenol Acetylcholinesterase (AChE)IC50 (µM)Data not available; expected to be significantly less active than the (S)-enantiomerBased on principles of stereoselectivity
Butyrylcholinesterase (BChE)IC50 (µM)Data not available; expected to be significantly less active than the (S)-enantiomerBased on principles of stereoselectivity

Signaling Pathway: Cholinergic Neurotransmission and its Inhibition

The primary signaling pathway relevant to the biological activity of these compounds is cholinergic neurotransmission. Acetylcholine (ACh) is a neurotransmitter that is released into the synaptic cleft and binds to postsynaptic receptors to propagate a nerve signal. Acetylcholinesterase (AChE) is an enzyme that rapidly hydrolyzes ACh, terminating the signal. Inhibition of AChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This is the therapeutic mechanism of drugs like Rivastigmine.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by (S)-3-(1-Aminoethyl)phenol ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation ACh_Receptor->Signal Inhibitor (S)-3-(1-Aminoethyl)phenol Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of (S)-3-(1-Aminoethyl)phenol on acetylcholinesterase.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cholinesterase inhibitory activity of the (R)- and (S)-enantiomers of this compound.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method to determine acetylcholinesterase and butyrylcholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • (R)-3-(1-Aminoethyl)phenol and (S)-3-(1-Aminoethyl)phenol

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the enzyme (AChE or BChE) in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of the substrate (ATCI or BTCI) in deionized water.

  • Assay in 96-well plate:

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the test wells. Add solvent without the compound to the control wells.

    • Add the enzyme solution to all wells except the blank.

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Method_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Buffer, Inhibitor/Control, Enzyme, DTNB) Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATCI/BTCI) to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Measurement) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Determine IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay using the Ellman's method.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The established role of the (S)-enantiomer as a precursor to the cholinesterase inhibitor Rivastigmine provides strong evidence for its activity against acetylcholinesterase and butyrylcholinesterase. Conversely, it is highly probable that the (R)-enantiomer exhibits significantly lower inhibitory potency due to stereoselective interactions at the enzyme's active site. For definitive quantitative comparison, further experimental studies directly comparing the two enantiomers using standardized assays, such as the Ellman's method described herein, are warranted. Such studies would provide valuable data for the rational design and development of new therapeutic agents targeting the cholinergic system.

A Comparative Guide to 3-(1-Aminoethyl)phenol and Other Phenylethylamines in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(1-Aminoethyl)phenol and other neurologically active phenylethylamines. It synthesizes experimental data on their receptor interactions, functional effects, and mechanisms of action, offering a valuable resource for neuroscience research and drug discovery.

Introduction to Phenylethylamines

Phenylethylamine (PEA) and its derivatives are a broad class of endogenous and synthetic compounds with significant effects on the central nervous system (CNS). As a parent compound, PEA is an endogenous trace amine that functions as a neuromodulator, particularly within catecholaminergic and serotonergic systems.[1][2][3] Its structure is the backbone for many neurotransmitters (e.g., dopamine (B1211576), norepinephrine) and various psychoactive substances.[1]

This compound, a specific derivative, has emerged as a compound of interest due to its distinct pharmacological profile. This guide compares its known neurological effects with those of the parent compound PEA and other relevant analogues, focusing on receptor binding, in-vitro and in-vivo functional outcomes.

Comparative Analysis: Receptor Binding and Functional Effects

The neurological effects of phenylethylamines are dictated by their structural variations, which determine their affinity for different molecular targets.

Receptor and Transporter Interactions

Phenylethylamines primarily interact with trace amine-associated receptors (TAARs), particularly TAAR1, and can also modulate the activity of monoamine transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] PEA itself acts as a TAAR1 agonist. This activation leads to a complex downstream cascade that can modulate dopamine and serotonin signaling.[1]

Substitutions on the phenyl ring or the ethylamine (B1201723) side chain can drastically alter receptor affinity and functional activity. For instance, para-chloro substitution on PEA enhances its ability to inhibit serotonin uptake.[4] While a comprehensive binding profile for this compound is not extensively documented in publicly available literature, its scaffold is recognized as a promising template for developing functionally selective κ-opioid receptor (κOR) agonists, suggesting a potential interaction with the opioid system.[5]

In Vitro Neurological Effects

At the cellular level, phenylethylamines exhibit a range of activities from neurotransmitter release to neuroprotection.

  • This compound : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress, leading to a significant reduction in cell death in vitro.[5] This neuroprotective profile distinguishes it from many other phenylethylamines, which can sometimes induce oxidative stress.

  • β-Phenylethylamine (PEA) : In contrast, some research suggests that PEA may contribute to oxidative stress by inhibiting mitochondrial complexes (Complex-I and Complex-III) and the antioxidant enzyme DT-diaphorase.[6][7] This dual role—neuromodulation versus potential neurotoxicity—is a key area of investigation.

Table 1: Comparison of In Vitro Neurological Effects

CompoundKey In Vitro EffectExperimental ModelReference
This compound Neuroprotection against oxidative stressNeuronal cell cultures[5]
β-Phenylethylamine (PEA) Inhibition of mitochondrial complexes I & IIIIn silico molecular docking[6]
p-Chlorophenylethylamine Competitive inhibition of serotonin uptakeBrain synaptosomes[4]
In Vivo Behavioral and Physiological Effects

Animal models are crucial for understanding the integrated physiological and behavioral outcomes of these compounds.

  • This compound : In rodent models, this compound has shown significant antidepressant-like effects. In the forced swim and tail suspension tests, it decreased immobility time, a standard behavioral marker for antidepressant activity.[5]

  • β-Phenylethylamine (PEA) : PEA is known for its stimulant properties, which are structurally and functionally similar to amphetamine.[2][8] It increases locomotor activity and can induce rewarding and reinforcing behaviors.[2] Its effects are often linked to its ability to promote the release of dopamine in the mesocorticolimbic pathway.[2] Furthermore, PEA can have dose-dependent effects on cerebral blood flow, with lower doses increasing flow and higher concentrations causing vasoconstriction.[9]

Table 2: Comparison of In Vivo Behavioral Effects

CompoundPrimary Behavioral EffectAnimal ModelKey FindingReference
This compound Antidepressant-likeRodent (Forced Swim Test)Decreased immobility time[5]
β-Phenylethylamine (PEA) Psychomotor StimulationMouse (Open-Field Test)Increased circling and head-twitching behaviors[2]
β-Phenylethylamine (PEA) Rewarding EffectsRodent (Conditioned Place Preference)Induces preference for drug-paired environment[2]

Signaling Pathways and Mechanisms of Action

The distinct effects of these compounds arise from their engagement with different signaling pathways.

The diagram below illustrates the generally accepted mechanism for β-phenylethylamine. PEA acts as an agonist at the TAAR1 receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that modulates the activity of dopamine transporters (DAT), leading to increased extracellular dopamine levels and subsequent psychomotor effects.

Caption: Proposed signaling pathway for β-phenylethylamine (PEA) at the presynaptic dopamine terminal.

The neuroprotective action of this compound likely involves pathways that counteract cellular stress. The diagram below presents a logical workflow for an experiment designed to confirm these effects, where the compound is hypothesized to inhibit pathways leading to apoptosis and cell death under conditions of oxidative stress.

Neuroprotection_Workflow cluster_treatment Experimental Groups Start Neuronal Cell Culture Stress Induce Oxidative Stress (e.g., with H₂O₂) Start->Stress Control Vehicle Control Stress->Control Treatment Treat with This compound Stress->Treatment Measure Measure Outcomes Control->Measure Treatment->Measure Viability Cell Viability Assay (e.g., MTT) Measure->Viability Apoptosis Apoptosis Markers (e.g., Caspase-3) Measure->Apoptosis Result Compare Results Viability->Result Apoptosis->Result

Caption: Experimental workflow to investigate the neuroprotective effects of this compound.

Experimental Methodologies

Reproducible and validated experimental protocols are the foundation of comparative pharmacology. Below are detailed methodologies for key assays used in the study of phenylethylamines.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., κ-opioid receptor).

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-U-69,593 for κOR).

  • Unlabeled test compound: this compound.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: In each well of the 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a specific concentration of the test compound.

  • Control Wells: Include wells for "total binding" (receptor + radioligand only) and "non-specific binding" (receptor + radioligand + a high concentration of an unlabeled competitor).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[13]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A 1. Prepare Reagents (Receptor, Radioligand, Test Compound) B 2. Incubate at Equilibrium (All components combined in 96-well plate) A->B C 3. Separate Bound/Free Ligand (Rapid vacuum filtration) B->C D 4. Wash Filters (Remove non-specific binding) C->D E 5. Add Scintillation Cocktail & Measure Radioactivity D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ values) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Forced Swim Test (Porsolt Test)

This is a standard behavioral test used to screen for antidepressant-like activity in rodents.[5]

Objective: To assess the potential antidepressant effects of this compound.

Materials:

  • Adult male mice or rats.

  • Test compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Video recording equipment for scoring.

Procedure:

  • Acclimation: Animals are housed in the testing room for at least 1-2 hours before the experiment begins.

  • Drug Administration: Animals are divided into groups and administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection) typically 30-60 minutes before the test.

  • Pre-Swim Session (optional but recommended): On the day before the test, each animal is placed in the water cylinder for a 15-minute adaptation session. This increases the reliability of the immobility measure on the test day.

  • Test Session: On the test day, each animal is placed individually into the water cylinder for a 6-minute session. The behavior is recorded.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Typically, the duration of immobility is scored during the last 4 minutes of the 6-minute test.

  • Data Analysis: The mean immobility time is calculated for each treatment group. A statistically significant reduction in immobility time for the drug-treated group compared to the vehicle group suggests an antidepressant-like effect. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 A Acclimation & Pre-Swim (15 min session) B Drug/Vehicle Administration A->B C Test Session (6 min swim) B->C D Behavioral Scoring (Measure Immobility Time) C->D E Statistical Analysis (Compare groups) D->E

Caption: Experimental workflow for the rodent Forced Swim Test (FST).

Conclusion

The comparative analysis of this compound and other phenylethylamines reveals a diverse and functionally rich chemical space. While the parent compound, β-phenylethylamine, primarily acts as a psychostimulant through modulation of monoamine systems, this compound displays a distinct profile characterized by neuroprotective and antidepressant-like properties. Its potential interaction with the κ-opioid system and its ability to shield neurons from oxidative stress highlight it as a promising lead scaffold for the development of novel therapeutics for mood disorders and neurodegenerative diseases. Further research, particularly comprehensive receptor screening and in vivo pharmacological studies, is necessary to fully elucidate its mechanism of action and therapeutic potential.

References

Navigating the Chiral Maze: A Comparative Analysis of Resolving Agents for 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a detailed comparison of the efficacy of various chiral resolving agents for the resolution of racemic 3-(1-Aminoethyl)phenol, a key intermediate in the synthesis of several pharmaceutical compounds. The data presented herein is synthesized from established methodologies, offering a quantitative basis for selecting the optimal resolving agent and conditions for this crucial separation.

The primary method for the chiral resolution of this compound involves the formation of diastereomeric salts with a chiral acid. This process leverages the different physicochemical properties of the resulting diastereomers, such as solubility, to enable their separation. The choice of resolving agent and the crystallization solvent are paramount to achieving high diastereomeric and subsequent enantiomeric excess, as well as a good overall yield.

Comparative Efficacy of Chiral Resolving Agents

The following table summarizes the quantitative data on the efficacy of different chiral resolving agents for the resolution of a structurally similar compound, N-[4-(1-aminoethyl)-phenyl]-methanesulfonamide, which serves as a strong proxy for this compound due to the identical chiral center environment. The data highlights the impact of the resolving agent, the use of a salt-forming auxiliary, and the solvent system on the yield and enantiomeric excess (ee) of the desired diastereomeric salt.

Resolving Agent SystemSolventYield (%)Enantiomeric Excess (ee%)
(+)-O,O'-Dibenzoyl-D-tartaric acidIsopropyl Alcohol1793.4
(+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acidIsopropyl Alcohol4398.5
(+)-O,O'-Dibenzoyl-D-tartaric acid / (1S)-(+)-10-Camphorsulfonic acidIsopropyl Alcohol4298.7
(+)-O,O'-Di-p-toluoyl-D-tartaric acid / D-Mandelic acidIsopropyl Alcohol4599.1
(+)-O,O'-Di-p-toluoyl-D-tartaric acid / (1S)-(+)-10-Camphorsulfonic acidIsopropyl Alcohol4399.3
(+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acidMethanol2597.6
(+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acidEthanol2396.2
(+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acidWater3588.2

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of this compound based on the diastereomeric salt formation method.

General Procedure for Diastereomeric Salt Formation and Resolution
  • Dissolution: The racemic this compound and a salt-forming auxiliary compound (e.g., mandelic acid or camphorsulfonic acid) are dissolved in a suitable solvent (e.g., isopropyl alcohol, methanol, ethanol, or water) at an elevated temperature (typically between 40°C and the boiling point of the solvent).[1][2]

  • Addition of Chiral Resolving Agent: To the resulting solution, the chiral resolving agent (e.g., an O,O'-diacyltartaric acid derivative) is added. The mixture is then stirred at the elevated temperature for a period of 1 to 4 hours to facilitate the formation of the diastereomeric salts.[1][2]

  • Crystallization: The solution is gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature can significantly influence the purity and yield of the crystalline product.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration. The collected solid is typically washed with a small amount of the cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine. The desired enantiomer of this compound can then be extracted into an organic solvent.

  • Analysis: The enantiomeric excess of the final product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The logical flow of the chiral resolution process via diastereomeric salt formation is depicted in the following diagram.

G Workflow for Chiral Resolution of this compound cluster_prep Diastereomeric Salt Formation cluster_sep Separation and Purification cluster_final Enantiomer Liberation and Analysis racemate Racemic this compound dissolution Dissolution at Elevated Temperature racemate->dissolution auxiliary Salt-Forming Auxiliary (e.g., Mandelic Acid) auxiliary->dissolution solvent_prep Solvent (e.g., Isopropyl Alcohol) solvent_prep->dissolution mixing Mixing and Stirring dissolution->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-O,O'-Di-p-toluoyl-D-tartaric acid) resolving_agent->mixing crystallization Cooling and Selective Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation extraction Solvent Extraction liberation->extraction final_product Enantiomerically Pure This compound extraction->final_product analysis Chiral HPLC Analysis final_product->analysis

Figure 1. A diagram illustrating the key steps in the chiral resolution of this compound.

Concluding Remarks

The selection of an appropriate chiral resolving agent is a multi-faceted decision that depends on factors such as the desired enantiomeric purity, acceptable yield, cost, and availability of the resolving agent. The data presented indicates that the use of a combination of an O,O'-diacyltartaric acid derivative with a salt-forming auxiliary like mandelic acid or camphorsulfonic acid in a solvent such as isopropyl alcohol can provide a significant improvement in both yield and enantiomeric excess compared to using the tartaric acid derivative alone.[1][2] This synergistic effect is a key consideration for process optimization. Researchers are encouraged to use this guide as a starting point for developing a robust and efficient chiral resolution process for this compound tailored to their specific needs.

References

A Comparative Guide to Validating HPLC Methods for the Quantification of 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(1-Aminoethyl)phenol against other analytical techniques. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The guide outlines detailed methodologies and presents supporting experimental data to facilitate method selection and validation.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method with UV detection is proposed for the routine quantification of this compound.

Proposed HPLC Method Parameters

The following table outlines the proposed starting parameters for the HPLC method. These parameters are based on common practices for the analysis of phenolic and amino compounds and should be optimized during method development.

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 275 nm
Run Time Approximately 15 minutes
Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.

1.2.1. System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated. A standard solution of this compound is injected multiple times (typically five or six). The system is deemed suitable if the relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates are within predefined limits.

1.2.2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank sample (diluent/mobile phase), a placebo sample (if applicable), and a sample spiked with known impurities. There should be no interfering peaks at the retention time of this compound.

1.2.3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each standard solution in triplicate. Plot a calibration curve of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

1.2.4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or matrix with the analyte. Prepare at least three replicates for each concentration level. Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98-102%.

1.2.5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol for Repeatability (Intra-assay precision): Prepare six identical samples at 100% of the target concentration. Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.

  • Protocol for Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD of the combined results from both studies.

1.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

1.2.7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect of these changes on the chromatographic performance is evaluated.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Alternative Methodologies
  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For phenolic amines, derivatization is often required to improve volatility and chromatographic performance. A Flame Ionization Detector (FID) is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.

  • UV-Vis Spectrophotometry: This is a simpler and more accessible technique but is less specific than chromatographic methods. It is based on the principle that the analyte absorbs light at a specific wavelength. This method is prone to interference from other UV-absorbing compounds in the sample.

Comparative Performance Data

The following table summarizes the hypothetical performance characteristics of the proposed HPLC method and the alternative techniques for the quantification of this compound.

ParameterHPLC-UVGC-FID (with derivatization)LC-MSUV-Vis Spectrophotometry
Specificity HighHighVery HighLow
Linearity (r²) > 0.999> 0.998> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%90 - 110%
Precision (RSD) < 2%< 3%< 1%< 5%
LOD ~10 ng/mL~20 ng/mL~0.1 ng/mL~1 µg/mL
LOQ ~30 ng/mL~60 ng/mL~0.3 ng/mL~3 µg/mL
Analysis Time ~15 min~20 min~10 min~5 min
Cost per Sample ModerateModerateHighLow
Sample Preparation Simple (dissolution)Complex (derivatization)Simple (dissolution)Very Simple (dissolution)

Visualizing Workflows and Relationships

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_results Results prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_spl Prepare Sample Solutions run_analysis Run HPLC Analysis prep_spl->run_analysis specificity Specificity data_analysis Data Analysis & Reporting specificity->data_analysis linearity Linearity linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis system_suitability->run_analysis If Passes run_analysis->specificity run_analysis->linearity run_analysis->accuracy run_analysis->precision run_analysis->lod_loq run_analysis->robustness

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic start Start: Need to quantify This compound q1 High Specificity Required? start->q1 hplc Propose HPLC-UV Method q1->hplc Yes uvvis Use UV-Vis (for screening) q1->uvvis No q2 Trace Level Analysis? q3 Volatile Impurities a Concern? q2->q3 No lcms Consider LC-MS q2->lcms Yes q3->hplc No gc Consider GC-FID q3->gc Yes hplc->q2

Caption: Decision tree for analytical method selection.

Conclusion

The proposed reversed-phase HPLC-UV method offers a balanced combination of specificity, sensitivity, and cost-effectiveness for the routine quantification of this compound. Its thorough validation according to ICH guidelines will ensure the generation of reliable and reproducible data, which is critical in research and drug development. For applications requiring higher sensitivity or the analysis of complex matrices, LC-MS presents a superior alternative, albeit at a higher cost. GC-FID is a viable option if the analyte and potential impurities are amenable to gas chromatography, while UV-Vis spectrophotometry is best suited for preliminary screening or in situations where high specificity is not a primary concern. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available resources, and the intended application.

A Comparative Guide to the Synthesis of 3-(1-Aminoethyl)phenol: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of chiral amines is a critical process in the pharmaceutical industry, as these compounds are key building blocks for a vast array of active pharmaceutical ingredients (APIs). 3-(1-Aminoethyl)phenol, a valuable chiral amine, is no exception. For researchers and drug development professionals, the choice of synthetic route can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an objective comparison of the two primary methods for synthesizing this compound: biocatalytic synthesis using transaminases and chemical synthesis via reductive amination.

This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for specific research and development needs.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the biocatalytic and chemical synthesis of this compound, providing a clear overview of the performance of each method.

MetricBiocatalytic Synthesis (Transaminase)Chemical Synthesis (Reductive Amination - Leuckart Reaction)
Starting Material 3'-Hydroxyacetophenone (B363920)3'-Hydroxyacetophenone
Catalyst/Reagent Engineered ω-TransaminaseFormamide (B127407), Formic Acid
Yield High conversion, with potential for high isolated yield.[1]~80-87% (based on acetophenone (B1666503) as a similar substrate)[2]
Enantiomeric Excess >99% (for (S)-enantiomer)Not inherently selective; produces a racemic mixture
Reaction Temperature 30-45°C[1][3]120-205°C[2][4]
Reaction Pressure AtmosphericAtmospheric
Solvent Aqueous buffer (e.g., pH 7.5-8.2), often with a co-solvent (e.g., DMSO)[1][3]Formamide (acts as both reagent and solvent), water[2]
Key Advantages High enantioselectivity, mild reaction conditions, "green" process[5]Well-established, no need for enzyme screening/engineering
Key Disadvantages Requires specific enzyme, potential for product inhibitionHigh temperatures, harsh reagents, produces racemic product, potential for byproducts

Experimental Workflows and Methodologies

Biocatalytic Synthesis Workflow

The biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol involves the asymmetric amination of 3'-hydroxyacetophenone using an engineered ω-transaminase. Isopropylamine typically serves as the amine donor.

G cluster_0 Biocatalytic Synthesis Start Start Reaction_Mix Prepare Reaction Mixture: - 3'-Hydroxyacetophenone - Engineered ω-Transaminase - Isopropylamine (amine donor) - PLP (cofactor) - Aqueous Buffer (pH 7.5) - DMSO (co-solvent) Start->Reaction_Mix 1. Incubation Incubate at 45°C with stirring Reaction_Mix->Incubation 2. Extraction Product Extraction (e.g., with ethyl acetate) Incubation->Extraction 3. Purification Purification (e.g., chromatography) Extraction->Purification 4. Product_Bio (S)-3-(1-Aminoethyl)phenol Purification->Product_Bio 5.

Caption: Biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol.

Chemical Synthesis Workflow

The chemical synthesis of this compound can be achieved through the Leuckart reaction, a type of reductive amination. This method produces a racemic mixture of the product.

G cluster_1 Chemical Synthesis (Leuckart Reaction) Start_Chem Start Reaction_Setup Combine: - 3'-Hydroxyacetophenone - Formamide - Water Start_Chem->Reaction_Setup 1. Heating Heat mixture to 205°C for 6 hours Reaction_Setup->Heating 2. Hydrolysis Acid Hydrolysis (e.g., with HCl) Heating->Hydrolysis 3. Workup Aqueous Work-up and Extraction Hydrolysis->Workup 4. Purification_Chem Purification (e.g., distillation) Workup->Purification_Chem 5. Product_Chem Racemic this compound Purification_Chem->Product_Chem 6.

Caption: Chemical synthesis of this compound via the Leuckart reaction.

Detailed Experimental Protocols

Biocatalytic Synthesis of (S)-3-(1-Aminoethyl)phenol

This protocol is based on the use of an engineered ω-transaminase for the asymmetric amination of 3'-hydroxyacetophenone.[3]

Materials:

  • 3'-Hydroxyacetophenone

  • Engineered ω-transaminase from Vibrio fluvialis (or a similar engineered transaminase)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution by dissolving 3'-hydroxyacetophenone to a final concentration of 35 g/L in a potassium phosphate buffer (pH 7.5) containing 1.5 M isopropylamine, 1 mM PLP, and 5% (v/v) DMSO.

  • Add the engineered ω-transaminase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5% (w/w) of the substrate.

  • Stir the mixture at 45°C and monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction has reached completion (typically within 24 hours), cool the mixture to room temperature.

  • Extract the product from the aqueous phase using ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude (S)-3-(1-Aminoethyl)phenol.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain the highly enantiopure product.

Chemical Synthesis of this compound (Leuckart Reaction)

This protocol is adapted from a procedure for the reductive amination of acetophenone and is expected to yield racemic this compound.[2]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3'-hydroxyacetophenone (1 equivalent), formamide (4.5 equivalents), and water (approx. 0.5 equivalents relative to the ketone).

  • Heat the mixture with magnetic stirring in an oil bath at 205°C for 6 hours.

  • Cool the reaction mixture to approximately 100°C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the intermediate formamide.

  • After cooling to room temperature, extract the mixture with diethyl ether to remove any unreacted starting material. Discard the ether layer.

  • Basify the aqueous layer to a pH > 10 with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • Purify the product by vacuum distillation or column chromatography.

Conclusion

Both biocatalytic and chemical synthesis routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Biocatalysis stands out for its exceptional stereoselectivity, producing the desired enantiomer in high purity under mild, environmentally friendly conditions.[5] This makes it an increasingly attractive option for pharmaceutical applications where enantiopurity is paramount. The main challenges lie in the availability and cost of a suitable engineered enzyme.

Chemical synthesis , particularly through methods like the Leuckart reaction, is a well-established and robust method that does not require specialized biological reagents.[4] However, it necessitates high temperatures and harsh reagents, and critically, it produces a racemic mixture, which then requires a subsequent resolution step to isolate the desired enantiomer, adding complexity and reducing the overall yield of the target molecule.

The choice between these methods will ultimately depend on the specific project requirements, including the need for enantiopurity, the scale of the synthesis, cost considerations, and the availability of specialized biocatalysts. For the production of enantiomerically pure this compound, biocatalysis presents a more direct and efficient approach.

References

Benchmarking the Antioxidant Activity of 3-(1-Aminoethyl)phenol Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 3-(1-Aminoethyl)phenol against three widely recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following sections present a summary of antioxidant activity, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway involved in the cellular antioxidant response.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for this compound and the standard antioxidants as determined by the DPPH, ABTS, and FRAP assays.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)FRAP Assay (TEAC, µM)
This compound Hypothetical Data: 45.8Hypothetical Data: 25.3Hypothetical Data: 850
Trolox 3.77 - 63.69[1][2]2.93 - 42.11[1][2]TEAC is the standard
Ascorbic Acid 6.1 - 41.25[2][3][4]28.23[2]High reducing capacity
BHT 139.4 - 202.35[5][6]-Moderate reducing capacity

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established and widely used procedures in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Principle: The antioxidant donates a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution to obtain various concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard (Trolox, Ascorbic Acid, BHT) to the wells.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a series of concentrations of the test compound and standard in the appropriate solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the working FRAP reagent.

  • Sample Preparation: Prepare various dilutions of the test compound and a standard (FeSO₄).

  • Assay:

    • Add 180 µL of the pre-warmed (37°C) FRAP working reagent to each well of a 96-well plate.

    • Add 20 µL of the diluted test sample or ferrous sulfate (B86663) standards to the wells.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key cellular antioxidant signaling pathway and a typical experimental workflow for an antioxidant assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_sample Prepare Sample and Standard Dilutions mix Mix Sample/Standard with DPPH Solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS detoxification

Caption: The Nrf2-ARE Signaling Pathway for Antioxidant Response.

References

Comparative Efficacy of Metal Complexes with Aminophenol-Derived Ligands: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of transition metal complexes derived from Schiff base ligands incorporating an aminophenol moiety reveals significant potential for therapeutic applications. This guide provides a comparative overview of their anticancer, antimicrobial, and antioxidant properties, supported by experimental data from published research. Due to a lack of specific studies on metal complexes derived directly from 3-(1-Aminoethyl)phenol, this report focuses on analogous compounds to provide a representative understanding of their performance.

Transition metal complexes are at the forefront of medicinal inorganic chemistry, with their therapeutic potential often enhanced by chelation with organic ligands. Schiff bases derived from aminophenols are particularly noteworthy due to their versatile coordination capabilities and inherent biological activities. This guide synthesizes preclinical data on a series of these complexes, offering a comparative perspective for researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Analysis

The cytotoxic potential of metal complexes is a key area of investigation. A study on Cu(II), Zn(II), and Mn(II) complexes with a Schiff base derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol demonstrated varied efficacy against different cancer cell lines. The data, summarized below, highlights the superior performance of the copper complex.

Table 1: Comparative in vitro anticancer activity (IC₅₀ in µM) of aminophenol-derived Schiff base metal complexes. [1]

CompoundA549 (Lung Cancer)A549cisR (Cisplatin-Resistant Lung Cancer)
Ligand>50>50
Cu(II) Complex3.935.21
Zn(II) Complex18.2621.34
Mn(II) Complex33.6141.58
Cisplatin (B142131)8.1225.67

The copper(II) complex exhibited the highest cytotoxicity, notably overcoming cisplatin resistance in the A549cisR cell line.[1] This suggests a different mechanism of action compared to traditional platinum-based drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of the Schiff base ligand and its metal complexes for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, was then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with test compounds incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Dissolve formazan with DMSO incubation3->solubilization absorbance_reading Read absorbance at 490 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antioxidant Activities

Metal complexes of aminophenol derivatives also exhibit significant antimicrobial and antioxidant properties. A study on Cr(III), Ni(II), and Cu(II) complexes of 3-aminocoumarin (B156225) provides a basis for comparison.

Table 2: Comparative antimicrobial activity (inhibition zone in mm) of 3-aminocoumarin metal complexes.

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilis
3-Aminocoumarin8798
Cr(III) Complex14121513
Ni(II) Complex12101311
Cu(II) Complex16141815

Table 3: Comparative antioxidant activity (DPPH scavenging activity, IC₅₀ in µg/mL) of 3-aminocoumarin metal complexes.

CompoundIC₅₀ (µg/mL)
3-Aminocoumarin85
Cr(III) Complex68
Ni(II) Complex75
Cu(II) Complex62

In both antimicrobial and antioxidant assays, the copper(II) complex demonstrated the highest activity. Chelation of the metal ion to the ligand generally enhanced the biological activity compared to the free ligand.

Experimental Protocols

Antimicrobial Activity (Agar Well Diffusion Method):

  • Culture Preparation: Bacterial strains were cultured in nutrient broth for 24 hours.

  • Inoculation: Mueller-Hinton agar (B569324) plates were uniformly swabbed with the bacterial cultures.

  • Well Preparation: Wells of 6 mm diameter were made in the agar plates.

  • Compound Loading: A 100 µL solution of each test compound (1 mg/mL in DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the inhibition zone around each well was measured in millimeters.

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Reaction Mixture: 2 mL of various concentrations of the test compounds in methanol (B129727) were mixed with 2 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated, and the IC₅₀ value was determined.

Synthesis_and_Screening cluster_main General Workflow for Synthesis and Biological Evaluation aminophenol Aminophenol Derivative synthesis_ligand Schiff Base Ligand Synthesis aminophenol->synthesis_ligand aldehyde Aldehyde/Ketone aldehyde->synthesis_ligand metal_salt Metal Salt synthesis_complex Metal Complex Synthesis metal_salt->synthesis_complex synthesis_ligand->synthesis_complex characterization Characterization (FT-IR, UV-Vis, etc.) synthesis_complex->characterization biological_screening Biological Screening characterization->biological_screening anticancer Anticancer Assays biological_screening->anticancer antimicrobial Antimicrobial Assays biological_screening->antimicrobial antioxidant Antioxidant Assays biological_screening->antioxidant

Caption: Synthesis and evaluation of aminophenol-derived metal complexes.

Potential Signaling Pathway in Anticancer Activity

While the precise signaling pathways for these specific complexes are not fully elucidated in the provided literature, a common mechanism for metal-based anticancer drugs involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Apoptosis_Pathway cluster_pathway Hypothesized Apoptotic Signaling Pathway metal_complex Metal Complex cell Cancer Cell metal_complex->cell ros Increased ROS Production cell->ros mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage DNA Damage ros->dna_damage caspase Caspase Activation mitochondria->caspase dna_damage->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: A potential mechanism of apoptosis induction by metal complexes.

References

Cross-Validation of Analytical Methods for 3-(1-Aminoethyl)phenol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-(1-Aminoethyl)phenol is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the quantification of this compound and the detection of its potential impurities. While specific cross-validation data for this exact molecule is not widely published, this document extrapolates from established analytical methodologies for similar phenolic and amino compounds to present a robust framework for method development and validation.

The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as the physicochemical properties of the analyte, the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput.[1] This guide outlines detailed experimental protocols, presents a comparative summary of expected performance characteristics, and illustrates the logical workflow for cross-validation to ensure consistency and reliability between different analytical approaches.

Comparative Performance of Analytical Methods

The choice between HPLC, GC, and CE for the purity analysis of this compound will depend on the specific analytical requirements. HPLC is often favored for its versatility with non-volatile and thermally labile compounds. GC is a powerful technique for volatile and semi-volatile compounds, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer.[1] Capillary electrophoresis offers high separation efficiency and is particularly useful for charged molecules.[2]

A summary of the expected performance characteristics for each technique, based on typical validation parameters for pharmaceutical analysis, is presented below.[3][4][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg to ng/mL rangeng/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng/mL rangeµg/mL range
Specificity HighVery High (especially with MS)High
Throughput Moderate to HighModerateHigh

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound purity.

High-Performance Liquid Chromatography (HPLC) Method

Given its phenolic and amino functional groups, a reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Acetonitrile (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Gas Chromatography (GC) Method

For GC analysis, derivatization of the polar functional groups (hydroxyl and amino) of this compound is recommended to improve its volatility and chromatographic peak shape.

Sample Preparation and Derivatization: To a precisely weighed amount of the sample, add a suitable solvent (e.g., pyridine) and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative. Dilute the derivatized sample with a solvent like hexane (B92381) before injection.

Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen at a constant flow rate
Inlet Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Detector Temperature 300°C
Injection Volume 1 µL (split injection)
Capillary Electrophoresis (CE) Method

Capillary Zone Electrophoresis (CZE) is a suitable technique for the analysis of the ionizable this compound.[2]

Sample Preparation: Dissolve the sample in the background electrolyte (BGE) to a final concentration of approximately 0.2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

Instrumentation and Conditions:

ParameterCondition
Instrument Capillary Electrophoresis system with UV Detector
Capillary Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Capillary Temperature 25°C
Detection Wavelength 214 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

Methodology Diagrams

To ensure consistency and comparability of results, a structured workflow for method validation and cross-validation is essential.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC) M1_Dev Method Development M1_Val Method Validation (ICH Guidelines) M1_Dev->M1_Val Analysis Analysis of Same Batches M1_Val->Analysis M2_Dev Method Development M2_Val Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Val->Analysis CrossVal Cross-Validation Report Final Report CrossVal->Report Conclusion on Equivalency Compare Comparison of Results (Statistical Analysis) Analysis->Compare Data Compare->CrossVal

Caption: Workflow for the cross-validation of two analytical methods.

The validation of each analytical method should adhere to the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation characteristics.[5]

ICH_Validation_Parameters cluster_parameters ICH Q2(R1) Validation Parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantitation MethodValidation->LOQ Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Comparing the pharmacological profile of Rivastigmine synthesized from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rivastigmine (B141), a cornerstone in the management of Alzheimer's and Parkinson's disease-related dementia, can be synthesized through various chemical pathways. The choice of precursor and synthetic route significantly influences the impurity profile of the final active pharmaceutical ingredient (API), which in turn may have implications for its pharmacological activity, safety, and overall therapeutic efficacy. This guide provides a comparative analysis of Rivastigmine synthesized from different precursors, focusing on the resulting pharmacological profiles and the analytical methodologies used for their characterization.

Executive Summary

While direct comparative studies on the pharmacological profiles of Rivastigmine synthesized from different precursors are not extensively available in public literature, an analysis of the common synthetic routes and their associated impurities allows for an indirect comparison. The primary differences in the pharmacological profile of Rivastigmine from various synthetic origins are likely to stem from the type and quantity of process-related impurities. This guide will delve into the known pharmacological profile of pure Rivastigmine and explore how key impurities, identified from different synthetic pathways, could potentially modulate its therapeutic effects.

Pharmacological Profile of Rivastigmine

Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This dual inhibition increases the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for cognitive function, thereby alleviating symptoms of dementia.[1] The therapeutic effect of Rivastigmine is well-established, with extensive clinical data supporting its efficacy.[2]

Table 1: Key Pharmacological Parameters of Rivastigmine

ParameterDescription
Mechanism of ActionReversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]
Therapeutic IndicationsMild to moderate dementia of the Alzheimer's type and Parkinson's disease[1]
Bioavailability (Oral)Approximately 40% (for a 3 mg dose)
MetabolismPrimarily hydrolyzed by cholinesterases to an inactive metabolite[]
Elimination Half-lifeApproximately 1.5 hours

Common Synthetic Routes and Potential Impurities

The synthesis of Rivastigmine can be broadly categorized into several approaches, each starting from different precursors and potentially generating a unique set of impurities.

Chemoenzymatic Synthesis from 3'-Methoxyacetophenone (B145981) or 3'-Hydroxyacetophenone

This modern approach utilizes enzymes for key stereoselective steps, offering high yields and enantiomeric purity.[4][5][6][7] A common precursor for this route is 3'-methoxyacetophenone or 3'-hydroxyacetophenone.[4][5][8][9]

Key Steps (Illustrative):

  • Reduction of the ketone to a chiral alcohol.

  • Enzymatic resolution (e.g., using lipase) to isolate the desired enantiomer.[10][11][12]

  • Conversion of the alcohol to an amine.

  • Carbamoylation to yield Rivastigmine.

Potential Impurities: Even with the high selectivity of enzymes, side reactions and incomplete conversions can lead to impurities.

  • (R)-Rivastigmine: The unwanted enantiomer, which may have a different pharmacological and toxicological profile.

  • Unreacted intermediates: Such as (S)-3-(1-(dimethylamino)ethyl)phenol.

  • Over-alkylation or side-reaction products: Depending on the specific reagents used.

Classical Synthesis involving Resolution

Older synthetic routes often involve the synthesis of a racemic mixture of Rivastigmine, followed by resolution to isolate the active (S)-enantiomer.

Potential Impurities: This approach can be less efficient and may introduce a broader range of impurities.

  • (R)-Rivastigmine: Incomplete resolution can lead to higher levels of the inactive enantiomer.

  • Process-related impurities: A study identified several potential process-related impurities in Rivastigmine tartrate, including:

    • (S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (B8479999) (Dimethyl-rivastigmine)[13][14]

    • (S)-3-(1-(Dimethylamino)ethyl)phenyl diethylcarbamate (Diethyl-rivastigmine)[13][14]

    • 3-Acetylphenyl ethyl(methyl)carbamate[13]

Impact of Impurities on Pharmacological Profile

The presence of impurities can alter the pharmacological profile of Rivastigmine in several ways:

  • Reduced Potency: The presence of inactive isomers or related substances can lower the overall potency of the drug product per unit mass.

  • Altered Efficacy: Some impurities may have their own pharmacological activity, which could be synergistic, antagonistic, or result in off-target effects. For instance, while the specific pharmacological activities of Dimethyl-rivastigmine and Diethyl-rivastigmine are not well-documented in publicly available literature, their structural similarity to Rivastigmine suggests they could potentially interact with cholinesterases.

  • Toxicity: Impurities may have their own toxicological profiles, contributing to adverse effects.

  • Modified Pharmacokinetics: Impurities could potentially interfere with the absorption, distribution, metabolism, or excretion of Rivastigmine.

Table 2: Common Rivastigmine Impurities and their Potential Pharmacological Significance

ImpurityPotential OriginPotential Pharmacological Impact
(R)-RivastigmineIncomplete stereoselective synthesis or resolutionLikely lower or no therapeutic activity, potentially contributing to side effects.
(S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (Dimethyl-rivastigmine)Side reaction during carbamoylationUnknown, but structural similarity suggests potential for weak cholinesterase inhibition or other off-target effects.
(S)-3-(1-(Dimethylamino)ethyl)phenyl diethylcarbamate (Diethyl-rivastigmine)Impurity in carbamoyl (B1232498) chloride starting material or side reactionUnknown, but structural similarity suggests potential for weak cholinesterase inhibition or other off-target effects.
3-Acetylphenyl ethyl(methyl)carbamateUnreacted starting material or side productLikely inactive as a cholinesterase inhibitor due to the ketone group instead of the dimethylaminoethyl moiety.

Experimental Protocols for Impurity Profiling

Robust analytical methods are crucial for identifying and quantifying impurities in Rivastigmine API, ensuring its quality and safety.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis of Rivastigmine and its impurities.[15][16]

Typical HPLC Method Parameters:

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]

  • Detection: UV detection at a wavelength of approximately 210-220 nm.[15]

  • Internal Standard: A structurally similar compound, such as donepezil, can be used for accurate quantification.[16]

A detailed protocol for the isolation of Diethyl Rivastigmine from Rivastigmine via semi-preparative HPLC has been described, highlighting the potential for chromatographic separation of these closely related compounds.[17]

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in Rivastigmine synthesis and analysis, the following diagrams are provided.

Rivastigmine_Synthesis_Comparison cluster_chemo Chemoenzymatic Synthesis cluster_classical Classical Synthesis cluster_impurities Potential Impurities Precursor1 3'-Methoxyacetophenone or 3'-Hydroxyacetophenone Step1_chemo Reduction & Enzymatic Resolution Precursor1->Step1_chemo Intermediate_chemo Chiral Precursor Step1_chemo->Intermediate_chemo Step2_chemo Carbamoylation Intermediate_chemo->Step2_chemo Rivastigmine Rivastigmine Step2_chemo->Rivastigmine Impurity1 (R)-Rivastigmine Step2_chemo->Impurity1 Precursor2 Alternative Precursors Step1_classical Multi-step Synthesis Precursor2->Step1_classical Racemic Racemic Rivastigmine Step1_classical->Racemic Impurity2 Dimethyl-rivastigmine Step1_classical->Impurity2 Impurity3 Diethyl-rivastigmine Step1_classical->Impurity3 Step2_classical Resolution Racemic->Step2_classical Step2_classical->Rivastigmine Step2_classical->Impurity1

Caption: Comparison of major synthetic routes to Rivastigmine.

HPLC_Workflow cluster_system HPLC System Sample Rivastigmine API Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase Gradient) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Impurity Quantification Data->Quantification

Caption: General workflow for HPLC analysis of Rivastigmine impurities.

Rivastigmine_MoA Rivastigmine Rivastigmine AChE Acetylcholinesterase (AChE) Rivastigmine->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Rivastigmine->BuChE Inhibits Breakdown Breakdown AChE->Breakdown BuChE->Breakdown Acetylcholine Acetylcholine Acetylcholine->Breakdown Increased_ACh Increased Acetylcholine in Synapse Breakdown->Increased_ACh Prevents Cognitive Improved Cognitive Function Increased_ACh->Cognitive

Caption: Mechanism of action of Rivastigmine.

Conclusion

The pharmacological profile of Rivastigmine is intrinsically linked to its chemical purity. While different synthetic precursors and methodologies can be employed for its manufacture, the primary determinant of its pharmacological consistency lies in the effective control and minimization of process-related impurities. Chemoenzymatic routes, starting from precursors like 3'-methoxyacetophenone, generally offer higher stereoselectivity and potentially a cleaner impurity profile compared to classical resolution methods.[4][9] The diligent application of robust analytical techniques, such as HPLC, is paramount to ensure the quality and, consequently, the predictable and safe pharmacological performance of Rivastigmine for the benefit of patients. Further research into the specific pharmacological activities of common Rivastigmine impurities would provide a more complete picture and aid in setting even more precise manufacturing specifications.

References

A Comparative Guide to Enantiomeric Excess Determination of 3-(1-Aminoethyl)phenol Using Different Chiral Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral drug intermediates and active pharmaceutical ingredients (APIs). 3-(1-Aminoethyl)phenol is a key chiral building block, and its enantiomeric purity is of significant interest. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and reliable technique for this purpose.[1]

Comparison of Chiral Columns for Enantiomeric Separation

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amines and amino alcohols. Their effectiveness stems from a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation that lead to chiral recognition.

This guide will compare two hypothetical, yet representative, chiral columns for the analysis of this compound:

  • Chiral Column A: An amylose-based column (e.g., based on Amylose tris(3,5-dimethylphenylcarbamate)).

  • Chiral Column B: A cellulose-based column (e.g., based on Cellulose tris(3,5-dimethylphenylcarbamate)).

The following table summarizes the hypothetical performance data for these two columns under optimized normal-phase conditions.

ParameterChiral Column A (Amylose-based)Chiral Column B (Cellulose-based)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 273 nmUV at 273 nm
Retention Time (R-enantiomer) 8.2 min9.5 min
Retention Time (S-enantiomer) 9.5 min11.2 min
Resolution (Rs) 2.12.5
Selectivity Factor (α) 1.161.18

Experimental Workflow

The general workflow for determining the enantiomeric excess of a sample of this compound is outlined below. This process involves sample preparation, HPLC analysis, and data processing to calculate the enantiomeric excess.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weigh and Dissolve This compound Sample Dilution Dilute with Mobile Phase to Working Concentration Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample onto Chiral HPLC Column Filtration->Injection Prepared Sample Separation Isocratic Elution and Enantiomer Separation Injection->Separation Detection UV Detection of Eluted Enantiomers Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Raw Data Integration Integrate Peak Areas of Each Enantiomer Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation Result Result Calculation->Result Final ee% Report

Experimental workflow for ee% determination.

Detailed Experimental Protocols

Below are the detailed experimental protocols for the two hypothetical chiral columns.

Method 1: Chiral Column A (Amylose-based)

1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or similar), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 273 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. Enantiomeric Excess Calculation The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Chiral Column B (Cellulose-based)

1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or similar), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 273 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. Enantiomeric Excess Calculation The enantiomeric excess (ee%) is calculated using the same formula as in Method 1, based on the integrated peak areas of the two enantiomers.

Concluding Remarks

Both amylose- and cellulose-based chiral stationary phases are powerful tools for the enantiomeric separation of this compound. The choice between them may depend on the specific impurity profile of the sample and the desired resolution and analysis time. The provided protocols offer a solid starting point for method development. It is crucial to optimize the mobile phase composition, including the type and concentration of the alcohol modifier and the acidic or basic additive, to achieve the best possible separation for a given sample and column. As a general practice, screening a variety of chiral columns and mobile phase systems is the most effective strategy for developing a robust and reliable method for enantiomeric excess determination.

References

Side-by-side comparison of different catalysts for reductive amination synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reductive amination is a cornerstone reaction in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. The choice of catalyst is paramount, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide offers a side-by-side comparison of common catalysts for reductive amination, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic endeavors.

Performance Comparison of Reductive Amination Catalysts

The following tables summarize the performance of various catalysts in the reductive amination of two model substrates: the formation of N-benzylaniline from benzaldehyde (B42025) and aniline, and the synthesis of N-benzylcyclohexylamine from cyclohexanone (B45756) and benzylamine. These examples provide a comparative snapshot of catalyst efficacy under representative conditions.

Table 1: Reductive Amination of Benzaldehyde with Aniline

Catalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Borohydride (B1222165) Reagents
NaBH(OAc)₃1,2-Dichloroethane (B1671644) (DCE)Room Temp0.596[1]
NaBH₃CNMethanolRoom Temp--[2]
NaBH₄ / DOWEX®50WX8Tetrahydrofuran (THF)Room Temp0.3391[2][3]
NaBH₄ / NaH₂PO₄·H₂OTetrahydrofuran (THF)Reflux0.9292[4]
Precious Metal Catalysts
H₂ / Pd/CMethanolRoom Temp--[5]
H₂ / Pd/UiO-66-NO₂Toluene60695[6]
H₂ / Au/CeO₂/TiO₂Toluene1004-[7]
Non-Precious Metal Catalysts
H₂ / Ni NanoparticlesIsopropanol76-High Yields[8]
H₂ / Co Particles-80->99[9]
Biocatalysts
Imine Reductase (IRED)Aqueous BufferRoom Temp-Moderate to High[10]
Amine Dehydrogenase (AmDH)Aqueous Buffer3021-60>95-99[11]

Table 2: Reductive Amination of Cyclohexanone with Benzylamine

Catalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Borohydride Reagents
NaBH(OAc)₃1,2-Dichloroethane (DCE)Room Temp288[1]
NaBH₃CNMethanolRoom Temp--[2]
NaBH₄MethanolRoom Temp--[12]
Precious Metal Catalysts
H₂ / Pd/CAqueous Micellar---[13]
H₂ / Au/CeO₂/TiO₂Toluene100479[7][14]
Non-Precious Metal Catalysts
H₂ / Ni NanoparticlesIsopropanol76--[8]
H₂ / Co Particles-80--[9]
Biocatalysts
Imine Reductase (IRED)Aqueous BufferRoom Temp-71-99[15][16]
Amine Dehydrogenase (AmDH)Aqueous Buffer30--[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in your own laboratory settings.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

This protocol describes the synthesis of a secondary amine from an aldehyde and a primary amine in a one-pot reaction.[18][19]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1 equiv) in the chosen solvent, add the amine (1.1 equiv).

  • Stir the mixture at room temperature for 5-30 minutes.

  • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the mixture.

  • Stir the reaction at room temperature for 6 hours or until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Nickel-Catalyzed Reductive Amination of Ketones

This protocol outlines a general procedure for the synthesis of primary amines from ketones using a heterogeneous nickel catalyst.[20]

Materials:

Procedure:

  • In a high-pressure autoclave, combine the ketone (0.5 mmol) and the Ni-TA@SiO₂-800 catalyst (30 mg).

  • Add tert-butanol (3 mL) to the autoclave.

  • Seal the autoclave and purge with nitrogen, followed by pressurizing with ammonia gas to 5-7 bar.

  • Pressurize the autoclave with hydrogen gas to 20 bar.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the gases.

  • Filter the catalyst from the reaction mixture and wash with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified, for example, by converting it to its hydrochloride salt and recrystallizing.

Protocol 3: Biocatalytic Reductive Amination using Amine Dehydrogenase (AmDH)

This protocol describes the asymmetric synthesis of a chiral amine from a ketone using an amine dehydrogenase.[21]

Materials:

Procedure:

  • Prepare a reaction mixture containing ammonium formate buffer (1 M, pH 8.5), NAD⁺ (1 mM), and the ketone substrate (50 mM).

  • Add the formate dehydrogenase (FDH) and the specific amine dehydrogenase (AmDH) to the reaction mixture.

  • Incubate the reaction at 30 °C on an orbital shaker.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent.

  • The extracted product can be purified by standard chromatographic techniques.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the reductive amination process and experimental workflows.

ReductiveAminationPathway carbonyl Aldehyde or Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal amine Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O product Amine Product imine->product catalyst Catalyst/ Reducing Agent catalyst->product

General pathway of reductive amination.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aldehyde/Ketone and Amine in Solvent add_catalyst Add Catalyst/ Reducing Agent start->add_catalyst react Stir at appropriate Temperature and Time add_catalyst->react monitor Monitor Progress (TLC, LC-MS, GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Characterize Product

Typical experimental workflow for reductive amination.

Catalyst Selection Considerations

The choice of catalyst for reductive amination depends on several factors, including the nature of the substrates, desired selectivity, and practical considerations such as cost and safety.

  • Borohydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent, particularly effective for one-pot reactions as it preferentially reduces the iminium ion over the carbonyl starting material.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl compound, often requiring a two-step procedure where the imine is pre-formed.[2][12]

  • Precious Metal Catalysts: Catalysts based on palladium, platinum, and gold are highly active and can often be used under milder conditions with hydrogen gas.[5][6][7] They are particularly useful for large-scale synthesis due to their high efficiency. However, the cost of these metals and the need for specialized equipment for hydrogenation can be a drawback.

  • Non-Precious Metal Catalysts: Nickel and cobalt-based catalysts have emerged as cost-effective and abundant alternatives to precious metals.[8][9][20] They often require higher temperatures and pressures but demonstrate excellent activity and selectivity for a wide range of substrates.

  • Biocatalysts: Imine reductases (IREDs) and amine dehydrogenases (AmDHs) offer unparalleled stereoselectivity, making them ideal for the synthesis of chiral amines.[10][17][22] These enzymatic reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry. The substrate scope of wild-type enzymes can be a limitation, but protein engineering is rapidly expanding their applicability.[15]

References

Safety Operating Guide

Proper Disposal of 3-(1-Aminoethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Proper management and disposal of 3-(1-Aminoethyl)phenol are critical to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this corrosive chemical, in line with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

PropertyValueSource
CAS Number 63720-38-7[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Hazard Class Corrosive[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste. On-site neutralization is not recommended due to the compound's amphoteric nature (possessing both acidic and basic functional groups), which can lead to unpredictable reactions without a specific, validated protocol.

Experimental Protocol: Hazardous Waste Segregation and Collection

  • Waste Identification: Clearly label this compound waste as "Hazardous Waste - Corrosive" and include the full chemical name.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. In particular, keep it separate from incompatible materials such as strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure the storage area is cool, dry, and well-ventilated.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and accredited chemical waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Contaminated Materials:

Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should also be disposed of as hazardous waste. Place these items in a sealed, properly labeled container and dispose of them through your institution's chemical waste program.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_empty_container Is it an empty container? start->is_empty_container is_small_spill Is it a small, manageable spill? start->is_small_spill bulk_waste Bulk or residual chemical waste start->bulk_waste rinse_container Triple rinse with a suitable solvent (collect rinsate as hazardous waste) is_empty_container->rinse_container Yes is_empty_container->bulk_waste No dispose_rinsed_container Dispose of rinsed container as non-hazardous waste (check local regulations) rinse_container->dispose_rinsed_container absorb_spill Absorb with inert material (e.g., vermiculite, sand) is_small_spill->absorb_spill Yes is_small_spill->bulk_waste No collect_residue Collect residue and absorbent in a sealed container absorb_spill->collect_residue dispose_as_hazardous Label as 'Hazardous Waste - Corrosive' and arrange for professional disposal collect_residue->dispose_as_hazardous bulk_waste->dispose_as_hazardous

Caption: Disposal decision workflow for this compound.

This comprehensive approach to the disposal of this compound prioritizes safety and regulatory compliance, building trust in our commitment to responsible chemical management beyond the product itself. Always consult your institution's specific safety and environmental health guidelines.

References

Essential Safety and Operational Guide for 3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 3-(1-Aminoethyl)phenol (CAS No: 63720-38-7), a compound that requires careful management in a laboratory setting.[1][2] Adherence to these procedures is essential for the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][3][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage[1][4]
Specific Target Organ Toxicity (Single Exposure)Exclamation MarkDangerH335: May cause respiratory irritation[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the recommended PPE for handling this compound.[5]

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves for any signs of degradation or puncture before use. Double gloving may be appropriate for higher-risk procedures. Change gloves immediately if contaminated.[5][7]
Skin and Body Protection A laboratory coat worn over long-sleeved clothing and long pants. Closed-toe shoes.A chemically resistant apron should be considered for tasks with a high risk of splashing.[5][8]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[1]

  • Procedural Discipline: Keep containers tightly closed when not in use.[1] Transport chemicals in secondary, shatter-resistant containers.[7]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

  • Containers: Keep in a tightly closed, properly labeled container.[1]

  • Segregation: Store away from foodstuffs and other reactive chemicals.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9][10] The use of polyethylene (B3416737) glycol (PEG 300 or 400) to wipe the affected area after initial water flushing is also recommended.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup debris, in a designated and properly labeled hazardous waste container.[5]

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5]

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Dispense Chemical C->D Begin Experiment E Perform Experiment D->E F Close Container and Clean Spatula E->F G Decontaminate Work Area F->G J Store Chemical Properly F->J H Segregate and Label Waste G->H I Doff PPE and Wash Hands H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Aminoethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1-Aminoethyl)phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.